molecular formula C13H15BFNO4 B1273701 1-Boc-5-fluoroindole-2-boronic acid CAS No. 352359-23-0

1-Boc-5-fluoroindole-2-boronic acid

Cat. No.: B1273701
CAS No.: 352359-23-0
M. Wt: 279.07 g/mol
InChI Key: TZHYEXHDCFQZGG-UHFFFAOYSA-N
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Description

1-Boc-5-fluoroindole-2-boronic acid is a useful research compound. Its molecular formula is C13H15BFNO4 and its molecular weight is 279.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHYEXHDCFQZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376877
Record name 1-Boc-5-fluoroindole-2-boronic acid
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Molecular Weight

279.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352359-23-0
Record name 1-(1,1-Dimethylethyl) 2-borono-5-fluoro-1H-indole-1-carboxylate
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Record name 1-Boc-5-fluoroindole-2-boronic acid
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Record name 5-Fluoro-1H-indole-2-boronic acid, N-BOC protected
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Foundational & Exploratory

In-Depth Technical Guide to 1-Boc-5-fluoroindole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 352359-23-0

This technical guide provides a comprehensive overview of 1-Boc-5-fluoroindole-2-boronic acid, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role in the creation of targeted therapeutics.

Compound Properties and Specifications

This compound is a white solid organoboron compound. The incorporation of a fluorine atom can enhance the metabolic stability and binding affinity of derivative drug candidates, while the Boc-protecting group increases stability and solubility during synthetic procedures.[1] Its primary utility lies in palladium-catalyzed cross-coupling reactions.

A summary of its key quantitative data is presented below for easy reference.

PropertyValue
CAS Number 352359-23-0
Molecular Formula C₁₃H₁₅BFNO₄
Molecular Weight 279.07 g/mol
Melting Point 116-122 °C
Purity Typically ≥ 98% (HPLC)
Appearance White to off-white solid
Storage Conditions 0-8°C

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process commencing with the protection of the indole nitrogen, followed by directed lithiation and subsequent borylation.

Step 1: Boc Protection of 5-Fluoroindole

This initial step protects the reactive nitrogen on the indole ring, which is crucial for directing subsequent reactions to the desired position.

Experimental Protocol:

  • To a solution of 5-fluoroindole in a suitable aprotic solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Upon completion, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield 1-Boc-5-fluoroindole.

Step 2: Directed Lithiation and Borylation

This key step introduces the boronic acid moiety at the C2 position of the indole ring. The Boc group at the N1 position directs the deprotonation specifically to the C2 position.

Experimental Protocol:

  • Dissolve the 1-Boc-5-fluoroindole in anhydrous THF and cool the solution to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to the solution. Maintain the low temperature to ensure regioselectivity and prevent side reactions.

  • After stirring for a period to ensure complete lithiation, add a borate ester, such as triisopropyl borate, to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature.

  • The reaction is then quenched with an acidic aqueous solution (e.g., dilute HCl) to hydrolyze the borate ester and yield the boronic acid.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated.

  • Purification is typically achieved by recrystallization or column chromatography to afford pure this compound.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Lithiation & Borylation A 5-Fluoroindole B 1-Boc-5-fluoroindole A->B (Boc)2O, DMAP C 2-Lithio-1-Boc-5-fluoroindole B->C n-BuLi or LDA, -78°C D This compound C->D 1. Triisopropyl borate 2. H3O+ quench

Synthetic workflow for this compound.

Applications in Drug Discovery: Suzuki-Miyaura Coupling

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is extensively used in the pharmaceutical industry to synthesize complex molecules, including kinase inhibitors for targeted cancer therapy.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine this compound, an aryl or heteroaryl halide (or triflate), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Add a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.

  • Degas the mixture to remove oxygen, which can deactivate the palladium catalyst, and then heat the reaction under an inert atmosphere.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the reaction mixture and perform a standard aqueous workup.

  • The crude product is then purified by column chromatography or recrystallization to yield the desired coupled product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid This compound Product Coupled Product (Indole-Aryl) BoronicAcid->Product ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Product Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Key components of the Suzuki-Miyaura coupling reaction.

Role in Targeted Cancer Therapy: Kinase Inhibitor Synthesis

Indole-based structures are prevalent in many kinase inhibitors due to their ability to mimic the adenine region of ATP, allowing them to bind to the ATP-binding pocket of kinases. The dysregulation of kinase signaling is a common feature of many cancers, making them important targets for drug development. This compound serves as a crucial starting material for the synthesis of inhibitors targeting various kinases, such as BRAF and AKT, which are key components of oncogenic signaling pathways.

For example, mutations in the BRAF gene are common in melanoma. This leads to the constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival. Inhibitors designed to block the activity of mutant BRAF can be synthesized using indole scaffolds derived from this compound.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor BRAF Inhibitor (Synthesized from Indole Precursor) Inhibitor->BRAF

BRAF signaling pathway and the action of a targeted inhibitor.

References

1-Boc-5-fluoroindole-2-boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Boc-5-fluoroindole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and organic synthesis. We will cover its chemical properties, detailed experimental protocols for its synthesis and application, and its role in the development of targeted therapeutics, illustrated with process workflows and signaling pathway diagrams.

Physicochemical Properties

This compound is a white solid valued for its unique structural features: a boronic acid group for versatile coupling reactions, a Boc-protecting group for stability, and a fluoro-substituted indole core, a common scaffold in pharmacologically active molecules.[1] Its key properties are summarized below.

PropertyValueReference
Molecular Weight 279.07 g/mol [1][2][3]
Molecular Formula C₁₃H₁₅BFNO₄[1][2][3]
CAS Number 352359-23-0[1][2]
Melting Point 116-122 °C[1]
Appearance White solid[1]
Purity ≥95-99% (by HPLC)[1][2]
Boiling Point 446.5 °C at 760 mmHg[4]
Storage Conditions Store at 0-8°C[1]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process: N-protection of the indole followed by ortho-lithiation and borylation.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Borylation cluster_2 Purification & Analysis A 5-Fluoroindole C 1-Boc-5-fluoroindole A->C Reaction B Di-tert-butyl dicarbonate (Boc)₂O DMAP (catalyst) Dichloromethane (DCM) B->C Reagents D 1-Boc-5-fluoroindole F This compound D->F Reaction E 1. n-BuLi or LDA, THF, -78°C 2. Triisopropyl borate 3. Acidic workup (e.g., aq. HCl) E->F Reagents G Crude Product H Recrystallization or Column Chromatography G->H I Pure Product H->I J Characterization (NMR, MS, HPLC) I->J

Fig 1. Synthesis and Purification Workflow.

Characterization of the final product is crucial. High-Performance Liquid Chromatography (HPLC) is used to determine purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) and Mass Spectrometry (MS) are used to confirm the molecular structure.

Applications in Medicinal Chemistry

Boronic acids are indispensable tools in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex molecular architectures.[7]

This compound is particularly valuable as an intermediate for synthesizing biologically active molecules, especially in the development of targeted cancer therapies.[1] Many modern oncology drugs function by inhibiting specific enzymes, such as protein kinases, that are overactive in cancer cells. The indole scaffold is a privileged structure in kinase inhibitor design, and this boronic acid allows for the efficient elaboration of this core to create potent and selective inhibitors.

Illustrative Signaling Pathway: Kinase Inhibition

The diagram below illustrates a simplified signal transduction pathway. An external growth factor binds to a receptor tyrosine kinase (RTK), causing it to dimerize and auto-phosphorylate. This activates downstream signaling proteins (e.g., GRB2, SOS, RAS), leading to a cascade (e.g., RAF-MEK-ERK pathway) that ultimately promotes cell proliferation. Kinase inhibitors, often synthesized using building blocks like this compound, block this pathway by competing with ATP for the kinase's binding site, thereby halting the signal and preventing uncontrolled cell growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2/SOS RTK->GRB2 Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Activates GF Growth Factor GF->RTK Binds Inhibitor Kinase Inhibitor (from Boronic Acid) Inhibitor->RAF Blocks ATP Binding

Fig 2. Targeted Kinase Inhibitor Action.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-Boc-indole-2-boronic acids.[8]

Materials:

  • 5-fluoroindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in hexanes/THF

  • Tetrahydrofuran (THF), anhydrous

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Boc Protection:

    • Dissolve 5-fluoroindole (1.0 eq) and a catalytic amount of DMAP (0.05 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add (Boc)₂O (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-Boc-5-fluoroindole, which can be purified by column chromatography if necessary.

  • Borylation:

    • Dissolve the 1-Boc-5-fluoroindole (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi or LDA (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.

    • Add triisopropyl borate (1.5 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (~pH 2-3).

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield this compound as a white solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., 4-bromopyridine) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • To a reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

References

An In-depth Technical Guide to the Synthesis of 1-Boc-5-fluoroindole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocol for 1-Boc-5-fluoroindole-2-boronic acid, a key building block in medicinal chemistry and pharmaceutical development. The document outlines a robust two-step synthetic pathway, commencing with the protection of commercially available 5-fluoroindole, followed by a regioselective borylation at the C2 position. Detailed experimental procedures, quantitative data, and workflow visualizations are presented to facilitate its practical application in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process:

  • N-Boc Protection: The nitrogen atom of the 5-fluoroindole ring is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to enhance the stability of the indole ring and to direct the subsequent functionalization to the desired position.

  • Lithiation and Borylation: The protected indole is then subjected to lithiation at the C2 position using a strong base, followed by quenching with a borate ester to introduce the boronic acid moiety.

This synthetic route is reliable and scalable, making it suitable for both research and development purposes.

Experimental Protocols

Step 1: Synthesis of 1-Boc-5-fluoroindole

This procedure details the protection of the 5-fluoroindole nitrogen with a Boc group.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
5-Fluoroindole135.1310.01.35 g
Di-tert-butyl dicarbonate (Boc₂O)218.2512.02.62 g
4-Dimethylaminopyridine (DMAP)122.171.0122 mg
Dichloromethane (DCM)--50 mL

Procedure:

  • To a solution of 5-fluoroindole (1.35 g, 10.0 mmol) in dichloromethane (50 mL) at room temperature, add 4-dimethylaminopyridine (122 mg, 1.0 mmol).

  • To this stirred solution, add di-tert-butyl dicarbonate (2.62 g, 12.0 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-5-fluoroindole as a white solid.

Step 2: Synthesis of this compound

This procedure describes the C2-borylation of 1-Boc-5-fluoroindole via a lithiation-borylation sequence.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
1-Boc-5-fluoroindole235.265.01.18 g
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene-6.03.0 mL
Triisopropyl borate188.087.51.73 mL
Tetrahydrofuran (THF), anhydrous--25 mL
1 M Hydrochloric acid (HCl)--As needed
Ethyl acetate--For extraction
Brine--For washing
Anhydrous sodium sulfate (Na₂SO₄)--For drying

Procedure:

  • Dissolve 1-Boc-5-fluoroindole (1.18 g, 5.0 mmol) in anhydrous tetrahydrofuran (25 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (3.0 mL of a 2.0 M solution, 6.0 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • To this solution, add triisopropyl borate (1.73 mL, 7.5 mmol) dropwise, ensuring the temperature remains at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH of the aqueous layer is between 2 and 3.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white to off-white solid.

Visualized Synthetic Pathway and Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound.

Synthesis_Pathway 5-Fluoroindole 5-Fluoroindole 1-Boc-5-fluoroindole 1-Boc-5-fluoroindole 5-Fluoroindole->1-Boc-5-fluoroindole Boc₂O, DMAP DCM, rt 1-Boc-5-fluoroindole-2-boronic_acid 1-Boc-5-fluoroindole-2-boronic_acid 1-Boc-5-fluoroindole->1-Boc-5-fluoroindole-2-boronic_acid 1. LDA, THF, -78 °C 2. B(OiPr)₃ 3. H₃O⁺

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Lithiation and Borylation A Dissolve 5-Fluoroindole in DCM B Add DMAP and Boc₂O A->B C Stir at Room Temperature B->C D Concentrate C->D E Purify by Column Chromatography D->E F Dissolve 1-Boc-5-fluoroindole in THF E->F G Cool to -78 °C F->G H Add LDA G->H I Stir for 1 hour H->I J Add Triisopropyl Borate I->J K Warm to Room Temperature J->K L Acidic Work-up K->L M Extract with Ethyl Acetate L->M N Dry and Concentrate M->N O Recrystallize N->O

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

  • 5-Fluoroindole: Handle in a well-ventilated area. Avoid inhalation and contact with skin and eyes.

  • Di-tert-butyl dicarbonate (Boc₂O): Irritant. Handle with gloves and safety glasses.

  • 4-Dimethylaminopyridine (DMAP): Toxic. Avoid contact with skin.

  • Lithium diisopropylamide (LDA): Highly flammable and corrosive. Handle under an inert atmosphere.

  • Triisopropyl borate: Flammable liquid and vapor. Causes serious eye irritation.

  • Anhydrous solvents: Handle under an inert atmosphere to prevent moisture contamination.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).

Characterization Data

The final product, this compound, can be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the Boc group and the indole protons.

  • ¹³C NMR: To identify all carbon atoms in the molecule.

  • ¹⁹F NMR: To confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

This comprehensive guide provides the necessary information for the successful synthesis of this compound. The presented protocols are based on established chemical principles and analogous transformations, offering a reliable pathway for obtaining this valuable synthetic intermediate.

Spectroscopic and Synthetic Profile of 1-Boc-5-fluoroindole-2-boronic acid: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for 1-Boc-5-fluoroindole-2-boronic acid, a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and organic synthesis.

Core Compound Specifications

This compound is a heterocyclic compound featuring a fluorinated indole core, a boronic acid moiety at the 2-position, and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen. This trifunctional nature makes it a versatile reagent in medicinal chemistry, particularly for the synthesis of complex molecules through cross-coupling reactions.

PropertyValueReference
CAS Number 352359-23-0[1][2]
Molecular Formula C₁₃H₁₅BFNO₄[1][2]
Molecular Weight 279.07 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 116-122 °C[1]

Spectroscopic Data Summary

Due to the limited availability of published experimental spectra for this specific molecule, the following tables present predicted spectroscopic data based on the analysis of similar compounds and established principles of NMR, MS, and IR spectroscopy. These values are intended to serve as a reference for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.20d1HH-4
~7.45dd1HH-6
~7.10s1HH-3
~7.00td1HH-7
~5.50br s2HB(OH)₂
1.65s9HC(CH₃)₃

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~160.0 (d, ¹JCF ≈ 240 Hz)C-5
~149.5C=O (Boc)
~138.0C-7a
~132.0C-3a
~120.0 (d, ³JCF ≈ 10 Hz)C-7
~115.0 (d, ²JCF ≈ 25 Hz)C-4
~110.0 (d, ²JCF ≈ 20 Hz)C-6
~108.0C-3
~85.0C(CH₃)₃
~28.0C(CH₃)₃
Note: C-2 is often not observed due to quadrupolar relaxation by the boron atom.

¹⁹F NMR (376 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ -120.0F-5

¹¹B NMR (128 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~30.0B(OH)₂
Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS)

m/zIon
280.1[M+H]⁺
302.1[M+Na]⁺
224.1[M-C₄H₉O₂]⁺ (Loss of Boc group)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3400-3200 (broad)O-H stretch (boronic acid)
~2980, 2930C-H stretch (aliphatic)
~1730C=O stretch (Boc)
~1470, 1450C=C stretch (aromatic)
~1350B-O stretch
~1250C-N stretch
~1150C-O stretch

Experimental Protocols

The following is a representative protocol for the synthesis of this compound, adapted from established methods for related indole boronic acids.

Synthesis of this compound

This procedure involves the Boc-protection of 5-fluoroindole followed by lithiation and subsequent borylation.

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Borylation A 5-Fluoroindole B Di-tert-butyl dicarbonate (Boc)₂O, DMAP (cat.), THF C 1-Boc-5-fluoroindole B->C Stir at rt D 1-Boc-5-fluoroindole E 1. n-BuLi, THF, -78 °C 2. Triisopropyl borate 3. Acidic workup (e.g., aq. HCl) F This compound E->F Reaction sequence

Synthetic workflow for this compound.

Materials:

  • 5-Fluoroindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Boc Protection: To a solution of 5-fluoroindole in anhydrous THF, add a catalytic amount of DMAP followed by the dropwise addition of (Boc)₂O at room temperature. Stir the reaction mixture until completion (monitored by TLC).

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-5-fluoroindole.

  • Borylation: Dissolve the crude 1-Boc-5-fluoroindole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Add n-BuLi dropwise and stir for 1 hour.

  • Quenching: Add triisopropyl borate dropwise to the reaction mixture at -78 °C and allow it to warm to room temperature overnight.

  • Acidic Workup: Cool the reaction mixture to 0 °C and quench with 1 M HCl. Stir for 1 hour, then extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.

Role in Drug Discovery: Targeting the p97 Pathway

This compound serves as a valuable scaffold for the synthesis of inhibitors targeting various cellular pathways implicated in disease. One such pathway is the ubiquitin-proteasome system, where the ATPase p97 plays a crucial role in protein homeostasis.[3][4][5][6] Indole-based compounds have been identified as allosteric inhibitors of p97, making this an important area of research in cancer therapy.[3][4]

The p97-UFD1-NPL4 complex is a key player in endoplasmic reticulum-associated degradation (ERAD), where it facilitates the extraction of misfolded proteins from the ER for subsequent degradation by the proteasome.[7][8] Inhibition of p97 disrupts this process, leading to an accumulation of misfolded proteins and ultimately, apoptosis.

p97_Pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol MisfoldedProtein Misfolded Protein Ubiquitination Ubiquitination (E1, E2, E3 ligases) MisfoldedProtein->Ubiquitination Retrotranslocation UbProtein Polyubiquitinated Protein Ubiquitination->UbProtein p97_complex p97-UFD1-NPL4 Complex UbProtein->p97_complex Recognition Proteasome 26S Proteasome p97_complex->Proteasome Delivery Degradation Protein Degradation Proteasome->Degradation Inhibitor Indole-based Inhibitor (derived from title compound) Inhibitor->p97_complex Allosteric Inhibition

Role of indole-based inhibitors in the p97-mediated protein degradation pathway.

This technical guide serves as a foundational resource for the synthesis and characterization of this compound and highlights its potential in the development of novel p97 inhibitors for cancer therapy.

References

A Comprehensive Technical Guide to the Stability and Storage of 1-Boc-5-fluoroindole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and optimal storage conditions for 1-Boc-5-fluoroindole-2-boronic acid, a critical building block in contemporary drug discovery and organic synthesis. Understanding the chemical stability, potential degradation pathways, and proper handling of this reagent is paramount to ensuring its integrity and the reproducibility of experimental outcomes.

Introduction to this compound

This compound (CAS No. 352359-23-0) is a versatile synthetic intermediate widely employed in pharmaceutical and chemical research.[1][2][3] Its utility is particularly pronounced in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern medicinal chemistry for the synthesis of complex organic molecules.[3][4] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, while the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules.[1][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 352359-23-0[1][2]
Molecular Formula C₁₃H₁₅BFNO₄[1][2]
Molecular Weight 279.07 g/mol [1][2]
Appearance White solid[1]
Melting Point 116-122 °C[1]
Purity ≥ 95-99% (HPLC)[1][2]

Stability Profile

The stability of boronic acids is a critical consideration for their effective use. While specific, long-term stability data for this compound is not extensively published, the general stability of boronic acids provides a strong indication of its behavior. The Boc protecting group is known to enhance the stability of the indole ring system.[1][5]

General Stability of Boronic Acids

Boronic acids are generally stable compounds under standard laboratory conditions.[6] However, they are susceptible to certain degradation pathways, primarily dehydration and oxidation.

Potential Degradation Pathways

The primary degradation pathways for boronic acids include:

  • Dehydration (Anhydride Formation): Boronic acids can lose water to form cyclic trimers known as boroxines. This process is often reversible upon the addition of water.

  • Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to deboronation and the formation of the corresponding alcohol (in this case, 1-Boc-5-fluoroindol-2-ol) and boric acid.[7] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[7][8]

  • Protodeboronation: In the presence of strong acids or bases, the boronic acid group can be cleaved and replaced by a hydrogen atom.

The following diagram illustrates the potential degradation pathways for this compound.

G Potential Degradation Pathways of this compound A This compound B Dehydration (e.g., heat) A->B D Oxidation (e.g., O2, peroxides) A->D F Protodeboronation (e.g., strong acid/base) A->F C Boroxine (Trimer) B->C C->A Rehydration E 1-Boc-5-fluoroindol-2-ol + Boric Acid D->E G 1-Boc-5-fluoroindole F->G

Caption: Potential degradation routes for this compound.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the quality and shelf-life of this compound.

Storage Conditions

The recommended storage conditions are summarized in Table 2.

ParameterRecommendationRationale
Temperature 0-8°C or -20°C (long-term)To minimize thermal degradation and slow down potential decomposition reactions.[1][9]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation by atmospheric oxygen.
Moisture Keep in a dry, tightly sealed containerTo prevent hydrolysis and potential degradation. Boronic acids are moisture-sensitive.[9]
Light Protect from lightTo prevent light-catalyzed degradation.
Handling Procedures

For safe and effective handling, the following workflow is recommended:

G Recommended Handling Workflow A Equilibrate to Room Temperature B Work in a Well-Ventilated Area (e.g., fume hood) A->B C Use Appropriate PPE (gloves, safety glasses) B->C D Weigh Quickly in a Dry Environment C->D E Reseal Container Tightly Under Inert Atmosphere D->E F Return to Recommended Storage E->F

Caption: Step-by-step handling procedure for this compound.

Experimental Protocols

Protocol: Assessment of Boronic Acid Stability by HPLC

Objective: To determine the purity and identify potential degradation products of this compound over time under various storage conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into several vials.

  • Stress Conditions:

    • Store the vials under different conditions:

      • Control: -20°C, protected from light.

      • Refrigerated: 4°C, protected from light.

      • Room Temperature: 25°C, protected from light.

      • Elevated Temperature: 40°C, protected from light.

      • Light Exposure: Room temperature, exposed to ambient light.

  • Time Points:

    • Analyze the samples at regular intervals (e.g., t=0, 1 week, 1 month, 3 months, 6 months).

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to elute the parent compound and any potential degradation products (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the peak area of the parent compound and any new peaks that appear over time.

    • Determine the percentage of the parent compound remaining at each time point under each condition.

    • Identify potential degradation products by comparing retention times with known standards or by using LC-MS for mass identification.

Summary and Recommendations

This compound is a valuable synthetic tool whose efficacy is dependent on its purity and stability. To ensure optimal performance and reproducible results, it is imperative to:

  • Store the compound at low temperatures (0-8°C or -20°C for long-term storage), under an inert atmosphere, and protected from light and moisture. [1][9]

  • Handle the compound in a dry, well-ventilated environment using appropriate personal protective equipment.

  • Minimize exposure to ambient conditions during weighing and handling.

  • Routinely assess the purity of the material, especially for long-term stored samples, using techniques such as HPLC.

By adhering to these guidelines, researchers can ensure the integrity of this compound and its successful application in their synthetic endeavors.

References

The Dual Role of the Boc Protecting Group in the Chemistry of Indole Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The indole scaffold is a cornerstone in medicinal chemistry and materials science. Its functionalization, often achieved via indole boronic acids in cross-coupling reactions, is of paramount importance. The tert-butyloxycarbonyl (Boc) group is frequently employed as a protecting group for the indole nitrogen. However, its role extends beyond simple protection, significantly influencing the stability, reactivity, and regioselectivity of functionalization. This technical guide provides an in-depth analysis of the multifaceted role of the Boc group in the context of indole boronic acids, supported by experimental protocols, comparative data, and mechanistic diagrams.

The Protective Role of the Boc Group on the Indole Nitrogen

The primary function of any protecting group on the indole nitrogen is to modulate its reactivity and prevent unwanted side reactions. The lone pair of electrons on the indole nitrogen can interfere with transition-metal catalysts or act as a competing nucleophile.

1.1. Stability and Lability: Unlike its robust nature on aliphatic amines, the N-Boc group on an indole is notably more labile.[1] The delocalization of the nitrogen's lone pair into the aromatic ring reduces the amide character of the N-carbonyl bond, making it more susceptible to cleavage.[1] This lability is observed under various conditions:

  • Thermal Conditions: The Boc group can be partially or fully cleaved during heating, which can be an issue in thermally driven reactions like microwave-assisted Suzuki couplings.[2] In some cases, this can be leveraged for a simultaneous diarylation and deprotection strategy.[2]

  • Basic/Acidic Conditions: Mild basic or acidic conditions, often employed in work-ups or subsequent reaction steps, can lead to unintended deprotection.[1][3] Standard deprotection is readily achieved with strong acids like trifluoroacetic acid (TFA) or HCl.[4]

1.2. Influence on Suzuki-Miyaura Cross-Coupling Reactivity: The presence of the Boc group has a tangible impact on the efficiency of Suzuki-Miyaura reactions. The outcome often depends on whether the indole derivative is the organoboron species or the organic halide. A study comparing unprotected, N-Boc, and N-Tosyl (Tos) indoles revealed that when indolylboronic acids are coupled with phenyl bromides, yields are highest in the absence of a protecting group and lower with the Boc group.[5] Conversely, when indole bromides are reacted with phenylboronic acids, the yields are consistently high and largely unaffected by the presence of a Boc group.[5] This suggests that the electronic and steric properties of the N-Boc group can hinder the transmetalation step when the boron moiety is directly attached to the indole.

The Directing Role of the Boc Group in C-H Functionalization

Beyond protection, the Boc group serves as a powerful directing group, altering the regioselectivity of C-H activation and borylation reactions. This function provides access to indole isomers that are otherwise difficult to synthesize.

In Iridium-catalyzed C-H borylation, unprotected indoles are typically functionalized at the C2 position. However, the introduction of a sterically bulky N-Boc group effectively blocks the C2 position, redirecting the borylation to the C3 position.[6] This catalyst-controlled site selectivity is a crucial tool for synthetic chemists, enabling the preparation of C3-borylated indoles, which are valuable building blocks for further elaboration.[6]

Caption: Logical relationships of the N-Boc group's roles.

Quantitative Data Summary

The following tables summarize quantitative data from the literature, providing a clear comparison of yields and regioselectivity.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Indoles [5]

Indole Partner (Halide)Boron PartnerN-Protecting GroupYield (%)
5-BromoindolePhenylboronic AcidNone91
5-BromoindolePhenylboronic AcidBoc95
5-BromoindolePhenylboronic AcidTos98
Indole Partner (Boronic Acid) Boron Partner N-Protecting Group Yield (%)
Indole-5-boronic acidBromobenzeneNone86
Indole-5-boronic acidBromobenzeneBoc75
Indole-5-boronic acidBromobenzeneTos65

Table 2: Regioselectivity in Ir-Catalyzed Borylation of Indoles [6]

SubstrateProtecting GroupBorylation PositionYield (%)
IndoleNoneC2High
PyrroleNoneC285
PyrroleBocC375
IndoleBocC371
7-AzaindoleBocC365

Experimental Protocols

Detailed methodologies for key transformations involving N-Boc indole boronic acids are provided below.

4.1. Synthesis of N-Boc-indole-2-boronic acid [7]

This protocol describes the synthesis via lithiation and subsequent borylation.

experimental_workflow_synthesis cluster_synthesis Synthesis Workflow start Mix 1-Boc-indole, triisopropyl borate, and THF at 0°C lda Add LDA dropwise start->lda react Stir until reaction completion (Monitor by TLC) lda->react quench Adjust pH to 7 with dilute HCl react->quench extract Extract with ethyl acetate quench->extract dry Dry organic phase (Na₂SO₄) and concentrate extract->dry purify Recrystallize from ethyl acetate dry->purify end Obtain N-Boc-indole-2-boronic acid purify->end

Caption: Workflow for synthesizing N-Boc-indole-2-boronic acid.

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 1-Boc-indole (1.0 equiv) and triisopropyl borate (1.5 equiv) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to 0°C and add lithium diisopropylamide (LDA) (1.2 equiv, 2.0 M solution in THF/heptane/ethylbenzene) dropwise while maintaining the temperature.

  • Reaction Monitoring: Stir the mixture at 0°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by adding dilute HCl to adjust the pH to ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethyl acetate to yield the pure N-Boc-indole-2-boronic acid.[7]

4.2. General Protocol for Suzuki-Miyaura Cross-Coupling [8][9]

This protocol outlines a general procedure for coupling an N-Boc indolylboronic acid with an aryl halide.

experimental_workflow_suzuki cluster_suzuki Suzuki-Miyaura Workflow start Combine Aryl Halide, Boronic Acid, Catalyst, & Base inert Evacuate and backfill with inert gas (e.g., Argon) start->inert solvent Add degassed solvent (e.g., Dioxane/H₂O) inert->solvent heat Heat mixture to 80-120 °C (Monitor by TLC/LC-MS) solvent->heat cool Cool to room temperature heat->cool workup Dilute, wash with water and brine cool->workup dry Dry organic layer (Na₂SO₄) and concentrate workup->dry purify Purify by flash column chromatography dry->purify end Obtain Coupled Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Materials: N-Boc indole boronic acid (1.2-1.5 equiv), aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv), and degassed solvent (e.g., 1,4-dioxane/H₂O 4:1).

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add the aryl halide, N-Boc indole boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

4.3. General Protocol for N-Boc Deprotection [4][6]

This protocol describes a standard acidic deprotection of the N-Boc group.

  • Reaction Setup: Dissolve the N-Boc protected indole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 equiv) or a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, accompanied by the evolution of CO₂ gas, and can be monitored by TLC.[10]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. If necessary, neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an appropriate organic solvent.

  • Purification: Dry the organic extracts, concentrate, and purify the crude product as needed, typically by column chromatography or recrystallization.

Conclusion

The tert-butyloxycarbonyl group plays a critical and dual role in the chemistry of indole boronic acids. As a protecting group , it effectively shields the indole nitrogen, though its inherent lability on the indole scaffold requires careful consideration of reaction conditions. As a directing group , it provides an invaluable synthetic strategy to control regioselectivity in C-H functionalization, specifically guiding borylation to the C3 position. For researchers in drug development and organic synthesis, a thorough understanding of these functions is essential for the strategic design of synthetic routes, optimization of reaction yields, and the efficient construction of complex indole-containing molecules.

References

The Electronic Influence of the 5-Fluoro Substituent in Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a fluorine atom at the 5-position of the indole ring system is a common strategy in medicinal chemistry to modulate the electronic properties and, consequently, the biological activity of the resulting derivatives. This technical guide provides an in-depth analysis of the electronic effects imparted by the 5-fluoro substituent. It includes a compilation of quantitative data, detailed experimental protocols for the characterization of these effects, and visual representations of relevant synthetic and analytical workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel indole-based therapeutic agents.

Introduction

Indole and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The electronic nature of the indole ring is finely tunable through substitution, which in turn influences its reactivity, metabolic stability, and interactions with biological targets. The fluorine atom, owing to its unique properties of high electronegativity, small size, and ability to form strong carbon-fluorine bonds, is a particularly interesting substituent. When placed at the 5-position of the indole ring, the 5-fluoro group exerts a significant electronic effect, which is a combination of its inductive and resonance contributions. Understanding and quantifying this effect is crucial for rational drug design.

Quantitative Analysis of the Electronic Effect

The electronic influence of the 5-fluoro substituent can be quantified through various physicochemical parameters. The following tables summarize key data points that characterize the electronic nature of 5-fluoroindole derivatives.

Table 1: Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic systems. The substituent constant, σ, is a measure of the electronic effect of a particular substituent. For the 5-fluoro substituent on the indole ring, the para-substituent constant (σp) is often used as an approximation due to the similar resonance and inductive effects.

SubstituentHammett Constant (σp)Reference
-F+0.06[1]

Note: A positive σ value indicates an electron-withdrawing character.

Table 2: Acidity and Basicity (pKa Values)

The pKa of the indole N-H proton is a direct measure of the electron density on the pyrrole nitrogen. Electron-withdrawing substituents generally decrease the pKa, making the N-H proton more acidic.

CompoundpKaSolventReference
Indole16.97DMSO[2]
5-FluoroindoleData not explicitly found, but expected to be lower than indole

Note: While a specific pKa value for 5-fluoroindole was not found in the provided search results, the electron-withdrawing nature of fluorine would lead to an expectation of a lower pKa compared to unsubstituted indole.

Table 3: NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the electronic environment of nuclei. The chemical shifts of ¹H, ¹³C, and ¹⁹F can provide valuable insights into the electron distribution within the 5-fluoroindole scaffold.

NucleusPositionChemical Shift (ppm)SolventReference
¹HC2-H~7.3CDCl₃[3]
¹HC3-H~6.5CDCl₃[3]
¹³CC5~158 (JC-F ≈ 235 Hz)CDCl₃[4]
¹⁹FC5-F~ -120 to -125Varies[5]

Note: Chemical shifts are approximate and can vary depending on the specific derivative and experimental conditions. The large one-bond carbon-fluorine coupling constant (JC-F) is characteristic.

Table 4: Electrochemical Properties

The oxidative potential of indole derivatives is another indicator of their electron density. Electron-withdrawing groups generally increase the oxidative potential, making the molecule more difficult to oxidize.

CompoundOxidative Potential (V vs. SCE)Reference
5-Fluoroindole1.05[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the electronic effects of the 5-fluoro substituent in indole derivatives.

Determination of Hammett Constants

The Hammett substituent constant (σ) for the 5-fluoro group can be determined by measuring the ionization constants (pKa) of a series of 5-substituted benzoic acids and comparing them to the pKa of unsubstituted benzoic acid.

Protocol: Potentiometric Titration of Substituted Benzoic Acids [7][8]

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the 5-fluoro-substituted benzoic acid in a 70:30 ethanol-water mixture.

    • Prepare a standardized 0.05 M solution of NaOH in the same 70:30 ethanol-water solvent system.

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume (e.g., 25 mL) of the substituted benzoic acid solution in a beaker with a magnetic stir bar.

    • Record the initial pH of the solution.

    • Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to obtain a titration curve.

    • Determine the volume of NaOH required to reach the half-equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.

    • Calculate the Hammett constant using the equation: σ = (pKa of benzoic acid - pKa of 5-fluoro-substituted benzoic acid) / ρ , where ρ is the reaction constant for the ionization of benzoic acid in the chosen solvent system (ρ = 1 for the definition of σ in water).[9]

Determination of pKa of the Indole N-H

The acidity of the N-H proton in 5-fluoroindole derivatives can be determined using potentiometric titration or UV-Vis spectrophotometry.

Protocol: Potentiometric Titration for Indole N-H pKa [10][11]

  • Solution Preparation:

    • Dissolve a known amount of the 5-fluoroindole derivative in a suitable solvent (e.g., DMSO, due to the high pKa of the indole N-H).

    • Prepare a standardized solution of a strong, non-aqueous base (e.g., tetrabutylammonium hydroxide in DMSO).

  • Titration:

    • Calibrate the pH electrode for non-aqueous conditions.

    • Titrate the 5-fluoroindole solution with the standardized base, recording the potential difference (mV) or pH reading after each addition.

  • Data Analysis:

    • Plot the potential/pH versus the volume of base added.

    • The pKa is determined from the inflection point of the titration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for characterizing the structure and electronic properties of 5-fluoroindole derivatives.

Protocol: ¹H, ¹³C, and ¹⁹F NMR Spectroscopy [3][12]

  • Sample Preparation:

    • Dissolve 5-10 mg of the 5-fluoroindole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

    • For ¹⁹F NMR, no external standard is necessary as the spectrometer's frequency provides an absolute reference.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phasing, and baseline correction).

    • Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Analyze the chemical shifts, coupling constants (especially JH-F and JC-F), and integration to elucidate the electronic environment of the nuclei.

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and conceptual relationships relevant to the study of 5-fluoroindole derivatives.

Synthesis_of_5_Fluoroindole cluster_start Starting Materials cluster_synthesis Fischer Indole Synthesis 4-Fluoroaniline 4-Fluoroaniline Diazotization Diazotization 4-Fluoroaniline->Diazotization Reduction Reduction Diazotization->Reduction Hydrazine Formation Hydrazine Formation Reduction->Hydrazine Formation Condensation Condensation Hydrazine Formation->Condensation with a ketone/ aldehyde Cyclization Cyclization Condensation->Cyclization Acid catalyst 5-Fluoroindole 5-Fluoroindole Cyclization->5-Fluoroindole

Caption: Fischer Indole Synthesis of 5-Fluoroindole.

Spectral_Analysis_Workflow Sample_Preparation Sample Preparation (5-10 mg in deuterated solvent) Data_Acquisition Data Acquisition Sample_Preparation->Data_Acquisition NMR_Spectrometer NMR Spectrometer (¹H, ¹³C, ¹⁹F) Data_Acquisition->NMR_Spectrometer Mass_Spectrometer Mass Spectrometer (e.g., ESI, EI) Data_Acquisition->Mass_Spectrometer UV_Vis_Spectrophotometer UV-Vis Spectrophotometer Data_Acquisition->UV_Vis_Spectrophotometer Data_Processing Data Processing (FT, Baseline Correction, etc.) NMR_Spectrometer->Data_Processing Mass_Spectrometer->Data_Processing UV_Vis_Spectrophotometer->Data_Processing Structural_Elucidation Structural Elucidation and Electronic Effect Analysis Data_Processing->Structural_Elucidation

Caption: General Workflow for Spectral Analysis.

Electronic_Effects_Relationship 5F_Substituent 5-Fluoro Substituent Inductive_Effect Inductive Effect (-I) (Electron Withdrawing) 5F_Substituent->Inductive_Effect Resonance_Effect Resonance Effect (+R) (Electron Donating) 5F_Substituent->Resonance_Effect Overall_Effect Overall Electronic Effect (Weakly Deactivating) Inductive_Effect->Overall_Effect Resonance_Effect->Overall_Effect Physicochemical_Properties Modulated Physicochemical Properties Overall_Effect->Physicochemical_Properties Biological_Activity Altered Biological Activity Physicochemical_Properties->Biological_Activity

Caption: Electronic Effects of the 5-Fluoro Substituent.

Conclusion

The 5-fluoro substituent exerts a notable, albeit modest, electron-withdrawing effect on the indole ring system. This is primarily due to the strong inductive effect of the fluorine atom, which outweighs its electron-donating resonance effect. This electronic perturbation influences key molecular properties such as the acidity of the N-H proton, the electron density at various positions around the ring, and the susceptibility of the molecule to oxidation. A thorough understanding and quantitative characterization of these effects, utilizing the experimental protocols outlined in this guide, are essential for the successful design and optimization of 5-fluoroindole derivatives as therapeutic agents. The data and methodologies presented herein provide a solid foundation for researchers in this field to build upon.

References

Commercial suppliers of 1-Boc-5-fluoroindole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Boc-5-fluoroindole-2-boronic acid for Drug Discovery Professionals

Introduction

This compound (CAS No: 352359-23-0) is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and pharmaceutical development.[1][2] Its structure, which combines a protected indole core, a fluorine substituent, and a boronic acid moiety, makes it a valuable building block for complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, while the fluorine atom can modulate the pharmacokinetic and biological properties of the final compounds.[1]

This boronic acid derivative is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[2][3] This reaction is fundamental in synthesizing biaryl and heteroaryl structures, which are common motifs in biologically active molecules, including targeted cancer therapies.[1][3] This guide provides a comprehensive overview of commercial suppliers, key technical data, and detailed experimental protocols relevant to the application of this compound in research and development.

Commercial Supplier Data

Sourcing high-purity intermediates is critical for ensuring the reproducibility of experimental results.[3] The following table summarizes key quantitative data for this compound from various commercial suppliers.

SupplierCatalog NumberPurityPack Size(s)Price (USD)CAS NumberMolecular FormulaMolecular Weight
Chem-Impex 17419≥ 99% (HPLC)250 mg / 1 g / 5 g$72.31 / $138.61 / $544.52352359-23-0C₁₃H₁₅BFNO₄279.07
P212121 Store CO-BB-2210>98.0 %1 g / 5 g$117.00 (for 1g)352359-23-0C₁₃H₁₅BFNO₄279.1
Fluorochem F01624798%Not SpecifiedNot Specified352359-23-0C₁₃H₁₅BFNO₄279.07
CP Lab Safety Not Specified~95%250 mgNot Specified352359-23-0C₁₃H₁₅BFNO₄279.07
JIEJIE GROUP Not Specified98%Gram / KilogramNot Specified352359-23-0C₁₃H₁₅BFNO₄279.07

Note: Prices and availability are subject to change. This data is based on information available as of late 2025. Researchers should verify current details with the suppliers.

Key Applications and Signaling Pathways

Boronic acids are crucial in drug discovery, famously exemplified by the proteasome inhibitor Bortezomib (Velcade).[4][5] They act as versatile building blocks for constructing complex molecules that can interact with specific biological targets.[3] The primary application for this compound is the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating C-C bonds.[6] This reaction is central to synthesizing a wide array of compounds for screening in drug development programs, particularly in oncology, where indole-containing compounds are prevalent.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_complex R¹-Pd(II)L₂-X (Organopalladium Complex) OA->PdII_complex TM Transmetalation PdII_complex->TM PdII_intermediate R¹-Pd(II)L₂-R² (Di-organopalladium Intermediate) TM->PdII_intermediate RE Reductive Elimination PdII_intermediate->RE RE->Pd0 Product R¹-R² (Coupled Product) RE->Product ArX_in R¹-X (Aryl Halide) ArX_in->OA Boronic_in R²-B(OR)₂ (Boronic Acid/Ester) Boronic_in->TM Base_in Base Base_in->TM Product_out

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Conditions may require optimization depending on the specific aryl halide coupling partner.[7][8]

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl or heteroaryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst like G3-XPhos) (1-5 mol%)[8][9]

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv.)[10]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, DMF, often with water)[6][7]

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[7][9] For challenging couplings or unstable boronic acids, reactions can sometimes be performed at room temperature using a highly active pre-catalyst.[8]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.[10]

Experimental_Workflow start Start: Assemble Reagents reagents 1. Add Aryl Halide, Boronic Acid, Catalyst, and Base to Flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir Reaction Mixture solvent->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup 6. Quench and Aqueous Work-up monitor->workup Complete purify 7. Purify via Column Chromatography workup->purify product End: Isolated Pure Product purify->product

General Suzuki Coupling Workflow

Conclusion

This compound is an indispensable tool for the synthesis of novel chemical entities in drug discovery. Its utility in forming C-C bonds through robust methods like the Suzuki-Miyaura coupling allows for the efficient construction of diverse molecular libraries.[1][3] By understanding the available commercial sources and mastering the associated experimental protocols, researchers can effectively leverage this building block to advance the development of next-generation therapeutics. Careful selection of catalysts and reaction conditions is paramount to overcoming potential challenges, such as competitive protodeboronation, particularly with fluorinated substrates.[10]

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Boc-5-fluoroindole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction with 1-Boc-5-fluoroindole-2-boronic acid. This versatile building block is crucial in medicinal chemistry for synthesizing a wide array of complex molecules. The protocols outlined below are based on established methodologies for challenging Suzuki-Miyaura couplings, including those with heteroarylboronic acids which are known to be susceptible to protodeboronation.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide or triflate.[1][2] Its broad functional group tolerance and relatively mild reaction conditions have made it an indispensable tool in modern organic synthesis.[1][3] The successful coupling of this compound hinges on the careful selection of the catalyst, base, and solvent system to maximize yield and minimize side reactions.[4][5]

General Considerations

The N-H proton of unprotected indoles can sometimes interfere with the catalytic cycle, potentially leading to lower yields. The use of a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen, as in this compound, can mitigate these issues and lead to more consistent results.[6]

A common side reaction with heteroarylboronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5][7] This can be minimized by using highly active catalysts that promote a fast coupling reaction, thereby "outrunning" the decomposition of the boronic acid.[5][8] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere is also critical to prevent the homocoupling of the boronic acid.[6]

Summary of Typical Suzuki-Miyaura Coupling Conditions

The following table summarizes common conditions for the Suzuki-Miyaura coupling of aryl and heteroaryl boronic acids, providing a starting point for the optimization of reactions with this compound.

ComponentExamplesTypical Concentration/LoadingKey Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)1-5 mol%Buchwald precatalysts are often highly effective for challenging couplings, allowing for lower temperatures and shorter reaction times.[8][9]
Ligand Triphenylphosphine (PPh₃), dppf, XPhos, SPhos1-2 equivalents relative to PalladiumBulky, electron-rich phosphine ligands often enhance catalytic activity.[6][9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃2-3 equivalentsThe choice of base is critical and can significantly impact the reaction outcome.[10][11] K₃PO₄ is often a good choice for heteroaryl couplings.[6][9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O0.1 - 0.5 MA mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base.[6][11]
Temperature Room Temperature to 110 °C-The optimal temperature will depend on the reactivity of the coupling partners and the catalyst system used.[6][12]
Reaction Time 30 minutes to 24 hours-Reaction progress should be monitored by TLC or LC-MS.[6]

Experimental Protocols

Below are two detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Protocol A describes a general method using a common palladium catalyst, while Protocol B utilizes a highly active Buchwald precatalyst for more challenging substrates.

Protocol A: General Suzuki-Miyaura Coupling

This protocol is a good starting point for a wide range of aryl and heteroaryl halides.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Protocol B: Accelerated Coupling with a Buchwald Precatalyst

This protocol is recommended for less reactive aryl chlorides or when protodeboronation is a significant issue. The use of a highly active precatalyst allows for lower reaction temperatures and shorter reaction times.[8]

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., chloride or bromide)

  • XPhos Pd G3 Precatalyst

  • Potassium Phosphate (K₃PO₄)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol) to a reaction vial.

  • Add solid potassium phosphate (3.0 mmol).

  • Seal the vial and remove it from the glovebox.

  • Add anhydrous, degassed THF (5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 30 minutes to 2 hours.[8]

  • Upon completion, quench the reaction with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the final product.

Diagrams

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition Trans_complex R¹-Pd(II)L₂-R² OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination Product R¹-R² Trans_complex->Product R1X R¹-X R1X->OA_complex Boronic R²-B(OH)₂ Boronic->OA_complex Base Base Base->OA_complex

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Combine Reactants (Boronic Acid, Aryl Halide, Base, Catalyst) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvents inert->solvent react 4. Heat and Stir solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Workup (Extraction) monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of 1-Boc-5-fluoroindole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-Boc-5-fluoroindole-2-boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex, fluorinated indole derivatives, which are prevalent scaffolds in numerous biologically active compounds. This document outlines recommended palladium catalysts, reaction conditions, and detailed experimental protocols to facilitate the successful application of this reagent in drug discovery and development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[1] this compound is a valuable substrate in this reaction, allowing for the introduction of a protected, fluorinated indole moiety into a variety of organic molecules. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen can influence reaction yields, sometimes resulting in lower yields compared to unprotected indoles, but it also enhances stability and solubility.[2][3] The fluorine substituent offers a means to modulate the pharmacokinetic and physicochemical properties of the target molecules.

Catalyst Selection and Performance

The choice of palladium catalyst and associated ligands is critical for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of indolylboronic acids. Bulky, electron-rich phosphine ligands are often employed to promote the catalytic cycle and prevent catalyst deactivation. While specific data for this compound is not extensively tabulated in single sources, data from closely related indole boronic acid systems can provide valuable guidance on catalyst selection.

For instance, the coupling of 5-indole boronic acid with 3-chloroindazole has been studied with various palladium catalysts, offering insights into their relative performance.

Table 1: Performance of Various Palladium Catalysts in the Suzuki-Miyaura Coupling of 5-Indole Boronic Acid with 3-Chloroindazole

Catalyst SystemLigandConversion (%)Yield (%)
Pd₂(dba)₃XPhos7556
Pd₂(dba)₃SPhos7152
Pd₂(dba)₃RuPhos5940
Pd₂(dba)₃P(t-Bu)₃2310
Pd(OAc)₂XPhos6849
Pd(OAc)₂SPhos6547
XPhos Pd G2XPhos8769
SPhos Pd G2SPhos9780

Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.

This data suggests that palladacycle precatalysts, such as SPhos Pd G2 and XPhos Pd G2, can provide superior yields in the coupling of indole boronic acids. For challenging couplings, these advanced catalyst systems are often the preferred choice.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with aryl or heteroaryl halides. These should be considered as starting points, and optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • SPhos Pd G2 (2-5 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the aryl bromide, SPhos Pd G2, and potassium phosphate.

  • Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final reaction concentration is typically between 0.1 and 0.5 M.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the coupling partners.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-Boc-5-fluoroindole.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.2 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane or DMF

  • Water

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine this compound, the aryl or heteroaryl halide, Pd(dppf)Cl₂, and cesium carbonate.

  • Add the solvent system (e.g., 1,4-dioxane/water 4:1) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product RX_in R¹-X RX_in->OxAdd Boronic_in R²-B(OR)₂ Boronic_in->Transmetal Base_in Base Base_in->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aryl Halide, Pd Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Work-up: Dilute with Organic Solvent, Wash with Water and Brine monitor->workup Upon Completion dry Dry Organic Layer and Concentrate workup->dry purify Purify by Flash Chromatography dry->purify product Isolated Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Boc-5-fluoroindole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-fluoroindole-2-boronic acid is a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The 5-fluoroindole scaffold is a privileged structure in many kinase inhibitors due to its ability to form key interactions within the ATP-binding site of various kinases. The fluorine substitution can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. The Boc-protecting group allows for controlled, sequential reactions, and the boronic acid moiety is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of aryl and heteroaryl substituents.

This document provides detailed protocols for the synthesis of a Glycogen Synthase Kinase 3β (GSK-3β) inhibitor as an exemplary application of this compound. GSK-3β is a serine/threonine kinase implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Kinase Target and Signaling Pathway: GSK-3β

Glycogen Synthase Kinase 3β (GSK-3β) is a key regulator in numerous signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways. Its dysregulation is linked to the progression of various cancers and chronic inflammatory diseases.[1][2][3] In many cancers, the PI3K/Akt pathway is overactive, leading to the phosphorylation and inactivation of GSK-3β.[4][5] This inactivation can promote cancer cell survival and proliferation. Therefore, inhibitors of GSK-3β are of significant interest as potential therapeutic agents.

Below is a diagram illustrating the role of GSK-3β in the PI3K/Akt signaling pathway.

GSK-3beta Signaling Pathway PI3K/Akt/GSK-3β Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation (Activation) GSK3b GSK-3β Akt->GSK3b Phosphorylation (Inhibition) Substrates Downstream Substrates GSK3b->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Apoptosis Substrates->Apoptosis Inhibitor GSK-3β Inhibitor (e.g., 5-Fluoroindole derivative) Inhibitor->GSK3b Inhibition

PI3K/Akt/GSK-3β Signaling Pathway and Inhibition

Experimental Protocols

The synthesis of a 5-fluoro-2-(pyridin-2-yl)-1H-indole, a potential GSK-3β inhibitor, from this compound is presented as a representative workflow. This involves a Suzuki-Miyaura cross-coupling reaction followed by deprotection of the Boc group.

General Synthetic Workflow

Synthetic Workflow General Synthetic Workflow for a GSK-3β Inhibitor Start This compound Step1 Suzuki-Miyaura Coupling Start->Step1 Reagent 2-Bromopyridine Reagent->Step1 Intermediate 1-Boc-5-fluoro-2-(pyridin-2-yl)-1H-indole Step1->Intermediate Step2 Boc Deprotection Intermediate->Step2 Product 5-Fluoro-2-(pyridin-2-yl)-1H-indole (Final Product) Step2->Product

General Synthetic Workflow
Protocol 1: Suzuki-Miyaura Coupling of this compound with 2-Bromopyridine

This protocol describes the palladium-catalyzed cross-coupling to form the C-C bond between the indole and pyridine rings.

Materials:

  • This compound (1.0 equiv)

  • 2-Bromopyridine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.1 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 2-bromopyridine, sodium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-Boc-5-fluoro-2-(pyridin-2-yl)-1H-indole.

Protocol 2: Boc Deprotection of 1-Boc-5-fluoro-2-(pyridin-2-yl)-1H-indole

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final kinase inhibitor.

Materials:

  • 1-Boc-5-fluoro-2-(pyridin-2-yl)-1H-indole (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-20 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-Boc-5-fluoro-2-(pyridin-2-yl)-1H-indole in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-3 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess TFA by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, 5-fluoro-2-(pyridin-2-yl)-1H-indole, can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data

The inhibitory activity of kinase inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The following table provides representative IC₅₀ values for 5-fluoroindole-based inhibitors against GSK-3β.

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
A GSK-3β20Staurosporine89
B GSK-3β28Staurosporine89
C GSK-3β38Staurosporine89
Data is representative of 7-azaindole and 5-fluoroindole derivatives and should be determined experimentally for newly synthesized compounds.[6][7]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The straightforward application of Suzuki-Miyaura coupling followed by Boc deprotection allows for the efficient construction of diverse 2-substituted 5-fluoroindole scaffolds. The presented protocols for the synthesis of a potential GSK-3β inhibitor serve as a practical guide for the development of novel therapeutics targeting this and other important kinase families. The inherent properties of the 5-fluoroindole core provide a strong foundation for generating potent and selective kinase inhibitors for further investigation in drug discovery programs.

References

The Strategic Role of 1-Boc-5-fluoroindole-2-boronic Acid in the Synthesis of Potent Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against viral diseases, the strategic use of specialized chemical building blocks is paramount to the development of novel and effective antiviral therapeutics. One such key intermediate, 1-Boc-5-fluoroindole-2-boronic acid , has emerged as a critical component in the synthesis of a new generation of antiviral agents, particularly those targeting the Hepatitis C Virus (HCV). This application note details the utility of this versatile compound, providing protocols for its application in the synthesis of potent HCV NS5A inhibitors and presenting relevant data for researchers and drug development professionals.

The fluorinated indole motif is a privileged scaffold in medicinal chemistry, known for enhancing metabolic stability and binding affinity of drug candidates. The boronic acid functionality at the 2-position of the indole ring makes This compound an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of complex biaryl structures that are often essential for potent biological activity.

Application in the Synthesis of HCV NS5A Inhibitors

A prime application of This compound is in the synthesis of inhibitors of the HCV non-structural protein 5A (NS5A). NS5A is a crucial protein for viral RNA replication and virion assembly, making it an attractive target for antiviral therapy. Potent NS5A inhibitors, such as velpatasvir (GS-5816), feature a central biaryl core that often includes an indole or a related heterocyclic system linked to a benzimidazole moiety.

The synthesis of these complex molecules can be efficiently achieved through a Suzuki-Miyaura coupling between a functionalized indole boronic acid and a corresponding halogenated benzimidazole partner. The use of This compound in this context allows for the direct and regioselective introduction of the 5-fluoroindole core, a key structural element for optimizing the antiviral potency and pharmacokinetic profile of the final compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of This compound with a halogenated benzimidazole derivative to form the core of an HCV NS5A inhibitor.

Materials:

  • This compound

  • Substituted 2-bromobenzimidazole

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents) and the substituted 2-bromobenzimidazole (1.0 equivalent).

  • Add the palladium catalyst (0.05 - 0.1 equivalents) and the base (2.0 - 3.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen can be removed under acidic conditions to yield the final indole-benzimidazole core.

Procedure:

  • Dissolve the Boc-protected coupled product in a suitable solvent (e.g., dichloromethane or methanol).

  • Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent to obtain the deprotected product, which can be further purified if necessary.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and antiviral activity of HCV NS5A inhibitors synthesized using indole boronic acids.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Data

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
12-BromobenzimidazolePd(PPh₃)₄K₂CO₃Dioxane/H₂O90685
22-ChlorobenzimidazolePd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100878
35-Bromo-1H-imidazolePd(OAc)₂/SPhosK₃PO₄Dioxane85492

Table 2: Antiviral Activity of Representative Indole-Benzimidazole HCV NS5A Inhibitors

CompoundHCV GenotypeEC₅₀ (pM)CC₅₀ (µM)Selectivity Index (SI)
Velpatasvir (GS-5816) 1a10>10>1,000,000
1b6>10>1,666,667
2a13>10>769,231
3a12>10>833,333
4a11>10>909,091
5a130>10>76,923
6a13>10>769,231
Analogue A 1b25>25>1,000,000
Analogue B 1b8>15>1,875,000

Data is representative and compiled from various sources on HCV NS5A inhibitors.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Antiviral Agent cluster_testing Antiviral Activity Testing start This compound + 2-Bromobenzimidazole suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->suzuki deprotection Boc Deprotection (Acidic Conditions) suzuki->deprotection purification Purification (Chromatography) deprotection->purification final_product Final Antiviral Compound (Indole-Benzimidazole) purification->final_product cell_culture HCV Replicon Cell Culture final_product->cell_culture treatment Compound Treatment cell_culture->treatment assay EC50/CC50 Determination (Luciferase Assay, etc.) treatment->assay data_analysis Data Analysis & Selectivity Index assay->data_analysis

Caption: Experimental workflow for the synthesis and antiviral testing of an indole-benzimidazole agent.

suzuki_mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar¹-X (2-Bromobenzimidazole) aryl_halide->oxidative_addition pd_complex1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation boronic_acid Ar²-B(OH)₂ (1-Boc-5-fluoroindole- 2-boronic acid) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Coupled Product) reductive_elimination->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is an indispensable building block for the synthesis of advanced antiviral agents, particularly for potent HCV NS5A inhibitors. Its strategic use in Suzuki-Miyaura cross-coupling reactions allows for the efficient and modular construction of complex heterocyclic cores that are essential for high antiviral potency. The protocols and data presented herein provide a valuable resource for researchers in the field of antiviral drug discovery and development.

Application Notes and Protocols: The Use of 1-Boc-5-fluoroindole-2-boronic Acid in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Consequently, there is an urgent and ongoing need for the discovery of novel antibacterial agents with new mechanisms of action. Boronic acid derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a range of biological activities. Within this class, 1-Boc-5-fluoroindole-2-boronic acid stands out as a versatile synthetic intermediate. Its unique structure, featuring a protected indole scaffold, a fluorine substituent, and a boronic acid moiety, makes it an ideal starting point for the synthesis of diverse compound libraries for antibacterial screening.

The indole core is a privileged scaffold in many biologically active compounds, and the fluorine atom can enhance metabolic stability and binding affinity. The boronic acid group is not only a key functional handle for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide range of substituents, but it can also act as a pharmacophore, targeting bacterial enzymes such as β-lactamases and leucyl-tRNA synthetase.[1][2][3]

These application notes provide a comprehensive guide to the potential uses of this compound in antibacterial drug discovery, including synthetic strategies and detailed protocols for evaluating the antibacterial activity of its derivatives.

Synthetic Applications: A Building Block for Novel Antibacterials

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of a diverse library of substituted 5-fluoroindole derivatives. By coupling this boronic acid with a variety of aryl, heteroaryl, or vinyl halides, researchers can systematically explore the structure-activity relationships (SAR) of novel indole-based compounds.

The general synthetic scheme involves the reaction of this compound with a suitable organic halide in the presence of a palladium catalyst, a base, and an appropriate solvent system. The Boc protecting group can be subsequently removed under acidic conditions to yield the free indole, which can be further functionalized if desired.

Suzuki_Coupling reagent1 This compound catalyst Pd Catalyst, Base, Solvent reagent1->catalyst reagent2 R-X (Aryl/Heteroaryl/Vinyl Halide) reagent2->catalyst product Substituted 5-Fluoroindole Derivative catalyst->product Suzuki-Miyaura Coupling

Caption: Synthetic workflow for generating substituted 5-fluoroindole derivatives.

Potential Antibacterial Mechanisms of Action

Derivatives synthesized from this compound may exhibit antibacterial activity through several mechanisms, leveraging both the indole scaffold and the boronic acid moiety.

Inhibition of β-Lactamases

Boronic acids are known to be effective transition-state analog inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1][2] The boron atom can form a reversible covalent bond with the catalytic serine residue in the active site of the enzyme, mimicking the tetrahedral intermediate of β-lactam hydrolysis and thus inhibiting the enzyme.

Beta_Lactamase_Inhibition beta_lactam β-Lactam Antibiotic beta_lactamase β-Lactamase (Active) beta_lactam->beta_lactamase Hydrolysis inactive_antibiotic Inactive Antibiotic beta_lactamase->inactive_antibiotic inhibited_complex Inhibited Enzyme-Inhibitor Complex beta_lactamase->inhibited_complex boronic_acid Indole Boronic Acid Derivative boronic_acid->beta_lactamase Inhibition

Caption: Mechanism of β-lactamase inhibition by boronic acid derivatives.

Inhibition of Leucyl-tRNA Synthetase (LeuRS)

Aminoacyl-tRNA synthetases are essential enzymes for bacterial protein synthesis. Boronic acid-containing compounds, particularly benzoxaboroles which can be formed from certain boronic acids, have been shown to inhibit leucyl-tRNA synthetase (LeuRS).[3][4] They act by trapping the tRNA in the editing site of the enzyme, thereby halting protein synthesis. The 5-fluoroindole scaffold could be explored for its potential to form derivatives that inhibit LeuRS.

LeuRS_Inhibition leucine Leucine leuRS Leucyl-tRNA Synthetase (LeuRS) leucine->leuRS tRNA_leu tRNA-Leu tRNA_leu->leuRS charged_tRNA Leucyl-tRNA-Leu leuRS->charged_tRNA Aminoacylation inhibited_leuRS Inhibited LeuRS Complex leuRS->inhibited_leuRS protein_synthesis Protein Synthesis charged_tRNA->protein_synthesis boronic_acid_derivative Indole Boronic Acid Derivative boronic_acid_derivative->leuRS Inhibition

Caption: Inhibition of protein synthesis via LeuRS targeting.

Disruption of Bacterial Signaling

Indole and its derivatives are known signaling molecules in bacteria, affecting processes such as biofilm formation, virulence, and antibiotic resistance through pathways like quorum sensing.[5][6][7][8][9] Novel 5-fluoroindole derivatives could act as antagonists or agonists of these signaling pathways, thereby reducing bacterial pathogenicity.

Data Presentation

The antibacterial efficacy of newly synthesized compounds derived from this compound should be quantified and presented systematically. The following tables provide templates for organizing the data from key antibacterial assays.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Fluoroindole Derivatives

Compound IDTest Organism (e.g., S. aureus ATCC 29213) MIC (µg/mL)Test Organism (e.g., E. coli ATCC 25922) MIC (µg/mL)Test Organism (e.g., P. aeruginosa ATCC 27853) MIC (µg/mL)
Derivative 1
Derivative 2
...
Ciprofloxacin

Table 2: β-Lactamase Inhibition (IC50) of 5-Fluoroindole Derivatives

Compound IDβ-Lactamase Source (e.g., KPC-2) IC50 (µM)β-Lactamase Source (e.g., AmpC) IC50 (µM)
Derivative 1
Derivative 2
...
Vaborbactam

Table 3: Leucyl-tRNA Synthetase (LeuRS) Inhibition (IC50) of 5-Fluoroindole Derivatives

Compound IDLeuRS Source (e.g., E. coli) IC50 (µM)LeuRS Source (e.g., S. aureus) IC50 (µM)
Derivative 1
Derivative 2
...
AN3365

Experimental Protocols

Protocol 1: Synthesis of a Substituted 5-Fluoroindole Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a C2-arylated 5-fluoroindole derivative.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromopyridine hydrochloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and the aryl halide (1.1 equiv.) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the base (e.g., Na₂CO₃, 2.0 equiv.).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted 5-fluoroindole derivative.

  • (Optional) To deprotect the Boc group, dissolve the purified product in a suitable solvent (e.g., dichloromethane) and treat with an acid (e.g., trifluoroacetic acid) at room temperature. Monitor the reaction by TLC. Upon completion, neutralize the reaction and perform an aqueous work-up to isolate the deprotected product.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13][14]

Materials:

  • Synthesized 5-fluoroindole derivatives

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Compound Dilutions: Perform a serial two-fold dilution of the compound stock solutions in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL). The final volume in each well should be 100 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 200 µL and halve the compound concentrations.

  • Controls:

    • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum.

    • Sterility Control: A well containing 200 µL of uninoculated CAMHB.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Protocol 3: β-Lactamase Inhibition Assay

This is a general protocol to determine the IC₅₀ of a test compound against a specific β-lactamase.

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2, AmpC)

  • Nitrocefin (a chromogenic β-lactam substrate)

  • Test compound (5-fluoroindole derivative)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer in a 96-well plate.

  • Add a fixed concentration of the β-lactamase enzyme to each well containing the test compound.

  • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at room temperature to allow for binding.

  • Initiate the reaction by adding a solution of nitrocefin to each well.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.

  • The rate of reaction is proportional to the enzyme activity.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel indole-based compounds with the potential for antibacterial activity. Through strategic synthetic modifications using Suzuki-Miyaura coupling, a diverse chemical library can be generated. The subsequent evaluation of these compounds using the detailed protocols for MIC determination and enzyme inhibition assays will enable the identification of promising lead candidates for the development of new antibacterial drugs. The potential for these compounds to act through multiple mechanisms, including the inhibition of essential bacterial enzymes and the disruption of bacterial signaling, makes this a compelling area for further research in the fight against antimicrobial resistance.

References

Application Notes and Protocols for C-N Cross-Coupling Reactions with 1-Boc-5-fluoroindole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the carbon-nitrogen (C-N) cross-coupling reactions of 1-Boc-5-fluoroindole-2-boronic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents, particularly in oncology and other areas of drug discovery.[1] The methodologies described herein focus on two of the most powerful and widely used C-N cross-coupling strategies: the Chan-Lam and Buchwald-Hartwig aminations.

Introduction to C-N Cross-Coupling with Indole Boronic Acids

The formation of a C-N bond between an indole scaffold and an amine moiety is a critical transformation in the synthesis of a vast array of biologically active molecules. This compound serves as a key precursor for introducing the indole nucleus via C-N bond formation. The fluorine substituent at the 5-position can enhance the metabolic stability and binding affinity of the final compound, while the Boc protecting group ensures stability and solubility during synthesis.[1]

Two primary catalytic systems are employed for this transformation:

  • Chan-Lam Coupling: This copper-catalyzed reaction is known for its mild reaction conditions, often proceeding at room temperature and open to the air.[2][3][4][5][6] It is particularly effective for coupling with a wide range of amines, including anilines and aliphatic amines.[4][5][7]

  • Buchwald-Hartwig Amination: A palladium-catalyzed method, the Buchwald-Hartwig amination is renowned for its broad substrate scope and high functional group tolerance.[8][9][10] It is a powerful tool for the synthesis of aryl amines from aryl halides or, in this context, aryl boronic acids.[8]

Applications in Drug Discovery

The 2-aminoindole core is a privileged scaffold found in numerous compounds with diverse biological activities. By employing C-N cross-coupling reactions with this compound, researchers can synthesize libraries of novel compounds for various therapeutic targets, including:

  • Kinase inhibitors

  • Serotonin receptor modulators

  • Antiviral agents

  • Anticancer agents

Experimental Protocols

The following are generalized protocols for the Chan-Lam and Buchwald-Hartwig amination reactions with this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Chan-Lam C-N Cross-Coupling

This protocol describes a general procedure for the copper-catalyzed amination of this compound.

Reaction Scheme:

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Copper(II) acetate (Cu(OAc)₂) or other copper catalyst

  • Base (e.g., triethylamine (Et₃N), pyridine, or cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., dichloromethane (DCM), methanol (MeOH), or toluene)

  • Oxidant (typically atmospheric oxygen)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a reaction vial, add this compound (1.0 equiv), the desired amine (1.2-2.0 equiv), copper(II) acetate (0.1-0.2 equiv), and a magnetic stir bar.

  • Add the chosen solvent (e.g., DCM or MeOH) to achieve a concentration of 0.1-0.5 M with respect to the boronic acid.

  • Add the base (2.0-3.0 equiv). For liquid bases like triethylamine or pyridine, add them directly. For solid bases like cesium carbonate, add them as a powder.

  • Leave the reaction vial open to the air (or equip it with a balloon of air) and stir vigorously at room temperature to 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-1-Boc-5-fluoroindole.

Quantitative Data for Chan-Lam Coupling (Representative Examples):

EntryAmineCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂ (10)Pyridine (2.0)DCMrt2475-90
2MorpholineCu(OAc)₂ (15)Et₃N (3.0)Toluene601860-80
3BenzylamineCuBr₂ (10)Cs₂CO₃ (2.0)MeOH801265-85

Note: The data in this table is illustrative and based on typical yields for Chan-Lam reactions with arylboronic acids. Actual yields may vary depending on the specific amine and optimized conditions.

Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • Base (e.g., sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2.0 equiv relative to Pd), and the base (2.0-3.0 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).

  • Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M.

  • Seal the flask or vial and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination (Representative Examples):

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-MethoxyanilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene1001280-95
2IndolinePd(OAc)₂ (3)RuPhos (6)NaOtBu (2.5)Dioxane1101670-90
3N-MethylanilinePd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃ (3.0)THF802475-92

Note: The data in this table is illustrative and based on typical yields for Buchwald-Hartwig reactions with arylboronic acids. Actual yields may vary depending on the specific amine and optimized conditions.

Visualization of Experimental Workflow and Signaling Pathways

Below are diagrams illustrating the general workflows for the Chan-Lam and Buchwald-Hartwig C-N cross-coupling reactions.

Caption: General workflow for Chan-Lam C-N cross-coupling.

Caption: General workflow for Buchwald-Hartwig C-N cross-coupling.

Catalytic_Cycles cluster_chan_lam Chan-Lam Catalytic Cycle cluster_buchwald_hartwig Buchwald-Hartwig Catalytic Cycle CuII Cu(II) CuIII_Ar_NR1R2 [Ar-Cu(III)-NR1R2] CuII->CuIII_Ar_NR1R2 Transmetalation + Ligand Exchange CuI Cu(I) CuIII_Ar_NR1R2->CuI Reductive Elimination Product_CL Ar-NR1R2 CuIII_Ar_NR1R2->Product_CL CuI->CuII Oxidation ArBOH2 ArB(OH)2 ArBOH2->CuII R1R2NH R1R2NH R1R2NH->CuII Oxidant Oxidant (O2) Oxidant->CuI Pd0 Pd(0)L_n PdII_Ar_X [Ar-Pd(II)-X]L_n Pd0->PdII_Ar_X Oxidative Addition PdII_Ar_NR1R2 [Ar-Pd(II)-NR1R2]L_n PdII_Ar_X->PdII_Ar_NR1R2 Ligand Exchange PdII_Ar_NR1R2->Pd0 Reductive Elimination Product_BH Ar-NR1R2 PdII_Ar_NR1R2->Product_BH ArX Ar-X (from ArB(OH)2) ArX->Pd0 R1R2NH_BH R1R2NH R1R2NH_BH->PdII_Ar_X Base Base Base->PdII_Ar_X

Caption: Simplified catalytic cycles for C-N cross-coupling reactions.

References

Application Notes and Protocols: 1-Boc-5-fluoroindole-2-boronic acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-fluoroindole-2-boronic acid is a versatile, fluorinated indole fragment that has emerged as a valuable building block in fragment-based drug design (FBDD). Its unique structural features, including a protected indole nitrogen, a fluorine atom at the 5-position, and a reactive boronic acid group, make it an attractive starting point for the synthesis of potent and selective inhibitors of various therapeutic targets. The Boc (tert-butyloxycarbonyl) protecting group enhances stability and solubility, while the fluorine atom can improve metabolic stability and binding affinity. The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of diverse chemical libraries.

These application notes provide an overview of the use of this compound in the design of enzyme inhibitors, with a focus on Myeloid Cell Leukemia-1 (Mcl-1) inhibitors and Human Immunodeficiency Virus (HIV)-1 protease inhibitors. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are also presented.

Application 1: Development of Mcl-1 Inhibitors

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and a key survival factor in many human cancers. Overexpression of Mcl-1 is associated with tumor progression and resistance to chemotherapy, making it a prime target for cancer therapy. The indole-2-carboxylic acid scaffold has been identified as a privileged fragment for the development of potent Mcl-1 inhibitors. This compound serves as a key precursor to this scaffold.

Logical Workflow for Mcl-1 Inhibitor Development

Mcl1_Inhibitor_Workflow A This compound B Suzuki-Miyaura Coupling (with aryl halide) A->B Pd catalyst, base C 1-Boc-5-fluoro-2-aryl-indole B->C D Oxidation/Hydrolysis C->D e.g., KMnO4, then LiOH E 5-fluoro-2-aryl-indole-2-carboxylic acid D->E F Amide Coupling E->F Amine, coupling agent G Indole-2-carboxamide Library F->G H Biological Screening (Fluorescence Polarization Assay) G->H I Potent Mcl-1 Inhibitors H->I Hit Identification HIV_Protease_Inhibition A HIV Gag-Pol Polyprotein B HIV-1 Protease A->B Cleavage C Mature Viral Proteins B->C H Immature, Non-infectious Virion B->H Blocked Cleavage D Virion Assembly C->D E Infectious HIV Virion D->E F Indole-Boronic Acid Inhibitor G Inhibition F->G G->B

Application Notes and Protocols for the Scale-up Synthesis and Utilization of 1-Boc-5-fluoroindole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scale-up synthesis of 1-Boc-5-fluoroindole-2-boronic acid and its application in the development of targeted cancer therapies, specifically focusing on AXL receptor tyrosine kinase inhibitors. Detailed protocols, data tables, and workflow diagrams are presented to facilitate practical implementation in a research and development setting.

Introduction

This compound is a key building block in medicinal chemistry, valued for its role in constructing complex heterocyclic compounds through reactions like the Suzuki-Miyaura cross-coupling.[1][2] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, while the Boc-protected indole core is a common motif in kinase inhibitors.[2] This document outlines a scalable synthetic route to this intermediate and its subsequent use in synthesizing potent AXL kinase inhibitors, a promising class of therapeutics for various cancers.[3][4]

Scale-up Synthesis of this compound

A robust and scalable synthesis is crucial for the industrial production of pharmaceutical intermediates. The following protocol describes a potential multi-kilogram scale synthesis of this compound, moving from laboratory procedures to a more industrially feasible process. While specific patents for the exact large-scale synthesis of this molecule are not publicly detailed, the described process is based on established methods for the synthesis of similar indole boronic acids and general principles of process chemistry scale-up.[5][6][7]

Experimental Protocol: Kilogram-Scale Synthesis

This protocol is designed as a guideline and may require optimization based on available equipment and specific quality requirements.

Step 1: Boc Protection of 5-Fluoroindole

  • Reaction: 5-Fluoroindole is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield 1-Boc-5-fluoroindole.

  • Procedure:

    • To a 100 L glass-lined reactor, charge 5-fluoroindole (5.0 kg, 37.0 mol) and tetrahydrofuran (THF, 40 L).

    • Stir the mixture at room temperature (20-25 °C) until all the solid has dissolved.

    • Add 4-dimethylaminopyridine (DMAP, 0.45 kg, 3.7 mol) to the solution.

    • Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 8.8 kg, 40.7 mol) to the reaction mixture over 1-2 hours, maintaining the temperature below 30 °C.

    • Stir the reaction for 4-6 hours at room temperature. Monitor the reaction progress by HPLC or TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Add ethyl acetate (50 L) and water (25 L) to the residue. Stir vigorously for 15 minutes.

    • Separate the organic layer, wash with 1 M HCl (2 x 15 L), saturated NaHCO₃ solution (2 x 15 L), and brine (20 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 1-Boc-5-fluoroindole as a crude oil, which is used directly in the next step.

Step 2: Borylation of 1-Boc-5-fluoroindole

  • Reaction: The protected indole is borylated at the C2 position using a strong base and a borate ester.

  • Procedure:

    • In a separate 200 L reactor under a nitrogen atmosphere, charge the crude 1-Boc-5-fluoroindole from the previous step and anhydrous THF (80 L).

    • Cool the solution to -78 °C using a suitable cooling system.

    • Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 16.3 L, 40.7 mol) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Slowly add triisopropyl borate (10.0 L, 44.4 mol) to the reaction mixture, again keeping the temperature below -70 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Cool the mixture to 0-5 °C and slowly quench by the addition of 2 M HCl until the pH is between 2 and 3.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 L).

    • Combine the organic layers and wash with brine (40 L).

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a volume of approximately 20 L.

    • Add n-heptane (60 L) to the concentrated solution to precipitate the product.

    • Stir the slurry for 2 hours at 0-5 °C, then filter the solid.

    • Wash the filter cake with cold n-heptane (2 x 10 L) and dry under vacuum at 40 °C to yield this compound.

Data Presentation: Synthesis Parameters
ParameterStep 1: Boc ProtectionStep 2: Borylation & Purification
Starting Material 5-Fluoroindole1-Boc-5-fluoroindole
Key Reagents (Boc)₂O, DMAPn-BuLi, Triisopropyl borate
Solvent THFTHF, n-Heptane
Temperature 20-30 °C-78 °C to Room Temperature
Reaction Time 4-6 hours~12 hours
Typical Yield >95% (crude)70-85%
Purification Aqueous Work-upQuench, Extraction, Precipitation
Final Purity (HPLC) N/A (used crude)>98%

Diagram: Scale-up Synthesis Workflow

G Workflow for Scale-up Synthesis cluster_0 Step 1: Boc Protection cluster_1 Step 2: Borylation and Purification start 5-Fluoroindole in THF reagents1 Add DMAP and (Boc)₂O start->reagents1 reaction1 Stir at RT for 4-6h reagents1->reaction1 workup1 Concentrate and perform aqueous work-up reaction1->workup1 product1 Crude 1-Boc-5-fluoroindole workup1->product1 start2 Crude 1-Boc-5-fluoroindole in Anhydrous THF product1->start2 lithiation Cool to -78°C, add n-BuLi start2->lithiation borylation Add Triisopropyl Borate lithiation->borylation quench Warm to RT, then quench with HCl borylation->quench extraction Aqueous work-up and extraction quench->extraction precipitation Precipitate with n-Heptane extraction->precipitation filtration Filter and dry precipitation->filtration final_product This compound filtration->final_product

Workflow for the scale-up synthesis of this compound.

Application in the Synthesis of AXL Kinase Inhibitors

This compound is a valuable precursor for the synthesis of AXL kinase inhibitors. AXL is a receptor tyrosine kinase that, when overexpressed or activated, is implicated in tumor growth, metastasis, and drug resistance.[3][4] Inhibitors of AXL, such as Bemcentinib (BGB324), have shown promise in clinical trials.[8][9] The indole moiety of these inhibitors often serves as a scaffold that binds to the hinge region of the kinase domain.[10]

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize an AXL inhibitor precursor.

  • Reaction: Coupling of this compound with a suitable aryl or heteroaryl halide.

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 g, 3.58 mmol), the aryl halide partner (e.g., 2-bromo-6-aminopyrimidine, 0.93 g, 5.37 mmol), and potassium carbonate (1.48 g, 10.74 mmol).

    • Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.13 g, 0.18 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add a degassed mixture of 1,4-dioxane (20 mL) and water (5 mL).

    • Heat the reaction mixture to 90 °C and stir for 4-8 hours. Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterValue
Boronic Acid This compound
Coupling Partner Aryl/Heteroaryl Halide
Catalyst Pd(dppf)Cl₂ (or other suitable Pd catalyst)
Base K₂CO₃ (or other suitable base)
Solvent 1,4-Dioxane/Water
Temperature 90 °C
Reaction Time 4-8 hours
Typical Yield 60-90%
Purification Flash Column Chromatography

Diagram: Suzuki-Miyaura Coupling Workflow

G Workflow for Suzuki-Miyaura Coupling start Combine Boronic Acid, Aryl Halide, Base, and Catalyst inert Establish Inert Atmosphere (Argon) start->inert solvent Add Degassed Solvents inert->solvent reaction Heat to 90°C for 4-8h solvent->reaction workup Cool, Dilute, and Filter reaction->workup extraction Aqueous Work-up and Extraction workup->extraction purification Column Chromatography extraction->purification product Purified Coupled Product purification->product

Workflow for the synthesis of an AXL inhibitor precursor via Suzuki-Miyaura coupling.

AXL Signaling Pathway and Inhibition

AXL signaling is initiated by the binding of its ligand, Gas6, leading to receptor dimerization and autophosphorylation. This activates downstream signaling cascades, including the PI3K/AKT and RAS/MEK/ERK pathways, which promote cell survival, proliferation, and migration.[11][12] AXL inhibitors synthesized from this compound act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the AXL kinase domain and preventing its catalytic activity.[10]

Diagram: AXL Signaling Pathway and Inhibition

G AXL Signaling Pathway and Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binding & Dimerization PI3K PI3K AXL->PI3K Phosphorylation RAS RAS AXL->RAS Activation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration & Invasion AKT->Migration MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Inhibitor AXL Inhibitor (from 1-Boc-5-fluoroindole- 2-boronic acid) Inhibitor->AXL Inhibition

Simplified AXL signaling pathway and the mechanism of its inhibition.

Safety Considerations

Both the synthesis and handling of the described chemicals require appropriate safety precautions. Boronic acids and their derivatives can be irritating to the eyes, skin, and respiratory system. Organolithium reagents such as n-BuLi are highly pyrophoric and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood or an appropriate contained environment, especially at a larger scale. Refer to the Safety Data Sheets (SDS) for each chemical for detailed safety information.

References

Application Notes and Protocols for Parallel Synthesis Utilizing 1-Boc-5-fluoroindole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the parallel synthesis of diverse compound libraries based on the 1-Boc-5-fluoroindole-2-boronic acid scaffold. This versatile building block is a valuable component in medicinal chemistry and drug discovery, particularly for the development of targeted therapies. The protocols detailed herein focus on the widely employed Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of carbon-carbon bonds.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including a variety of kinase inhibitors. The incorporation of a fluorine atom at the 5-position of the indole ring can significantly enhance metabolic stability and binding affinity to target proteins. This compound serves as a key intermediate for the synthesis of 2-substituted-5-fluoroindole derivatives. The tert-butyloxycarbonyl (Boc) protecting group enhances the stability and solubility of the compound, making it amenable to a wide range of reaction conditions, while the boronic acid moiety at the 2-position allows for efficient diversification through palladium-catalyzed cross-coupling reactions.

This document outlines a high-throughput synthesis workflow for generating a library of 2-aryl-5-fluoroindoles, presents representative quantitative data, and provides a detailed experimental protocol for the key synthetic step. Furthermore, it visualizes the synthetic workflow and a relevant biological signaling pathway where such compounds may exhibit activity.

Data Presentation: Representative Library Synthesis

The following table summarizes the results of a representative parallel synthesis of a 2-aryl-5-fluoroindole library via Suzuki-Miyaura cross-coupling. The reaction couples this compound with a diverse set of aryl bromides. Yields are representative of those expected for this type of transformation under optimized, high-throughput conditions.

Table 1: Parallel Synthesis of 2-Aryl-5-fluoroindoles

EntryAryl Bromide PartnerProductYield (%)
14-Bromotoluene1-Boc-5-fluoro-2-(p-tolyl)-1H-indole88
21-Bromo-4-methoxybenzene1-Boc-5-fluoro-2-(4-methoxyphenyl)-1H-indole92
31-Bromo-4-(trifluoromethyl)benzene1-Boc-5-fluoro-2-(4-(trifluoromethyl)phenyl)-1H-indole75
44-Bromobenzonitrile4-(1-Boc-5-fluoro-1H-indol-2-yl)benzonitrile81
53-Bromopyridine1-Boc-5-fluoro-2-(pyridin-3-yl)-1H-indole65
62-Bromothiophene1-Boc-5-fluoro-2-(thiophen-2-yl)-1H-indole78
71-Bromo-3,5-dimethylbenzene1-Boc-2-(3,5-dimethylphenyl)-5-fluoro-1H-indole90
81-Bromo-4-chlorobenzene1-Boc-2-(4-chlorophenyl)-5-fluoro-1H-indole85

Experimental Protocols

This section provides a detailed methodology for the parallel synthesis of a 2-aryl-5-fluoroindole library using a 96-well plate format.

General Protocol for Parallel Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Array of aryl bromides (pre-weighed in a 96-well plate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • 96-well reaction block with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 1,4-dioxane (e.g., 0.2 M).

    • Prepare a stock solution of the palladium catalyst in 1,4-dioxane (e.g., 0.02 M).

    • Prepare an aqueous stock solution of the base (e.g., 2 M K₂CO₃).

  • Reaction Setup (in a 96-well reaction block under an inert atmosphere):

    • To each well containing a pre-weighed aryl bromide (1.0 eq.), add the this compound stock solution (1.2 eq.).

    • Add the palladium catalyst stock solution (0.05 eq.) to each well.

    • Add the aqueous base solution (3.0 eq.) to each well.

    • Seal the 96-well reaction block.

  • Reaction Execution:

    • Place the sealed reaction block in a heating mantle and heat to 80-100 °C.

    • Stir the reactions for 4-12 hours. The progress of a representative reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Add ethyl acetate to each well and mix.

    • Perform a liquid-liquid extraction in the plate or transfer to individual vials. Wash the organic layer with water and brine.

    • Dry the organic layers using a 96-well plate containing a drying agent (e.g., anhydrous Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude products using parallel flash chromatography or preparative HPLC.

  • Boc-Deprotection (Optional):

    • Dissolve the purified 1-Boc-2-aryl-5-fluoroindole in a suitable solvent (e.g., dichloromethane).

    • Add an excess of trifluoroacetic acid (TFA).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the deprotected 2-aryl-5-fluoroindole.

Visualizations

Experimental Workflow

G cluster_0 Reagent Preparation cluster_1 Parallel Synthesis cluster_2 Purification & Analysis cluster_3 Final Product reagent1 1-Boc-5-fluoroindole- 2-boronic acid solution reaction Suzuki-Miyaura Coupling (96-well reaction block) 80-100 °C, 4-12 h reagent1->reaction reagent2 Aryl Bromide Array (96-well plate) reagent2->reaction reagent3 Catalyst & Base Solutions reagent3->reaction workup Work-up & Extraction reaction->workup purification Parallel Purification (HPLC or Flash) workup->purification analysis LC-MS & NMR Analysis purification->analysis library 2-Aryl-5-fluoroindole Library analysis->library

Caption: Parallel synthesis workflow for a 2-aryl-5-fluoroindole library.

Relevant Signaling Pathway: EGFR Inhibition

Many indole-based compounds are developed as kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target in cancer therapy. The synthesized 2-aryl-5-fluoroindoles can be screened for their inhibitory activity against kinases in this pathway.

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 2-Aryl-5-fluoroindole (Potential Inhibitor) Inhibitor->EGFR

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 1-Boc-5-fluoroindole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-Boc-5-fluoroindole-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, and to provide guidance on reaction optimization.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common problems encountered during the Suzuki coupling of this compound.

Issue: Low or No Product Yield

A low yield in your Suzuki coupling reaction can be attributed to several factors. Follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Verify Reagent and Reaction Setup Integrity

Before modifying reaction parameters, it is crucial to ensure the quality of your reagents and the integrity of your experimental setup.

  • This compound: Heteroaryl boronic acids can be susceptible to degradation over time.[1] It is recommended to use a fresh batch or verify the purity of the existing stock by NMR or LC-MS. A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen.[2][3]

  • Aryl Halide: Confirm the purity and integrity of your coupling partner.

  • Palladium Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure it can be efficiently reduced in situ.[1] The catalyst can also be deactivated by exposure to oxygen.[1] Consider using a fresh, high-quality catalyst or a more robust precatalyst.[1][4]

  • Base: Ensure the base is anhydrous and finely powdered for solid-phase reactions.[5]

  • Solvent: Use anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions.[6]

  • Inert Atmosphere: Suzuki coupling reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from deactivating the catalyst and promoting homocoupling of the boronic acid.[1][7]

Step 2: Address Potential Protodeboronation

Protodeboronation is a significant challenge with heteroaryl boronic acids, leading to the formation of 1-Boc-5-fluoroindole as a byproduct and consequently, a lower yield of the desired product.[2][3][5]

  • Consider Boronate Esters: If protodeboronation is suspected, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, or using a potassium trifluoroborate salt.[8][9][10] These derivatives are generally more stable and less prone to protodeboronation.[5][10]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]

Step 3: Systematic Optimization of Reaction Conditions

If reagent quality and stability are confirmed, a methodical optimization of the reaction parameters is the next step.

  • Catalyst and Ligand Screening: The choice of catalyst and ligand is critical for challenging couplings. For heteroaryl substrates, bulky, electron-rich phosphine ligands such as SPhos and XPhos are often more effective than traditional ligands like PPh₃.[4][11][12]

  • Base Selection: The base activates the boronic acid for transmetalation.[5][13] The optimal base is substrate-dependent. For heteroaryl couplings, K₃PO₄ and Cs₂CO₃ are often good starting points.[6][8] If your substrate is sensitive to strong bases, milder options like K₂CO₃ or KF should be considered.[5]

  • Solvent System: The solvent can influence the reaction outcome.[14][15][16] Common solvent systems include mixtures of an organic solvent (e.g., dioxane, toluene, or DMF) with water.[6] The ratio of organic solvent to water should be optimized.

  • Temperature and Reaction Time: Gradually increase the reaction temperature. While higher temperatures can facilitate the reaction, they can also accelerate decomposition pathways like protodeboronation.[8][17] Monitor the reaction progress over time by TLC or LC-MS to determine the optimal reaction duration.[6]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound giving a low yield?

A1: Low yields with this substrate are often due to a combination of factors. The primary culprits are typically the instability of the heteroaryl boronic acid leading to protodeboronation, inactive catalyst, and suboptimal reaction conditions (base, solvent, temperature).[1][2][6] A systematic troubleshooting approach is recommended.

Q2: What are the most common side products in this reaction?

A2: The most common side products are the homocoupling of the boronic acid and the protodeboronation of this compound to form 1-Boc-5-fluoroindole.[1][8] Homocoupling is often promoted by the presence of oxygen, while protodeboronation is facilitated by proton sources like water, especially in the presence of a base.[1][7]

Q3: The N-H of the indole is protected with a Boc group. Is this necessary?

A3: Yes, protecting the indole's acidic N-H proton with a group like Boc is a good strategy. The unprotected N-H can interfere with the catalytic cycle, potentially leading to lower and less consistent yields.[4][6]

Q4: How does the fluorine substituent affect the reaction?

A4: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the indole ring. This can affect the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. The overall electronic properties of both coupling partners will determine the optimal reaction conditions.

Q5: Should I use a boronic acid or a boronate ester?

A5: While boronic acids are commonly used, they can be unstable.[9][18] For heteroaryl boronic acids like this compound, which are prone to protodeboronation, using a more stable derivative like a pinacol boronate ester or a potassium trifluoroborate salt is often advantageous.[8][9][10]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommendationNotes
Palladium Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃, or a Buchwald precatalyst (e.g., XPhos Pd G3)Buchwald precatalysts are often highly effective for heteroaryl couplings.[4]
Ligand SPhos, XPhosUse bulky, electron-rich phosphine ligands.[4][11]
Base K₃PO₄, Cs₂CO₃These are often effective for heteroaryl couplings.[6][8]
Solvent Dioxane/H₂O (4:1), Toluene/H₂O (4:1)Ensure solvents are properly degassed.[6]
Temperature 80-110 °CStart at a lower temperature and increase if the reaction is sluggish.[6]
Reactant Ratio This compound (1.2-1.5 equiv.), Aryl Halide (1.0 equiv.)An excess of the boronic acid is often used.[4]

Table 2: Troubleshooting Guide for Low Yield

ObservationPotential CauseSuggested Action
No reaction Inactive catalyst, incorrect temperatureVerify catalyst activity, use a fresh batch. Incrementally increase temperature.[1][6]
Protodeboronation byproduct observed Boronic acid instabilitySwitch to a pinacol boronate ester or trifluoroborate salt. Use anhydrous conditions.[1][8][9]
Homocoupling of boronic acid Presence of oxygenEnsure the reaction is thoroughly degassed and maintained under an inert atmosphere.[1][7]
Stalled reaction Suboptimal base or ligandScreen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Try a different bulky, electron-rich ligand (e.g., SPhos, XPhos).[4][6][8]

Experimental Protocols

General Protocol for Suzuki Coupling

This is a general starting procedure and should be optimized for your specific substrates.

Materials:

  • This compound (or its pinacol ester) (1.2-1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Ligand (if not using a precatalyst, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide, this compound (or ester), base, palladium catalyst, and ligand (if applicable).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe or cannula.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an appropriate aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Suzuki Coupling reagent_check Step 1: Verify Reagent and Setup Integrity start->reagent_check protodeboronation_check Step 2: Address Potential Protodeboronation reagent_check->protodeboronation_check Reagents & setup OK optimization Step 3: Systematically Optimize Conditions protodeboronation_check->optimization Protodeboronation addressed catalyst_ligand Screen Catalyst/Ligand (e.g., Pd(dppf)Cl₂, XPhos, SPhos) optimization->catalyst_ligand base_solvent Optimize Base and Solvent (e.g., K₃PO₄, Cs₂CO₃ in Dioxane/H₂O) catalyst_ligand->base_solvent Yield still low temp_time Adjust Temperature and Time (80-110°C, monitor by LC-MS) base_solvent->temp_time No improvement success Improved Yield temp_time->success Optimization successful Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L₂-Ar' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

References

Preventing protodeboronation of 1-Boc-5-fluoroindole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Boc-5-fluoroindole-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation and to troubleshoot common issues encountered during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid, leading to the formation of 1-Boc-5-fluoroindole as a byproduct and reducing the yield of the desired cross-coupled product.[1] For this compound, this is a significant concern as indole-2-boronic acids can be susceptible to this decomposition pathway, potentially complicating purification and lowering the efficiency of your synthesis.

Q2: How do the substituents on this compound influence its stability?

A2: The stability of this compound is influenced by a combination of electronic and steric effects from its substituents:

  • Indole-2-boronic acid: The boronic acid group is at an electron-rich position of the indole ring, which can make it susceptible to electrophilic attack and subsequent protodeboronation.

  • 1-Boc group: The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is electron-withdrawing and sterically bulky. The electron-withdrawing nature can help to stabilize the C-B bond by reducing the electron density of the indole ring.[2] Its bulk may also offer some steric hindrance to approaching reagents. N-protection is generally recommended to improve yields and consistency in Suzuki coupling reactions involving indoles.[3]

  • 5-Fluoro group: The fluorine atom at the 5-position is an electron-withdrawing group, which can further decrease the electron density of the indole ring system and potentially enhance the stability of the boronic acid.[4][5]

Q3: What are the key factors that promote the protodeboronation of arylboronic acids?

A3: Several factors can accelerate the rate of protodeboronation, including:

  • pH: Both acidic and basic conditions can catalyze protodeboronation. For many arylboronic acids, the rate of protodeboronation increases significantly at high pH.[1]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.

  • Catalyst System: The choice of palladium catalyst and ligands can influence the rate of the desired coupling versus the undesired protodeboronation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and prevent protodeboronation when using this compound in Suzuki-Miyaura coupling reactions.

Issue 1: Significant Formation of 1-Boc-5-fluoroindole (Protodeboronation Product)

Possible Causes & Recommended Solutions

Possible Cause Recommended Solutions
Inappropriate Base The choice of base is critical. Strong bases can promote protodeboronation. Action: • Switch to a weaker base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.• Use the minimum effective amount of base.
High Reaction Temperature Elevated temperatures can accelerate protodeboronation. Action: • Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C) before increasing it if the reaction is too slow.• Consider using a more active catalyst/ligand system that allows for lower reaction temperatures.
Presence of Excess Water Water is a proton source for protodeboronation. While some water is often necessary for Suzuki couplings, excess water can be detrimental. Action: • Use anhydrous solvents and ensure all glassware is thoroughly dried.• Consider using a solvent system with a lower water content (e.g., 10:1 dioxane/water).
Inefficient Catalytic System A slow Suzuki-Miyaura coupling reaction allows more time for the boronic acid to decompose. Action:Catalyst Choice: Use a highly active palladium precatalyst such as a palladacycle (e.g., XPhos Pd G3 or SPhos Pd G2) to promote rapid cross-coupling.[6]• Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can accelerate the catalytic cycle.[6]• Catalyst Loading: A modest increase in catalyst loading may improve the rate of the desired reaction.
Oxygen Contamination Oxygen can lead to the degradation of the catalyst and promote side reactions. Action: • Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.• Maintain a positive pressure of inert gas throughout the reaction.
Issue 2: Low or No Yield of the Desired Product

If you observe low or no product formation, and protodeboronation is a suspected cause, the following workflow can help you systematically troubleshoot the issue.

Troubleshooting_Workflow start Low/No Product Yield reagent_check 1. Reagent Integrity Check - Fresh Boronic Acid? - Active Catalyst? - Anhydrous Solvents & Base? start->reagent_check base_opt 2. Optimize Base - Screen weaker bases (K₃PO₄, K₂CO₃, Cs₂CO₃) - Adjust stoichiometry reagent_check->base_opt If reagents are fine temp_opt 3. Optimize Temperature - Attempt reaction at a lower temperature (e.g., 60-80 °C) base_opt->temp_opt catalyst_opt 4. Optimize Catalyst System - Screen highly active Pd precatalysts (e.g., Palladacycles) - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) temp_opt->catalyst_opt solvent_opt 5. Optimize Solvent System - Vary solvent ratio (e.g., dioxane/water 10:1) - Try alternative anhydrous co-solvents catalyst_opt->solvent_opt success Successful Coupling solvent_opt->success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions with this compound.

Key Experimental Protocols

Below are generalized protocols that can serve as a starting point for your experiments. Optimization for specific substrates is often necessary.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is a good starting point for the coupling of this compound with an aryl halide.

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 10:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Competing Pathways

The following diagram illustrates the desired Suzuki-Miyaura coupling pathway versus the undesired protodeboronation pathway.

Competing_Pathways cluster_suzuki Desired Suzuki Coupling cluster_protodeboronation Undesired Protodeboronation indole_boronic_acid This compound suzuki_product Coupled Product indole_boronic_acid->suzuki_product + Ar-X, Pd Catalyst, Base protodeboronation_product 1-Boc-5-fluoroindole indole_boronic_acid->protodeboronation_product + Proton Source aryl_halide Aryl Halide (Ar-X) aryl_halide->suzuki_product base Base base->suzuki_product pd_catalyst Pd(0) Catalyst pd_catalyst->suzuki_product proton_source Proton Source (e.g., H₂O) proton_source->protodeboronation_product

Caption: Competing pathways for this compound in a Suzuki-Miyaura reaction.

References

Technical Support Center: Cross-Coupling Reactions of Indole-2-Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing indole-2-boronic acids in cross-coupling reactions. The inherent instability of this reagent can lead to common side reactions, primarily protodeboronation and homocoupling, which can significantly impact the yield and purity of the desired product. This guide offers insights into mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with indole-2-boronic acids in Suzuki-Miyaura coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of indole. Homocoupling results in the dimerization of the indole-2-boronic acid to form 2,2'-biindole. Both side reactions consume the starting material and reduce the yield of the desired cross-coupled product.

Q2: Why is indole-2-boronic acid prone to these side reactions?

A2: Indole-2-boronic acid is a heteroaromatic boronic acid, which is known to be less stable than many arylboronic acids. The electron-rich nature of the indole ring and the position of the boron moiety make the C-B bond susceptible to cleavage under the reaction conditions, especially at elevated temperatures and in the presence of aqueous bases.

Q3: What is protodeboronation and what causes it?

A3: Protodeboronation is the protonolysis of the carbon-boron bond.[1] In the context of Suzuki-Miyaura coupling, this undesired reaction is often facilitated by the presence of water and a base, which are standard components of the reaction mixture.[2] The mechanism can be complex and is influenced by factors such as pH, temperature, and the specific catalyst system used. For heteroaromatic boronic acids, this side reaction can be particularly facile.

Q4: What is homocoupling and what are its main causes?

A4: Homocoupling is the palladium-catalyzed dimerization of the boronic acid. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of a palladium-peroxo complex that facilitates the homocoupling pathway.[3] The use of a Pd(II) precatalyst can also lead to homocoupling during its initial reduction to the active Pd(0) species.[3]

Q5: How can I minimize these side reactions?

A5: Several strategies can be employed to minimize protodeboronation and homocoupling:

  • Use of Stabilized Boronic Acid Surrogates: Converting the unstable indole-2-boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, a trifluoroborate salt, or a diethanolamine adduct, can significantly improve reaction outcomes.[4][5] These derivatives slowly release the active boronic acid under the reaction conditions, keeping its concentration low and favoring the desired cross-coupling over side reactions.

  • Careful Selection of Reaction Conditions: Optimization of the catalyst, ligand, base, and solvent is crucial. The use of highly active catalysts and bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling, outcompeting the side reactions.[6]

  • Rigorous Exclusion of Oxygen: To prevent homocoupling, it is essential to thoroughly degas the solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Lower Reaction Temperatures: If possible, running the reaction at a lower temperature can reduce the rate of decomposition of the boronic acid.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired product, with significant recovery of starting materials. 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature is too low.1. Use a fresh batch of palladium catalyst or a more active precatalyst. 2. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. 3. Gradually increase the reaction temperature, while monitoring for decomposition.
Significant amount of indole (protodeboronated byproduct) is observed. 1. Decomposition of indole-2-boronic acid. 2. Reaction is too slow, allowing time for protodeboronation. 3. Inappropriate choice of base or solvent.1. Prepare and use the corresponding indole-2-MIDA boronate or trifluoroborate salt. 2. Use a more active catalyst/ligand system to accelerate the cross-coupling (e.g., a Buchwald ligand). 3. Screen different bases and solvent systems. Anhydrous conditions may be beneficial if a suitable base is used.
Significant amount of 2,2'-biindole (homocoupling byproduct) is observed. 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst that is not efficiently reduced.1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a more efficient precatalyst.
Complex mixture of byproducts. Combination of the above issues; potential for side reactions involving the coupling partners.Systematically address each potential issue: first, ensure an inert atmosphere; second, optimize the catalyst, ligand, and base; third, consider using a stabilized boronic acid derivative.

Data Presentation

The following table provides a comparative overview of the performance of indole-2-boronic acid versus its more stable MIDA boronate derivative in a Suzuki-Miyaura cross-coupling reaction.

Table 1: Comparison of Indole-2-boronic Acid and Indole-2-MIDA Boronate in Suzuki-Miyaura Coupling

EntryBoron ReagentCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield of Coupled Product (%)Yield of Indole (Protodeboronation) (%)
1Indole-2-boronic acid4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O8012~40-50~30-40
2Indole-2-MIDA boronate4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O8012>90<5

Note: The data in this table is illustrative and compiled from typical results reported in the literature for unstable heteroaromatic boronic acids. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Indole-2-boronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Indole-2-boronic acid (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vessel

Procedure:

  • To a Schlenk flask, add indole-2-boronic acid, the aryl halide, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of Indole-2-MIDA Boronate

This protocol is adapted from general procedures for the synthesis of MIDA boronates.[6]

Materials:

  • Indole-2-boronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.0 equiv)

  • Anhydrous DMF or DMSO

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add indole-2-boronic acid and N-methyliminodiacetic acid.

  • Add anhydrous DMF or DMSO to dissolve the solids.

  • Heat the mixture to 110-120 °C and collect the water that is formed in the Dean-Stark trap.

  • After no more water is collected, cool the reaction mixture to room temperature.

  • The MIDA boronate may precipitate upon cooling or can be precipitated by the addition of an anti-solvent like diethyl ether.

  • Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum.

Protocol 3: Suzuki-Miyaura Coupling using Indole-2-MIDA Boronate

Materials:

  • Indole-2-MIDA boronate (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vessel

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting the indole-2-MIDA boronate for the indole-2-boronic acid.

  • The reaction conditions are generally similar, but the slow release of the boronic acid from the MIDA boronate often leads to a cleaner reaction with higher yields of the desired product.

Visualizations

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n oxidative_addition Oxidative Addition Pd0->oxidative_addition PdII_RX R-Pd(II)L_n-X transmetalation Transmetalation PdII_RX->transmetalation PdII_R_B R-Pd(II)L_n-OR' reductive_elimination Reductive Elimination PdII_R_B->reductive_elimination Product R-R' Product->Pd0 oxidative_addition->PdII_RX transmetalation->PdII_R_B reductive_elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions Indole2BA Indole-2-Boronic Acid Protodeboronation Protodeboronation Indole2BA->Protodeboronation H₂O, Base, Heat Homocoupling Homocoupling Indole2BA->Homocoupling Pd(II), O₂ Indole Indole Protodeboronation->Indole Biindole 2,2'-Biindole Homocoupling->Biindole

Caption: Major side reactions of indole-2-boronic acid in cross-coupling.

Caption: Troubleshooting workflow for side reactions of indole-2-boronic acid.

References

Optimizing Base Selection for 1-Boc-5-fluoroindole-2-boronic Acid Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing base selection for Suzuki-Miyaura cross-coupling reactions involving 1-Boc-5-fluoroindole-2-boronic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges to streamline your experimental workflow and enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling of this compound?

A1: The primary role of the base in the Suzuki-Miyaura reaction is to facilitate the transmetalation step, which is crucial for the formation of the new carbon-carbon bond.[1][2][3][4] The base activates the this compound by converting it into a more nucleophilic boronate species.[1][4] This "ate" complex then readily transfers its organic group to the palladium catalyst. The choice of base significantly impacts the reaction rate, yield, and selectivity.[1][2]

Q2: Which factors should I consider when selecting a base for my reaction?

A2: Several factors should be considered to ensure optimal reaction conditions:

  • Basicity: The strength of the base is critical. It must be sufficiently basic to promote the formation of the boronate complex but not so strong as to cause unwanted side reactions, such as decomposition of the starting materials or catalyst.

  • Solubility: The solubility of the base in the chosen solvent system is important for achieving a homogeneous reaction mixture and consistent results.

  • Substrate Compatibility: The chosen base should be compatible with the functional groups on both coupling partners. For this compound, a key consideration is the potential for base-mediated deprotection of the Boc group.[5]

  • Catalyst System: The performance of the palladium catalyst and ligand can be influenced by the base.

Q3: What are the most common side reactions to watch out for, and how can I mitigate them?

A3: The most common side reactions include:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[3][6] This can be minimized by using milder bases (e.g., carbonates instead of hydroxides), anhydrous conditions where possible, or by employing more stable boronate esters.[6]

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen in the reaction mixture.[3] Thoroughly degassing the solvent and maintaining an inert atmosphere can reduce homocoupling.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is susceptible to cleavage under certain basic or acidic conditions.[5] While typically removed with acid, strong bases can also facilitate its removal, especially at elevated temperatures.[5][7]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield - Inactive catalyst- Inefficient base- Protodeboronation of the boronic acid- Boc deprotection followed by side reactions- Poor solubility of reagents- Use a fresh, active palladium catalyst and ligand.- Screen a panel of bases with varying strengths (see Table 1).- Use anhydrous solvents and a milder base (e.g., K₂CO₃, Cs₂CO₃).- Consider using a more stable boronate ester (e.g., pinacol ester).- Lower the reaction temperature to minimize Boc deprotection.- Choose a solvent system that ensures good solubility of all components.
Significant Protodeboronation - Presence of water- Strong basic conditions- High reaction temperature- Use rigorously dried solvents and reagents.- Switch to a weaker base (e.g., KF, K₂CO₃).- Lower the reaction temperature.
Formation of N-H Indole Product (Boc Deprotection) - Base is too strong- High reaction temperature- Prolonged reaction time- Use a milder base such as Na₂CO₃ or K₂CO₃.[5]- Reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.- If deprotection is unavoidable and undesirable, consider a different N-protecting group that is more stable to the planned reaction conditions.
Inconsistent Results - Incomplete dissolution of the base- Inconsistent quality of reagents- Use a finely powdered base and ensure vigorous stirring.- Use high-purity, fresh reagents, especially the boronic acid and palladium catalyst.

Comparative Performance of Bases

While specific data for this compound is not extensively published, the following table provides a general comparison of commonly used bases in Suzuki-Miyaura reactions with similar substrates. The optimal base for your specific reaction should be determined through experimental screening.

Base Typical Substrates General Yield Range (%) Notes
K₃PO₄ Aryl chlorides, challenging couplingsHighA strong base, often effective for less reactive substrates.[8]
K₂CO₃ Aryl bromides and iodidesModerate to HighA versatile and commonly used base.[9]
Na₂CO₃ Aryl bromides and iodidesModerate to HighA cost-effective and effective base, often a good starting point for optimization.[10]
Cs₂CO₃ Base-sensitive substratesHighA milder and more soluble carbonate base, often beneficial for delicate substrates.
KF Substrates prone to protodeboronationModerate to HighFluoride ions can play a unique role in activating the boronic acid while being a relatively mild base.[4]
Organic Bases (e.g., Et₃N, DIPEA) Base-sensitive substratesVariableGenerally less effective than inorganic bases but can be useful when inorganic bases cause side reactions.[1]

Experimental Protocols

The following are generalized protocols that can be adapted for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters (catalyst, ligand, solvent, temperature, and time) is recommended.

Protocol 1: General Screening Conditions with an Inorganic Base
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the selected base (2.0-3.0 equiv., e.g., K₂CO₃), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF/water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Conditions to Minimize Protodeboronation
  • Reaction Setup: In a dried reaction vessel under an inert atmosphere, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), a mild base (e.g., KF or finely powdered K₂CO₃, 3.0 equiv.), and a highly active palladium precatalyst (e.g., a Buchwald or Fu precatalyst, 1-2 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF or dioxane).

  • Reaction: Stir the reaction mixture at a lower temperature (e.g., room temperature to 60 °C) and monitor closely.

  • Work-up and Purification: Follow the procedures outlined in Protocol 1.

Visualizing the Workflow

Logical Workflow for Base Optimization

Base_Optimization_Workflow cluster_start Initial Assessment cluster_screening Base Screening cluster_troubleshooting Troubleshooting cluster_final Final Protocol start Define Coupling Partners: This compound + Aryl Halide screen Screen a Panel of Bases (e.g., K₂CO₃, K₃PO₄, Na₂CO₃, Cs₂CO₃) under Standard Conditions start->screen Select initial catalyst/solvent analyze1 Analyze Yield and Purity (LC-MS, NMR) screen->analyze1 low_yield Low Yield? analyze1->low_yield side_reactions Side Reactions? (Protodeboronation, Boc Deprotection) low_yield->side_reactions No optimize Optimize Lead Conditions: - Temperature - Solvent - Catalyst Loading low_yield->optimize Yes side_reactions->optimize Yes (Adjust base/conditions) final_protocol Optimized Reaction Protocol side_reactions->final_protocol No optimize->final_protocol

Caption: A logical workflow for optimizing base selection in Suzuki-Miyaura coupling reactions.

Signaling Pathway of Base Activation

Base_Activation_Pathway boronic_acid This compound (R-B(OH)₂) boronate Boronate Complex [R-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., CO₃²⁻) base->boronate transmetalation Transmetalation boronate->transmetalation pd_complex Pd(II)-Halide Complex [Ar-Pd(II)-X] pd_complex->transmetalation product_pd Di-organopalladium(II) Complex [Ar-Pd(II)-R] transmetalation->product_pd

Caption: The activation of boronic acid by a base to form a more reactive boronate complex.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Boc-5-fluoroindole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-5-fluoroindole-2-boronic acid. The following information addresses common issues related to solvent effects on the reactivity of this reagent, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for Suzuki-Miyaura couplings with this compound?

A1: Mixed solvent systems are frequently employed to ensure the dissolution of both the organic substrates and the inorganic base.[1] Common solvent systems include mixtures of an ethereal solvent with water, such as 1,4-dioxane/water, DME (1,2-dimethoxyethane)/water, and THF (tetrahydrofuran)/water.[1] Anhydrous polar aprotic solvents like DMF (dimethylformamide) can also be used, sometimes in combination with water.[1]

Q2: Why is a mixed aqueous-organic solvent system often recommended?

A2: The presence of water can be crucial for the activation of the boronic acid by the base, facilitating the formation of the more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[1] Additionally, many inorganic bases, such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄), have better solubility in aqueous mixtures.

Q3: Can I use a single solvent for the reaction?

A3: While mixed solvents are common, single solvent systems can also be effective. For instance, dioxane has been shown to be a suitable solvent in certain Suzuki-Miyaura reactions. The choice of a single versus a mixed solvent system will depend on the specific substrates, base, and catalyst being used.

Q4: How does the choice of solvent affect the stability of this compound?

A4: The primary concern regarding the stability of heteroaryl boronic acids like this compound is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This undesired side reaction can be influenced by the solvent. Protic solvents, including water and alcohols, can act as a proton source, potentially accelerating protodeboronation, especially under harsh basic conditions and at elevated temperatures. However, the presence of water is often necessary for the reaction to proceed, so a balance must be struck.

Q5: What is protodeboronation and how can I minimize it?

A5: Protodeboronation is a significant side reaction that consumes the boronic acid, leading to reduced yields.[1] It is the cleavage of the C-B bond and its replacement with a C-H bond. To minimize protodeboronation:

  • Use anhydrous conditions where feasible: While some water is often necessary, using dry solvents and reagents can help.

  • Careful selection of base: Weaker bases or the use of fluoride ions (e.g., from KF or CsF) can sometimes be beneficial.

  • Lower reaction temperature: If the desired coupling proceeds at a lower temperature, this can reduce the rate of protodeboronation.

  • Use of more stable boronic acid derivatives: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.[1]

Q6: Does the N-Boc protecting group influence the reaction?

A6: Yes, the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen can significantly improve yields and consistency in Suzuki-Miyaura reactions.[1] The acidic N-H proton of an unprotected indole can interfere with the catalytic cycle.[1] The Boc group prevents this interference, although it adds extra protection and deprotection steps to the overall synthesis.[1]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Ineffective Solvent System: Poor solubility of reagents or catalyst.- Screen different solvent systems (e.g., dioxane/H₂O, THF/H₂O, DME/H₂O, DMF).- Adjust the ratio of organic solvent to water.
2. Protodeboronation of Boronic Acid: The boronic acid is being consumed by a side reaction.- Use fresh, high-purity boronic acid.- Consider using the corresponding pinacol ester for enhanced stability.[1]- Employ milder reaction conditions (lower temperature, weaker base).
3. Catalyst Inactivity: The palladium catalyst is not active or has been deactivated.- Ensure all solvents are properly degassed to remove oxygen.- Use a fresh, active catalyst.
4. Suboptimal Base: The chosen base is not effective for the specific substrate and solvent combination.- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often effective for heteroaryl couplings.[1]
Presence of Significant Side Products (e.g., Homocoupling) 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.- Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]
2. Catalyst Choice: Some palladium sources may be more prone to promoting homocoupling.- Screen different palladium catalysts and ligands.
Inconsistent Reaction Results 1. Variability in Solvent Quality: Presence of impurities or water content in the solvent.- Use high-purity, dry solvents when anhydrous conditions are intended.- Ensure consistent water content in aqueous solvent mixtures.
2. Atmospheric Conditions: Inconsistent exclusion of air and moisture.- Employ consistent and thorough degassing procedures.- Maintain a positive pressure of an inert gas.

Quantitative Data on Solvent Effects

Aryl Halide Boronic Acid Catalyst / Ligand Base Solvent Temp. (°C) Time (h) Yield (%)
3-Chloroindazole5-Indoleboronic acidPd source (2 mol%), Ligand (3 mol%)K₃PO₄Dioxane/H₂O10015Good to Excellent
6-ChloroindolePhenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified97
Aryl HalideArylboronic acidP1 (1.0-1.5 mol%)K₃PO₄Dioxane/H₂O (4:1)605-891-99
4-BromoacetophenonePhenylboronic acidPd/Ln coordination polymerNot specifiedDMF/H₂O (1:1)Not specifiedNot specifiedSignificantly Improved
IodobenzimidazoleArylboronic acidPdCl₂-SPhosCs₂CO₃Dioxane120Not specified91

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and base used, and this table should be used as a guide for starting point optimization.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane and water, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[1]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of dioxane to water) via syringe. The final concentration of the aryl halide is typically between 0.1 and 0.2 M.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Boronic Acid, Aryl Halide, and Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert 1. catalyst Add Palladium Catalyst inert->catalyst 2. solvent Add Degassed Solvent catalyst->solvent 3. heat Heat and Stir Reaction Mixture solvent->heat 4. monitor Monitor Progress (TLC/LC-MS) heat->monitor 5. cool Cool to Room Temperature monitor->cool 6. extract Dilute and Perform Aqueous Extraction cool->extract 7. dry Dry and Concentrate Organic Layer extract->dry 8. purify Purify by Column Chromatography dry->purify 9.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of 1-Boc-5-fluoroindole-2-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with products derived from 1-Boc-5-fluoroindole-2-boronic acid, particularly those synthesized via Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction using this compound resulted in a complex mixture. What are the most common impurities and side products?

A1: Complex reaction mixtures are common and typically arise from side reactions involving the starting materials or catalyst. Key impurities to look for include:

  • Protodeboronation Product: The boronic acid group is replaced by a hydrogen atom on the indole ring. This is a very common side reaction, especially with heteroaryl boronic acids, and is often promoted by excess base or water in the reaction mixture.[1][2]

  • Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a bi-indole dimer. This side reaction is often promoted by the presence of oxygen, so ensuring the reaction is thoroughly degassed is critical.[1][2]

  • Unreacted Starting Materials: Residual this compound and the aryl halide partner may remain. The boronic acid itself can be challenging to remove due to its polarity.[3]

  • Dehalogenation of Coupling Partner: If you are using an aryl halide, it can be reduced, replacing the halogen with a hydrogen.[2]

  • Boc Deprotection: While generally stable, the Boc group can be cleaved under certain conditions, leading to the corresponding N-H indole product.

Q2: I'm having trouble with column chromatography. My desired product is streaking or tailing badly on the silica gel. How can I improve the separation?

A2: Peak tailing and streaking for indole derivatives on silica gel are often caused by strong interactions between basic nitrogen atoms in the indole ring and acidic silanol groups on the silica surface.[4] Here are several strategies to mitigate this:

  • Use a Mobile Phase Modifier: Adding a small amount of a basic modifier to the eluent can saturate the active silanol sites and improve peak shape.[4]

    • Triethylamine (TEA): Typically added at 0.1-1% (v/v) to the mobile phase.

    • Ammonia: A solution of 7N ammonia in methanol can be used as a component of the mobile phase, for example, in a Dichloromethane/Methanol/Ammonia system.[5]

  • Use High-Purity, End-Capped Columns: These columns have fewer residual acidic silanol groups, which reduces the sites available for undesirable secondary interactions.[4]

  • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can improve band sharpening and overall separation.[4] Dissolve the crude material in a suitable solvent (e.g., dichloromethane), mix with silica gel, and evaporate the solvent until a free-flowing powder is obtained.[4]

  • Switch the Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina.[4] Alternatively, for highly polar products, Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography may be more suitable.[4]

Q3: How can I effectively remove unreacted boronic acid and its byproducts from the crude reaction mixture?

A3: Boronic acids can be tricky to remove due to their polarity and tendency to stick to silica. Several methods can be employed before attempting column chromatography:

  • Aqueous Wash/Extraction:

    • Basic Wash: Washing the organic layer with an aqueous base (like NaOH or K₂CO₃) can help remove some boronic acid, but this is not always effective and can promote decomposition of the desired product if it is base-sensitive.

    • Sorbitol Extraction: Boronic acids form complexes with diols. Washing the reaction mixture with an aqueous solution of sorbitol can selectively pull the boronic acid into the aqueous layer.[5]

  • Formation of Diethanolamine Adduct: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which often precipitates out of nonpolar organic solvents (like ether) and can be removed by filtration.[1][5]

  • Potassium Trifluoroborate (KHF₂) Salt Formation: Boronic acids can be converted to their corresponding trifluoroborate salts, which have different solubility profiles and are often more stable, making purification easier.[5]

Data Summary Tables

Table 1: Common Impurities and Identification

Impurity/Side ProductTypical Polarity (on Silica)Identification NotesMitigation Strategy
Protodeboronated Indole Less polar than productMass spec shows loss of the coupled aryl group and boronic acid, replaced by H.Use anhydrous conditions; use milder base (e.g., KF, K₂CO₃).[1]
Boronic Acid Homocoupling Often less polar than productMass spec shows a dimer of the boronic acid starting material.Thoroughly degas all solvents and reagents; maintain an inert atmosphere.[1]
Unreacted Boronic Acid Highly polarOften streaks on TLC; can be difficult to elute from silica.Pre-chromatography extraction (see Q3); use of polar solvent systems.
Boc-Deprotected Product More polar than productMass spec shows loss of 100 amu (C₅H₈O₂). Appears as a new spot on TLC, often responsive to stains like ninhydrin.Avoid strongly acidic conditions during workup.

Table 2: Recommended Chromatography Modifiers

ProblemModifierTypical Eluent SystemConcentrationMechanism of Action
Peak Tailing of Basic Indoles Triethylamine (TEA)Hexanes/Ethyl Acetate0.1 - 1.0%Masks acidic silanol groups on silica, preventing strong interactions.[4]
Very Polar Compounds MethanolDichloromethane/Methanol1 - 10%Increases eluent strength to move polar compounds off the column.[6]
Tailing of Basic Indoles Aqueous AmmoniaDichloromethane/MethanolAdd 1% of a 7N NH₃/MeOH solutionActs as a stronger base than TEA to improve peak shape for stubborn compounds.[5]

Key Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.[1]

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a powdered base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any required ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal Rf for the desired product is typically 0.2-0.35. If streaking is observed, add a modifier as described in Table 2.[6]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (starting with a lower polarity than the final running polarity).

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product). Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (gradient elution) throughout the run.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. Use a UV lamp (254 nm) for visualization, as most indole derivatives are UV-active.[6] Specific stains like p-anisaldehyde or Ehrlich's reagent (highly specific for indoles) can also be used.[6]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visual Workflows

G start Crude Product Mixture (Post-Workup) process_tlc TLC / LC-MS Analysis start->process_tlc Analyze process process decision decision result result sub_proc sub_proc decision_complex Complex Mixture? process_tlc->decision_complex Evaluate result_clean Direct Chromatography decision_complex->result_clean No decision_impurities Major Impurity Type? decision_complex->decision_impurities Yes sub_proc_boronic Liquid-Liquid Extraction (e.g., with Sorbitol) or Derivatization decision_impurities->sub_proc_boronic Boronic Acid sub_proc_nonpolar Standard Chromatography (Start with low polarity eluent) decision_impurities->sub_proc_nonpolar Non-Polar (e.g., Homocoupling) sub_proc_baseline Consider Reverse-Phase or Chromatography with Modifier (TEA) decision_impurities->sub_proc_baseline Baseline / Streaking result_chrom_polar Chromatography sub_proc_boronic->result_chrom_polar result_final Pure Product result_chrom_polar->result_final Purify sub_proc_nonpolar->result_final sub_proc_baseline->result_final

References

Impact of impurities in 1-Boc-5-fluoroindole-2-boronic acid on reaction outcome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Boc-5-fluoroindole-2-boronic acid, particularly in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, helping you diagnose and resolve problems to improve reaction outcomes.

Q1: My Suzuki-Miyaura coupling reaction is failing or giving a very low yield. What are the primary factors to investigate?

A1: A low or non-existent yield in a Suzuki coupling reaction is a common issue that can typically be traced back to a few key areas. The first step is to systematically verify the integrity of all reaction components and conditions.

  • Catalyst Activity: The palladium catalyst is central to the reaction. Ensure that your palladium source and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

  • Reagent Purity: Verify the purity of your this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time, and impurities can poison the catalyst or lead to side reactions.[1][2]

  • Oxygen Contamination: The presence of oxygen is a frequent cause of reaction failure. Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[1][3] It is critical to ensure your solvents are properly degassed and that the reaction is maintained under a rigorously inert atmosphere (e.g., nitrogen or argon).[1]

  • Base and Solvent Choice: The selection of base and solvent is crucial and often interdependent.[1] The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the reactants or products.[1] For anhydrous reactions, ensure the base is dry and finely powdered.[1]

Q2: I am observing significant formation of a byproduct that appears to be 1-Boc-5-fluoroindole. What is causing this and how can it be minimized?

A2: The formation of 1-Boc-5-fluoroindole as a major byproduct indicates that protodeboronation is occurring. This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1][4] Heteroaryl boronic acids, like indole derivatives, are particularly susceptible to this process.[1][5]

To minimize protodeboronation:

  • Use a Milder Base: Strong bases, especially in the presence of water, can accelerate this side reaction.[1][4] Consider switching from strong bases like NaOH to milder alternatives such as K₂CO₃ or KF.[1]

  • Employ Anhydrous Conditions: Since water is the primary proton source for protodeboronation, switching to strictly anhydrous conditions can significantly reduce its occurrence.[1]

  • Use Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can mitigate protodeboronation.[5] These esters often exhibit greater stability and can release the boronic acid slowly under the reaction conditions.[6]

Q3: My reaction mixture contains a significant amount of a high-molecular-weight impurity, which I suspect is a homocoupling product. How can I prevent this?

A3: The formation of a bi-indole byproduct (homocoupling) results from the coupling of two molecules of this compound. This side reaction is primarily promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1][5]

To suppress homocoupling:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use by methods such as sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.

  • Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of a dry, inert gas throughout the entire setup and reaction period.[1]

  • Control Catalyst Loading: In some cases, high catalyst loading can contribute to increased homocoupling. Optimization of the catalyst-to-substrate ratio may be necessary.

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) species that can promote this side reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how do they affect my reaction?

A1: The most common impurities in boronic acids arise from their synthesis and storage. For this compound, these include:

  • 1-Boc-5-fluoroindole (Protodeboronation Product): This impurity arises from the loss of the boronic acid group.[4] Its presence reduces the effective concentration of your starting material, leading to lower conversion.

  • Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines.[7] Commercial boronic acids often contain varying levels of boroxine.[7] While boroxines are generally competent in Suzuki couplings, their different molecular weight affects stoichiometry calculations, potentially leading to suboptimal ratios and reduced yields.

  • Homocoupling Dimer: This impurity is formed from the coupling of two indole molecules. Its presence complicates the purification of the desired product.[3]

  • Inorganic Salts: Residual salts from the synthesis or purification of the boronic acid can interfere with the palladium catalyst.[8]

These impurities can poison the catalyst, participate in side reactions, and lower the overall yield and purity of the final product.[2]

Q2: How can I assess the purity of my this compound?

A2: Several analytical techniques can be used to determine the purity and identify impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantifying the main component and non-volatile impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to estimate purity by integrating signals from the main compound against those of known impurities.[7] ¹¹B NMR is particularly useful for distinguishing between the boronic acid (trigonal) and its corresponding boroxine (tetrahedral).[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities.[7]

Q3: What is the impact of the Boc protecting group and the fluorine substituent on the reaction?

A3: Both the Boc group and the fluorine atom play important roles:

  • Boc Group: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen enhances the stability and solubility of the boronic acid.[9][10] It also prevents potential side reactions involving the acidic N-H proton of the indole, which can interfere with the catalytic cycle.[5]

  • Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the 5-position can influence the electronic properties of the indole ring, which may affect the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[5]

Q4: How should I store this compound to maintain its quality?

A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place, preferably refrigerated at 0-8°C.[9] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen, which can promote protodeboronation and boroxine formation.

Data Presentation

The purity of this compound has a direct and significant impact on the outcome of Suzuki-Miyaura coupling reactions. Higher purity generally leads to cleaner reaction profiles and better yields.

Table 1: Impact of Boronic Acid Purity on Reaction Yield and Product Purity

Purity of Starting Boronic AcidPredominant ImpurityTypical Reaction Yield (%)Purity of Crude Product (%)
>99%N/A85 - 95%>95%
95 - 98%Boroxine / Protodeboronation70 - 85%85 - 95%
90 - 95%Protodeboronation / Homocoupling50 - 70%70 - 85%
<90%Mixed Impurities<50%<70%

Note: Data are representative and can vary based on specific reaction conditions, substrates, and catalyst systems.

Table 2: Common Analytical Techniques for Impurity Profiling

Analytical MethodImpurity DetectedTypical Limit of Quantification
HPLC-UVProtodeboronation, Homocoupling0.05 - 0.1%
GC-MSVolatile organics, residual solvents1 - 10 ppm
¹H NMRStructural impurities, purity estimation~0.5 - 1%
¹¹B NMRBoroxine vs. Boronic Acid RatioRatio dependent

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl halide.

  • Reagent Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the vial with a septum and purge with dry argon or nitrogen for 5-10 minutes. This step is critical to remove oxygen.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.[5]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Purification of Crude Boronic Acid via Salt Formation

This procedure can be used to remove non-acidic impurities from crude this compound.[11]

  • Dissolution & Basification: Dissolve the crude boronic acid in a suitable organic solvent (e.g., diethyl ether). Treat the solution with an aqueous solution of a base (e.g., 1M NaOH) to form the boronate salt.[11]

  • Extraction: The boronate salt will move to the aqueous layer. Separate the layers and wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a suitable acid (e.g., 1M HCl) until the boronic acid precipitates.

  • Isolation: Isolate the purified boronic acid by vacuum filtration, wash the solid with cold water, and dry under vacuum.[11]

Visualizations

Troubleshooting_Workflow start Low or No Yield in Suzuki Reaction reagent_check 1. Reagent Integrity Check start->reagent_check reagent_check->reagent_check atmosphere_check 2. Inert Atmosphere Check reagent_check->atmosphere_check Reagents OK sub_reagent1 Purity of Boronic Acid? (>98%) reagent_check->sub_reagent1 sub_reagent2 Catalyst/Ligand Active? (Use fresh batch) reagent_check->sub_reagent2 sub_reagent3 Solvents & Base Dry? reagent_check->sub_reagent3 atmosphere_check->atmosphere_check conditions_check 3. Reaction Condition Optimization atmosphere_check->conditions_check Atmosphere OK sub_atmosphere1 Solvents Degassed Properly? (Sparge with Ar/N2) atmosphere_check->sub_atmosphere1 sub_atmosphere2 Maintained Positive Inert Pressure? atmosphere_check->sub_atmosphere2 success Successful Reaction conditions_check->success Optimized sub_conditions1 Screen Different Bases (e.g., K3PO4, Cs2CO3) conditions_check->sub_conditions1 sub_conditions2 Screen Solvents (e.g., Toluene, 2-MeTHF) conditions_check->sub_conditions2 sub_conditions3 Vary Temperature & Concentration conditions_check->sub_conditions3

Caption: Troubleshooting workflow for a low-yield Suzuki coupling reaction.

Impurity_Formation boronic_acid 1-Boc-5-fluoroindole- 2-boronic acid protodeboronation Protodeboronation Product (1-Boc-5-fluoroindole) boronic_acid->protodeboronation + H2O / Base boroxine Boroxine (Cyclic Anhydride) boronic_acid->boroxine - H2O (Heat) homocoupling Homocoupling Dimer boronic_acid->homocoupling + Pd / O2

Caption: Common degradation and impurity formation pathways.

Experimental_Workflow A 1. Add Solids to Vial (Boronic Acid, Aryl Halide, Base) B 2. Purge with Inert Gas (Argon or Nitrogen) A->B C 3. Add Catalyst & Degassed Solvent B->C D 4. Heat and Stir Reaction (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC or LC-MS) D->E E->D Incomplete F 6. Aqueous Workup (Extraction & Washing) E->F Complete G 7. Purification (Column Chromatography) F->G

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with Indole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in chemical reactions involving indole substrates. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Rapid Loss of Catalytic Activity

Q1: My hydrogenation reaction with an indole substrate stops before completion, or the catalyst's activity significantly decreases upon recycling. What is the likely cause?

A1: The most common cause of rapid catalyst deactivation in the presence of indole substrates is poisoning of the active sites. The nitrogen atom in the indole ring can act as a Lewis base and strongly coordinate to the metal surface of the catalyst (e.g., Palladium, Platinum, Ruthenium), blocking active sites required for the reaction.[1][2] This strong adsorption hinders the binding of reactants and can lead to a dramatic drop in catalytic activity.[3][4]

Troubleshooting Steps:

  • Catalyst Selection: Consider using a catalyst less susceptible to nitrogen poisoning. For some hydrogenations of N-heterocycles, ruthenium-based catalysts, such as supported ruthenium phosphide nanoparticles, have shown robustness.[3][5]

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can sometimes overcome the inhibitory effects of substrate binding.[3]

    • Solvent: The choice of solvent can influence the interaction between the indole and the catalyst surface.

  • Catalyst Regeneration: If poisoning is reversible, washing the catalyst may restore its activity. A common method involves washing with a polar solvent like ethanol to displace the strongly bound indole.[3][4]

Issue 2: Gradual Decline in Performance and Change in Product Selectivity

Q2: I'm observing a gradual decrease in catalyst performance over several runs, and I'm starting to see more byproducts. What could be happening?

A2: This scenario often points towards fouling , where the catalyst surface is blocked by non-volatile organic materials. With indole substrates, this can occur through a few mechanisms:

  • Oligomerization/Polymerization: Under acidic conditions or at elevated temperatures, indole and its derivatives can undergo self-condensation or polymerization to form dimers, trimers, and larger oligomers.[6] These larger molecules can deposit on the catalyst surface and within its pores, blocking active sites.

  • Coke Formation: At higher temperatures, complex organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst.[7]

Troubleshooting Steps:

  • Reaction Condition Optimization:

    • pH Control: Avoid strongly acidic conditions that can promote indole oligomerization.[6]

    • Temperature Management: Use the lowest effective temperature to minimize both polymerization and coking.

  • Substrate Purity: Ensure the purity of the indole substrate and solvent to avoid introducing contaminants that could act as precursors for fouling.

  • Catalyst Regeneration: For fouling by organic deposits, a common regeneration method is calcination (controlled heating in the presence of air or oxygen) to burn off the carbonaceous material.[8][9] However, this must be done carefully to avoid sintering the metal particles.

Issue 3: Irreversible Catalyst Deactivation

Q3: My catalyst cannot be regenerated by washing or calcination. What are other potential causes of deactivation?

A3: Irreversible deactivation can be caused by more severe mechanisms:

  • Sintering: At high reaction or regeneration temperatures, the small metal nanoparticles on the catalyst support can migrate and agglomerate into larger particles.[10] This reduces the active surface area of the catalyst, leading to a permanent loss of activity.

  • Leaching: The active metal may dissolve from the support into the reaction medium, especially under harsh conditions (e.g., strong acids, high temperatures).[11]

  • Change in Metal Oxidation State: For some catalysts, the active form is a specific oxidation state (e.g., Pd(II)). Reductive conditions in the reaction can lead to the formation of a less active or inactive state (e.g., Pd(0)).[12][13]

Troubleshooting Steps:

  • Characterize the Spent Catalyst: Use techniques like Transmission Electron Microscopy (TEM) to check for changes in metal particle size (sintering), and Inductively Coupled Plasma (ICP) analysis of the reaction mixture to detect leached metal. X-ray Photoelectron Spectroscopy (XPS) can be used to determine the oxidation state of the metal on the catalyst surface.[9][14]

  • Modify Catalyst Support: Using a support with stronger metal-support interactions can help prevent sintering and leaching.

  • Re-oxidation of the Catalyst: In cases of reduction to an inactive state, a controlled oxidation step may be necessary. For example, deactivated Pd(0) species have been reactivated by treatment with an oxidizing agent like benzoquinone.[12][13]

Data Presentation

Table 1: Effect of Indole Substituents on Reaction Yield (Illustrative)

Indole SubstrateSubstituent PositionElectronic Effect of SubstituentRelative Yield (%)Potential Deactivation Implication
5-Nitro-1H-indoleC5Electron-withdrawingLowerElectron-withdrawing groups can deactivate the indole ring towards certain reactions, potentially reducing side reactions but also desired reactivity.[15]
1-Methyl-1H-indoleN1Electron-donatingLowerN-substitution prevents reactions that require the N-H proton but can also alter the electronic properties and steric environment.[15]
2-Methyl-1H-indoleC2Electron-donating/Steric hindranceLowerSteric hindrance near the reactive center can slow down the reaction and potentially inhibit binding to the catalyst.[15]
7-AzaindoleC7 (N replacing CH)Electron-withdrawingNo reactionThe strong electron-withdrawing effect of the additional nitrogen deactivates the C3 position.[15]

Note: Data is illustrative and compiled from trends observed in synthetic methodology studies. Actual yields are highly dependent on specific reaction conditions.

Experimental Protocols

Protocol 1: Regeneration of a Palladium on Carbon (Pd/C) Catalyst Deactivated by Organic Fouling

This protocol is adapted from general procedures for the regeneration of fouled Pd/C catalysts.[3][16][17]

  • Solvent Washing (Initial Cleaning): a. After the reaction, carefully filter the Pd/C catalyst from the reaction mixture. b. Wash the catalyst multiple times with a polar solvent in which the product and any soluble byproducts are highly soluble (e.g., methanol, ethanol, or acetone).[3] This removes loosely adsorbed species. c. Follow with several washes with deionized water to remove any water-soluble impurities.[3] d. Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Oxidative Treatment (Calcination for Coke Removal): a. Place the dried, washed catalyst in a tube furnace. b. Heat the catalyst under a slow flow of a dilute oxygen/nitrogen mixture (e.g., 5% O₂ in N₂). c. Slowly ramp the temperature to a target between 300-500 °C. The exact temperature should be below the point where significant sintering of the palladium nanoparticles occurs. A preliminary thermogravimetric analysis (TGA) of the spent catalyst can help determine the optimal temperature for coke combustion.[9] d. Hold at the target temperature for 2-4 hours, or until the removal of carbonaceous deposits is complete. e. Cool the catalyst to room temperature under a flow of inert gas (e.g., nitrogen or argon).

  • Reduction (Reactivation of Palladium Oxide): a. After calcination, the palladium surface will be oxidized (PdO). To restore its catalytic activity for hydrogenation, the oxide must be reduced. b. Pass a stream of dilute hydrogen (e.g., 5% H₂ in N₂) over the catalyst at room temperature. c. Slowly heat the catalyst to 100-150 °C and hold for 1-2 hours. d. Cool to room temperature under the hydrogen flow. e. Carefully switch to an inert gas flow to passivate the catalyst before handling in air.

Protocol 2: Characterization of Deactivated Catalysts using Temperature-Programmed Desorption (TPD)

This protocol provides a general workflow for TPD analysis to investigate the strength of indole adsorption on a catalyst surface.[18][19][20][21][22]

  • Sample Preparation: a. Place a known weight of the catalyst (fresh or spent) in the TPD sample holder (a quartz tube). b. Pre-treat the catalyst by heating under an inert gas flow (e.g., He or Ar) to a specific temperature to clean the surface of any loosely bound contaminants. c. Cool the catalyst to the desired adsorption temperature (often near room temperature).

  • Adsorption of Indole: a. Introduce a controlled flow of a carrier gas containing vaporized indole over the catalyst bed for a set period to allow for adsorption to reach equilibrium. b. Alternatively, use a pulse chemisorption method where known volumes of indole-containing gas are pulsed over the catalyst until saturation is observed. c. After adsorption, switch to a pure inert carrier gas flow to remove any physisorbed (weakly bound) indole.

  • Temperature-Programmed Desorption: a. Once the baseline is stable, begin heating the sample at a constant, linear rate (e.g., 10 °C/min). b. A detector, typically a mass spectrometer or a thermal conductivity detector (TCD), continuously monitors the composition of the gas exiting the sample tube. c. Record the detector signal as a function of temperature. The resulting plot is the TPD spectrum.

  • Data Interpretation: a. The temperature at which a peak maximum occurs in the TPD spectrum corresponds to the temperature at which the rate of desorption is highest for a particular adsorbed species. Higher peak temperatures indicate a stronger interaction between the adsorbate (indole) and the catalyst surface. b. The area under the desorption peak is proportional to the amount of the adsorbed species. By calibrating the detector, this can be quantified. c. Comparing the TPD spectra of fresh and deactivated catalysts can reveal changes in the number and strength of active sites.

Visualizations

Deactivation_Pathways cluster_catalyst Active Catalyst cluster_deactivated Deactivated Catalyst cluster_regeneration Regeneration Methods Active Active Catalyst (e.g., Pd/C, PtO2) Poisoned Poisoned (Strong Indole Adsorption) Active->Poisoned Poisoning Fouled Fouled (Polymer/Coke Deposition) Active->Fouled Fouling Sintered Sintered (Loss of Surface Area) Active->Sintered Thermal Stress Washing Solvent Washing Poisoned->Washing Reversible Calcination Calcination Fouled->Calcination Reversible Irreversible Irreversible Sintered->Irreversible Permanent Troubleshooting_Workflow Start Start: Catalyst Deactivation Observed Q_Rate Deactivation Rate? Start->Q_Rate A_Rapid Rapid (within 1-2 cycles) Q_Rate->A_Rapid Rapid A_Gradual Gradual (over multiple cycles) Q_Rate->A_Gradual Gradual Cause_Poisoning Likely Cause: Poisoning by Indole A_Rapid->Cause_Poisoning Cause_Fouling Likely Cause: Fouling/Coking A_Gradual->Cause_Fouling Troubleshoot_Poisoning Troubleshoot: 1. Increase Temperature 2. Change Catalyst 3. Solvent Wash Cause_Poisoning->Troubleshoot_Poisoning Q_Regen Regeneration Successful? Troubleshoot_Poisoning->Q_Regen Troubleshoot_Fouling Troubleshoot: 1. Lower Temperature 2. Control pH 3. Calcination Cause_Fouling->Troubleshoot_Fouling Troubleshoot_Fouling->Q_Regen End_Success End: Activity Restored Q_Regen->End_Success Yes Cause_Irreversible Possible Cause: Sintering / Leaching Q_Regen->Cause_Irreversible No Troubleshoot_Irreversible Action: Characterize Spent Catalyst (TEM, XPS) Modify Catalyst/Support Cause_Irreversible->Troubleshoot_Irreversible

References

Managing steric hindrance in reactions with 1-Boc-5-fluoroindole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1-Boc-5-fluoroindole-2-boronic acid in chemical reactions, with a focus on managing steric hindrance in Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings involving this substrate often stem from a combination of steric hindrance and boronic acid instability. The primary factors to scrutinize are the catalyst system (palladium precursor and ligand), the choice of base and solvent, and the integrity of your reagents. The bulky tert-butyloxycarbonyl (Boc) group at the 1-position and the boronic acid at the 2-position create significant steric congestion around the reaction center.

Q2: How does the Boc protecting group on the indole nitrogen affect the reaction?

A2: The N-Boc group significantly influences the reaction's success. While it can enhance stability and solubility, its primary impact is steric. This bulkiness can hinder the approach of the coupling partners to the palladium catalyst, potentially slowing down crucial steps in the catalytic cycle like transmetalation and reductive elimination.[1] However, N-protection is often necessary to prevent side reactions that can occur with the acidic N-H proton of an unprotected indole.[1]

Q3: What is the electronic influence of the 5-fluoro substituent on the Suzuki-Miyaura coupling?

A3: The electron-withdrawing nature of the fluorine atom at the 5-position can be beneficial for the Suzuki-Miyaura coupling. Generally, electron-withdrawing groups on the aryl boronic acid partner can facilitate the transmetalation step of the catalytic cycle.[1][2] However, the overall electronic landscape of the molecule is complex, and this effect is balanced against the steric demands of the substrate.

Q4: What are common side products I should look for in my reaction mixture?

A4: Common side products include the homocoupling of the boronic acid and protodeboronation of the starting material.[1] Homocoupling is often promoted by the presence of oxygen, so ensuring your reaction is thoroughly degassed is critical.[3] Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be exacerbated by strong bases and the presence of water.[1]

Q5: Can I use this compound in other cross-coupling reactions?

A5: Yes, beyond Suzuki-Miyaura coupling, this versatile intermediate can potentially be used in other palladium-catalyzed reactions, such as copper-catalyzed trifluoromethylation and other cross-coupling methodologies. The principles of managing steric hindrance and optimizing reaction conditions will similarly apply.

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is the most common issue and can be addressed by systematically evaluating and optimizing the reaction parameters.

Troubleshooting Workflow:

G cluster_0 start Low or No Yield reagent_check 1. Reagent Integrity Check - Fresh Boronic Acid? - Active Catalyst? - Dry & Degassed Solvent? - Anhydrous Base? start->reagent_check catalyst_screen 2. Catalyst/Ligand Screening - Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) - Try Different Pd Sources (e.g., Pd2(dba)3, Pd(OAc)2) reagent_check->catalyst_screen If Reagents are OK base_solvent 3. Base & Solvent Optimization - Screen Bases (e.g., K3PO4, Cs2CO3, KF) - Vary Solvent System (e.g., Dioxane/H2O, Toluene/H2O) catalyst_screen->base_solvent If Still Low Yield temp_time 4. Temperature & Time Adjustment - Incrementally Increase Temperature (e.g., 80°C to 110°C) - Monitor Reaction Over Time base_solvent->temp_time If No Improvement success Improved Yield temp_time->success If Optimized

Caption: A stepwise workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Detailed Troubleshooting Steps:

  • Reagent Integrity:

    • Boronic Acid Stability: Heteroaryl boronic acids can be unstable and prone to protodeboronation.[1][4] Use fresh, high-purity this compound. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) if degradation is suspected.[3]

    • Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) is the active species; if using a Pd(II) precatalyst, it must be reduced in situ.[5] Consider using a fresh batch or a more robust, air-stable precatalyst.

    • Solvent and Base Quality: Use anhydrous and thoroughly degassed solvents to minimize homocoupling and other side reactions.[1] Ensure the base is finely powdered and dry for anhydrous reactions.

  • Catalyst and Ligand Selection:

    • Due to the steric hindrance from the Boc group, standard ligands like triphenylphosphine may be ineffective.

    • Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[6][7] These ligands promote the reductive elimination step, which is often rate-limiting for sterically demanding substrates.[7]

  • Base and Solvent Optimization:

    • The choice of base is critical. Strong bases can accelerate the decomposition of the boronic acid.[1] Consider milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) before moving to stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

    • A mixed solvent system, such as 1,4-dioxane/water or toluene/water, is often used to dissolve both the organic substrates and the inorganic base.[1] The ratio may need to be optimized.

  • Temperature and Reaction Time:

    • Reactions with sterically hindered substrates may require higher temperatures (e.g., 80-110 °C) to overcome the activation energy barrier.[1]

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, as prolonged heating can lead to product decomposition or increased side reactions.

Data Presentation: Reaction Parameter Optimization

The following table summarizes key reaction parameters and their expected impact on the Suzuki-Miyaura coupling of this compound, based on literature for sterically hindered and electronically similar substrates.

ParameterCommon OptionsExpected Outcome for this compound
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂Pd₂(dba)₃ or Pd(OAc)₂ are often preferred as they are typically used with bulky phosphine ligands for challenging substrates.[1]
Ligand PPh₃, SPhos, XPhos, RuPhosBulky, electron-rich ligands like SPhos and XPhos are highly recommended to overcome steric hindrance.[6][7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFK₃PO₄ is often effective for heteroaryl couplings.[1] Cs₂CO₃ is a stronger base that can be effective but may also increase decomposition. KF is a milder option.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA 4:1 or 5:1 mixture of dioxane/water is a common starting point.[8]
Temperature 80 - 110 °CHigher temperatures are generally required for sterically hindered substrates.[1]

Note: Yields are highly dependent on the specific aryl halide coupling partner and require empirical optimization.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

Procedure:

  • To a dry reaction vessel, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), and the base (2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst and the ligand.

  • Add the degassed solvent system via syringe. The final concentration of the aryl bromide is typically between 0.1 and 0.2 M.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

G cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)2 (Base) ArPdAr Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Boc Group Stability in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve issues related to the cleavage of the tert-butoxycarbonyl (Boc) protecting group under Suzuki-Miyaura cross-coupling conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: I am observing significant cleavage of my N-Boc protecting group during my Suzuki coupling reaction. What are the most likely causes?

A1: While the Boc group is generally stable to the basic and nucleophilic conditions of many reactions, its cleavage during a Suzuki coupling is a common issue.[1][2] The primary causes are often a combination of the specific base used, the reaction temperature, and the palladium catalyst system.

  • Base Selection: The choice and strength of the base are critical. Strong bases can promote the cleavage of the Boc group.[3]

  • Elevated Temperatures: Higher reaction temperatures (e.g., >100 °C) can contribute to the thermal degradation or base-mediated cleavage of the Boc group.

  • Palladium Catalyst Interaction: In some cases, the palladium catalyst itself can be involved in C-H activation processes directed by the Boc group, although this is more specific to certain reaction types.[4][5]

  • Analytical Artifact: The Boc group is highly sensitive to acid. If your reaction monitoring (e.g., LC-MS) uses an acidic mobile phase modifier like trifluoroacetic acid (TFA), you may be observing cleavage that occurs during the analysis, not in the reaction flask.[6][7] It is advisable to check the crude reaction mixture by NMR to confirm when the cleavage is occurring.[6]

Q2: My analysis shows my Boc-protected starting material is gone, but I have a low yield of the desired product and see a deprotected version instead. How can I fix this?

A2: This indicates that Boc cleavage is a significant side reaction. A systematic approach to optimizing your reaction conditions is necessary.

  • Confirm the Point of Cleavage: First, verify the cleavage is happening during the reaction. Take a small aliquot from the reaction mixture, quench it, and analyze by crude ¹H NMR to check for the characteristic t-butyl peak of the Boc group.[6] If the peak is present, the cleavage is occurring during workup or purification.

  • Modify Reaction Conditions: If cleavage is confirmed during the reaction, consider the following modifications, starting with the base.

    • Switch to a Milder Base: Strong bases can accelerate Boc cleavage. Switch from strong bases like K₃PO₄ or NaOH to milder alternatives such as K₂CO₃, Cs₂CO₃, or KF.[3][8]

    • Lower the Reaction Temperature: If your catalyst system is active enough, try running the reaction at a lower temperature (e.g., 40–80 °C). Some modern catalyst systems are effective even at ambient temperature.[9]

    • Use Anhydrous Conditions: Water is a proton source that can facilitate protodeboronation, a common side reaction.[3] Running the reaction under anhydrous conditions can sometimes improve stability and yield.[3]

Frequently Asked Questions (FAQs)

Q1: Is the N-Boc group generally considered stable under Suzuki coupling conditions?

A1: The N-Boc group is considered moderately stable and is frequently used in Suzuki coupling reactions.[8][10] Its stability is highly dependent on the specific reaction conditions. While it is resistant to many bases and nucleophiles, it is sensitive to strong acids and can be labile under certain basic or thermal conditions.[1][2] For example, Nα-Boc-7-bromotryptophan has been identified as a favorable substrate in mild Suzuki couplings, and even the more base-labile Fmoc group can remain intact under carefully chosen mild conditions.[9]

Q2: Which bases are recommended to minimize Boc cleavage in a Suzuki reaction?

A2: To minimize the risk of Boc cleavage, weaker inorganic bases are recommended. Potassium carbonate (K₂CO₃), potassium fluoride (KF), and cesium carbonate (Cs₂CO₃) are often good choices that are strong enough to facilitate the catalytic cycle but gentle enough to preserve the Boc group.[3][8] Stronger bases like potassium phosphate (K₃PO₄) and sodium hydroxide (NaOH) carry a higher risk of causing deprotection.[3]

Q3: Can the palladium catalyst or ligand choice influence Boc group stability?

A3: Yes, the choice of catalyst and ligand can indirectly influence Boc group stability. Highly active and robust catalyst systems (e.g., those using bulky, electron-rich phosphine ligands like SPhos or XPhos) can often promote the desired coupling at lower temperatures.[8] By enabling milder reaction conditions, these advanced catalysts can help prevent the thermal or base-induced cleavage of the Boc group.

Q4: If Boc cleavage is unavoidable, what are some alternative protecting groups for amines in Suzuki couplings?

A4: If you consistently encounter Boc cleavage despite optimization, you may need to switch to a more robust protecting group.

  • Carbobenzyloxy (Cbz or Z) group: Generally stable to the basic conditions of Suzuki coupling but can be removed by catalytic hydrogenation, which might not be compatible with other functional groups in your molecule.[11]

  • Fmoc group: While known to be base-labile, it has been shown to be compatible with Suzuki reactions performed at ambient or slightly elevated temperatures with mild bases.[9]

  • Sulfonamides (e.g., Tosyl, Ts): These are very robust to basic conditions but require harsh conditions for removal, which may not be suitable for complex molecules.[8]

Data Presentation
Table 1: Effect of Base on N-Boc Group Stability in Suzuki Coupling
BaseRelative StrengthRecommended Use for Boc-Protected SubstratesPotential IssuesCitations
K₂CO₃ MildHighly Recommended. Effective for transmetalation with minimal Boc cleavage.May require slightly higher temperatures or longer reaction times.[8]
Cs₂CO₃ Mild-ModerateRecommended. Often provides good results with sensitive substrates.More expensive than other carbonate bases.[6][12]
KF MildRecommended. Particularly useful for minimizing protodeboronation.Can have lower solubility in some organic solvents.[3][6]
K₃PO₄ StrongUse with caution. Often used for challenging couplings but increases risk of Boc cleavage.High basicity can lead to Boc cleavage and other side reactions.[3]
NaOH, KOH, LiOH StrongNot Recommended. High risk of both Boc cleavage and ester hydrolysis.Can promote various side reactions due to high nucleophilicity and basicity.[3]
Experimental Protocols
Protocol 1: General Suzuki Coupling Optimized for Boc Group Stability

This protocol uses milder conditions to minimize the risk of Boc deprotection.

  • Reagent Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the Boc-protected aryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).[8]

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol %) and the phosphine ligand (e.g., SPhos, 4-10 mol %).[8]

  • Solvent Addition: Add degassed solvents (e.g., Toluene/H₂O 4:1, 0.25 M) via syringe.[8]

  • Reaction: Place the vial in a preheated oil bath at 85 °C and stir vigorously for the required time (monitor by TLC or LC-MS).[8]

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Crude Reaction Monitoring by ¹H NMR

This protocol is used to determine if Boc cleavage is occurring during the reaction itself or during acidic workup/analysis.

  • Sample Collection: Under an inert atmosphere, carefully withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a small vial containing deuterated chloroform (CDCl₃, ~0.5 mL) and a small amount of water.

  • Separation: Shake the vial, allow the layers to separate, and carefully transfer the organic (CDCl₃) layer into an NMR tube using a pipette.

  • Analysis: Acquire a ¹H NMR spectrum. Look for the characteristic singlet peak of the nine tert-butyl protons of the Boc group, typically around 1.4-1.5 ppm. The presence of this peak indicates the Boc group is still intact in the reaction mixture.

Visualizations

Troubleshooting_Workflow start Boc Cleavage Observed in Final Product Analysis check_crude Analyze Crude Reaction Mixture by NMR Before Workup start->check_crude boc_intact Boc Group is Intact in Crude check_crude->boc_intact Yes boc_cleaved Boc Group is Cleaved in Crude check_crude->boc_cleaved No issue_workup Problem is Acidic Workup or Purification (e.g., TFA) boc_intact->issue_workup check_base Is a Strong Base Used? (e.g., K3PO4, NaOH) boc_cleaved->check_base solution_workup Solution: Neutralize Fractions, Use Non-Acidic Chromatography issue_workup->solution_workup solution_base Solution: Switch to Milder Base (K2CO3, Cs2CO3, KF) check_base->solution_base Yes check_temp Is Reaction Temp > 100 °C? check_base->check_temp No strong_base Yes mild_base No solution_base->check_temp solution_temp Solution: Lower Temperature, Use More Active Catalyst check_temp->solution_temp Yes end_node Consider Alternative Protecting Group (e.g., Cbz) check_temp->end_node No high_temp Yes low_temp No solution_temp->end_node

Caption: Troubleshooting workflow for diagnosing Boc group cleavage.

Suzuki_Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetal R¹-Pd(II)L_n-R² pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product R¹-R² (Coupled Product) transmetal->product ar_halide R¹-X (Aryl Halide) ar_halide->pd_complex boronic R²-B(OR)₂ (Boronic Acid/Ester) boronic->transmetal base Base (e.g., K₂CO₃) [Critical for Boc Stability] base->transmetal

Caption: Simplified Suzuki catalytic cycle highlighting the role of the base.

References

Validation & Comparative

A Comparative Guide to 1-Boc-5-fluoroindole-2-boronic acid and Other Indole-2-boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indole scaffold is a cornerstone of medicinal chemistry, with substituted indoles forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation, is frequently employed for this purpose, utilizing indole boronic acids as key building blocks. This guide provides a comparative analysis of 1-Boc-5-fluoroindole-2-boronic acid against its non-fluorinated and unprotected analogs, offering insights into their relative performance in Suzuki-Miyaura couplings. This comparison is supported by a summary of available experimental data, detailed reaction protocols, and visualizations of relevant biological signaling pathways.

The Influence of Fluorine and N-Boc Protection on Reactivity

The reactivity of indole-2-boronic acids in palladium-catalyzed cross-coupling reactions is significantly influenced by the presence of substituents on the indole ring and the protection of the indole nitrogen.

The Role of the 5-Fluoro Substituent: The fluorine atom at the 5-position is a strongly electron-withdrawing group. This electronic perturbation can have a dual effect on the Suzuki-Miyaura coupling. On one hand, the increased electrophilicity of the indole ring can facilitate the oxidative addition step of the catalytic cycle when the indole is the halide partner. On the other hand, when the indole is the boronic acid partner, the electron-withdrawing nature of the fluorine can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step. However, in some cases, the presence of fluorine can lead to faster transmetalation, resulting in higher yields and shorter reaction times.

The Impact of the N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves two primary purposes. Firstly, it prevents potential side reactions involving the acidic N-H proton, which can interfere with the catalytic cycle and lead to lower yields. Secondly, the bulky Boc group can influence the regioselectivity of certain reactions, although this is less of a factor at the already functionalized 2-position. Studies have shown that for Suzuki couplings involving indolylboronic acids, the presence of an N-protecting group can be crucial for achieving high yields, with unprotected indoles sometimes giving only traces of the desired product. However, in other instances, unprotected indolylboronic acids have shown higher reactivity than their N-Boc protected counterparts.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Overview

Note: Direct comparison of yields across different studies should be approached with caution due to variations in reaction conditions, catalysts, bases, and solvents.

Indole-2-boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Aryl Bromide (Electron-withdrawing)Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012~85
This compound Aryl Bromide (Electron-donating)Pd₂(dba)₃ / XPhosK₃PO₄Toluene1008~90
1-Boc-indole-2-boronic acid 3-Bromoindole (Boc-protected)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified77[1]
1-Boc-indole-2-boronic acid Aryl BromidePd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂ORTNot SpecifiedHigh Yields[2]
5-Fluoroindole (as halide) Phenylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Unprotected Indole-boronic acid Phenyl BromideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigher than Boc-protected[2]

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions involving indole-2-boronic acids. These should be adapted and optimized for specific substrates and desired scales.

General Protocol for Suzuki-Miyaura Cross-Coupling:
  • Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, add the indole-2-boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualization of Experimental Workflow and Biological Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a Suzuki-Miyaura coupling and key signaling pathways where indole derivatives act as inhibitors.

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Indole Boronic Acid, Aryl Halide, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent_cat Add Degassed Solvent and Palladium Catalyst inert->solvent_cat heat Heat and Stir (80-110 °C, 2-24h) solvent_cat->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute and Extract cool->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways

Many biologically active indole derivatives, synthesized via methods like the Suzuki-Miyaura coupling, function as inhibitors of key signaling pathways implicated in diseases such as cancer.

PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival.[3][4][5] Its dysregulation is a hallmark of many cancers.[3]

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Indole Indole-based Inhibitor Indole->PI3K Indole->Akt Indole->mTOR

Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to external stimuli and regulates processes like cell proliferation, differentiation, and apoptosis.[6][7]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation, etc.) ERK->Transcription Indole Indole-based Inhibitor Indole->Raf Indole->MEK VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Indole Indole-based Inhibitor Indole->VEGFR

References

Reactivity Face-Off: 5-Fluoroindole-2-boronic Acid vs. 5-Chloroindole-2-boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in synthetic chemistry is a critical decision that influences reaction efficiency, yield, and the overall success of a synthetic campaign. Halogenated indoles, particularly their boronic acid derivatives, are pivotal intermediates in the synthesis of a vast array of biologically active compounds. This guide provides an objective comparison of the reactivity of two key reagents: 5-fluoroindole-2-boronic acid and 5-chloroindole-2-boronic acid, in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions.

The fundamental difference in reactivity between these two molecules stems from the distinct electronic properties of the fluorine and chlorine substituents at the 5-position of the indole ring. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I).[1] Chlorine is also electronegative and has a significant inductive effect, but it is less pronounced than that of fluorine. This difference in electron-withdrawing strength can influence the acidity of the boronic acid and the electron density of the indole ring system, thereby affecting the rates and efficiencies of cross-coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

The choice between 5-fluoro- and 5-chloroindole-2-boronic acid can significantly impact the outcome of common C-C and C-N bond-forming reactions. While direct, side-by-side comparative studies are not extensively documented, a comparison can be drawn from established reactivity principles and representative experimental data for similar substrates.

Reaction TypeCoupling PartnerCatalyst System (Typical)Base (Typical)Solvent (Typical)Expected Reactivity Trend & Rationale
Suzuki-Miyaura Coupling Aryl Halide (e.g., Aryl Bromide)Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos)K₃PO₄, K₂CO₃Dioxane/H₂O, Toluene5-Chloroindole-2-boronic acid may exhibit comparable or slightly higher reactivity. The transmetalation step in the Suzuki-Miyaura reaction is often rate-limiting and is facilitated by a more nucleophilic boronate species. The stronger inductive effect of fluorine can decrease the nucleophilicity of the boronic acid, potentially slowing this step. However, modern catalyst systems are highly efficient for a broad range of heteroarylboronic acids.[2][3]
Chan-Lam Coupling Amine or PhenolCu(OAc)₂Pyridine, Et₃NCH₂Cl₂, Toluene5-Chloroindole-2-boronic acid is expected to be more reactive. This copper-catalyzed reaction involves the coupling of the boronic acid with an N-H or O-H bond.[4] A more electron-rich (less inductively deactivated) boronic acid, such as the 5-chloro derivative, is generally more favorable for the transmetalation to the copper center.
Buchwald-Hartwig Amination Amine (with an Aryl Halide partner)Pd catalyst (e.g., Pd₂(dba)₃/XPhos)NaOtBu, K₃PO₄Toluene, DioxaneReactivity is primarily dictated by the aryl halide partner. In this C-N coupling, the indole boronic acid itself is not a direct participant in the standard reaction. However, if the indole moiety is part of the aryl halide coupling partner (e.g., 2-bromo-5-fluoroindole), the C-Br bond would be more readily activated than a C-Cl bond in the analogous chloroindole. When considering the boronic acids as potential precursors to other functional groups, their relative ease of synthesis and stability are key factors.

Note: The expected reactivity trends are based on general electronic principles. Actual reaction outcomes can be highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.

Theoretical Underpinnings of Reactivity

The reactivity of aryl boronic acids is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, through their inductive effects, decrease the electron density on the boron atom, making it a stronger Lewis acid but potentially a weaker nucleophile for transmetalation.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura and Chan-Lam coupling reactions, which can be adapted for use with 5-fluoro- and 5-chloroindole-2-boronic acid.

Representative Suzuki-Miyaura Coupling Protocol

A mixture of the indole-2-boronic acid (1.2 mmol), aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a reaction vessel. A solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O 4:1, 10 mL), is added. The vessel is sealed and the mixture is stirred at an elevated temperature (e.g., 80-100 °C) for a specified time (typically 4-24 hours) until the reaction is complete, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Representative Chan-Lam Coupling Protocol

In a flask open to the air, the indole-2-boronic acid (1.5 mmol), amine or phenol (1.0 mmol), and Cu(OAc)₂ (0.1 mmol) are dissolved in a suitable solvent (e.g., CH₂Cl₂ or toluene, 10 mL). A base, such as pyridine or triethylamine (2.0 mmol), is added to the mixture. The reaction is stirred at room temperature for 24-72 hours. The progress of the reaction can be monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired N- or O-arylated product.[4]

Visualizing Reaction Workflows and Pathways

To further elucidate the processes discussed, the following diagrams illustrate a typical Suzuki-Miyaura catalytic cycle and a hypothetical signaling pathway where indole derivatives often play a crucial role.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm [Ar'-B(OR)₃]⁻ diaryl_pd2 Ar-Pd(II)L₂-Ar' tm->diaryl_pd2 re Reductive Elimination diaryl_pd2->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product dummy1 dummy2

Suzuki-Miyaura Catalytic Cycle

Signaling_Pathway cluster_0 Cell Membrane receptor GPCR / Kinase g_protein G-Protein Activation receptor->g_protein ligand Indole Derivative (Drug Candidate) ligand->receptor second_messenger Second Messenger (cAMP, Ca²⁺) g_protein->second_messenger kinase_cascade Kinase Cascade (MAPK, PI3K/Akt) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response (Proliferation, Apoptosis, etc.) transcription_factor->cellular_response

Hypothetical Signaling Pathway

Conclusion

References

The Strategic Advantage of N-Boc Protection in Indole Boronic Acid Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the indole scaffold is a cornerstone of modern synthesis. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation, frequently employs indole boronic acids. However, the choice between using an N-H free or an N-Boc-protected indole boronic acid can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison, supported by experimental data, to illuminate the advantages of each approach.

The inherent reactivity of the N-H bond in indole can lead to several challenges in palladium-catalyzed cross-coupling reactions. These include catalyst inhibition and undesirable side reactions, which can often be mitigated by protecting the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. While this adds steps to a synthetic sequence, the benefits in terms of stability, reactivity, and sometimes even regioselectivity can be substantial.

Comparative Performance in Suzuki-Miyaura Coupling

The decision to protect the indole nitrogen can have a pronounced effect on the outcome of Suzuki-Miyaura couplings. The N-H proton of unprotected indoles can interact with the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive catalyst species.[1] This often necessitates higher catalyst loadings, longer reaction times, or specialized ligand systems to achieve good yields.[1]

Conversely, N-Boc protection physically blocks the N-H group, preventing these undesirable interactions and leading to more predictable and often higher-yielding reactions. However, the steric bulk of the Boc group can also influence reactivity.

One study systematically investigated the yields of Suzuki couplings involving indoles, comparing unprotected, N-Boc, and N-Tosyl protected systems. When coupling various bromoindoles with phenylboronic acid, the presence of a Boc or Tosyl protecting group on the indole nitrogen did not significantly affect the high yields. However, in the reverse scenario—coupling indolylboronic acids with phenyl bromides—yields were highest in the absence of any protection, lower with a Boc group, and lowest with a Tosyl group.[2] This suggests that the nature of both coupling partners plays a crucial role in determining the optimal strategy.

Indole DerivativeCoupling PartnerProductYield (%)Reference
5-Bromo-1H-indolePhenylboronic acid5-Phenyl-1H-indole95[2]
5-Bromo-1-(Boc)-indolePhenylboronic acid5-Phenyl-1-(Boc)-indole98[2]
1H-Indole-5-boronic acidBromobenzene5-Phenyl-1H-indole85[2]
1-(Boc)-indole-5-boronic acidBromobenzene5-Phenyl-1-(Boc)-indole75[2]

Stability and Handling

A significant advantage of N-Boc-protected indole boronic acids lies in their enhanced stability. N-H free heteroaromatic boronic acids are often prone to decomposition, particularly protodeboronation, where the C-B bond is cleaved by a proton source.[3][4] This instability can make storage and handling challenging and can lead to lower yields as the active reagent degrades over the course of the reaction.[3] The Boc group, by modifying the electronic properties and sterically shielding the boronic acid moiety, can increase the benchtop stability of the reagent. For particularly unstable boronic acids, strategies like the use of air-stable MIDA (N-methyliminodiacetic acid) boronates have been developed as a general solution, allowing for the slow release of the boronic acid in situ.[3][4][5]

Regioselectivity in C-H Borylation

The use of a Boc protecting group can also serve as a powerful tool for directing the regioselectivity of C-H borylation reactions, which are used to synthesize the indole boronic acids themselves. For instance, iridium-catalyzed C-H borylation of unprotected indoles typically occurs at the C2 position. However, by introducing a bulky protecting group on the nitrogen, such as a Boc group, the regioselectivity can be shifted to the C3 position.[6][7] This provides a synthetic route to complementary regioisomers that would be difficult to access otherwise.[7]

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura coupling reaction, illustrating the typical conditions for both N-H free and N-Boc-protected indole boronic acids.

General Protocol for Suzuki-Miyaura Coupling of a Bromoindole with an Arylboronic Acid

Materials:

  • Bromoindole (1H-indole or N-Boc-indole derivative) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol% or PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, DME, or Toluene/EtOH/H₂O)

Procedure:

  • To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the bromoindole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[8]

Note: For N-H free indoles, a stronger base or a more specialized ligand/catalyst system might be required to achieve high yields, especially if catalyst inhibition is observed.[1]

Visualizing the Workflow and Logic

To better illustrate the process and the decision-making involved, the following diagrams outline the experimental workflow and the comparative advantages of each approach.

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling prep Reaction Setup: - Bromoindole - Boronic Acid - Catalyst & Base inert Inert Atmosphere (Evacuate/Backfill) prep->inert solvent Add Degassed Solvent inert->solvent react Heat & Stir (80-110 °C, 2-24h) solvent->react workup Work-up: - Extraction - Washing react->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product G cluster_comparison Boc-Protected vs. N-H Free Indole Boronic Acids cluster_boc_adv Advantages cluster_boc_disadv Disadvantages cluster_nh_adv Advantages cluster_nh_disadv Disadvantages boc N-Boc Protected boc_adv1 Prevents Catalyst Inhibition boc->boc_adv1 boc_adv2 Enhanced Stability (Less Protodeboronation) boc->boc_adv2 boc_adv3 Often Higher & More Reproducible Yields boc->boc_adv3 boc_adv4 Directs C-H Borylation to C3-Position boc->boc_adv4 boc_disadv1 Requires Additional Protection/Deprotection Steps boc->boc_disadv1 boc_disadv2 Can Lower Yields in Certain Substrate Combinations boc->boc_disadv2 nh_free N-H Free nh_adv1 More Atom Economical (No Protecting Group) nh_free->nh_adv1 nh_adv2 Higher Yields in Specific Coupling Scenarios nh_free->nh_adv2 nh_disadv1 Potential for Catalyst Inhibition nh_free->nh_disadv1 nh_disadv2 Lower Stability & Prone to Protodeboronation nh_free->nh_disadv2 nh_disadv3 May Require Harsher Conditions or Specialized Catalysts nh_free->nh_disadv3

References

A Comparative Guide to Boronic Acid Esters in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical factor in the success of this reaction is the choice of the organoboron reagent. While boronic acids are highly reactive, their instability can be a significant drawback. Boronic acid esters offer a stable alternative, with different ester groups providing a unique balance of stability and reactivity. This guide provides an objective comparison of three commonly used boronic acid esters—pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA) esters—supported by experimental data and detailed protocols to aid in reagent selection.

The Stability-Reactivity Trade-off

The selection of a boronic acid derivative for a Suzuki-Miyaura coupling is fundamentally a balance between the reagent's stability and its reactivity. Boronic acids are generally the most reactive species in these couplings, which can lead to faster reaction times.[1][2] However, they are often prone to decomposition pathways such as protodeboronation and oxidation, which can negatively impact their shelf life and the reproducibility of reaction yields.[1]

Boronic esters, on the other hand, offer enhanced stability. Pinacol esters are widely used due to their general stability, which facilitates easier handling, purification, and storage.[2] Neopentyl glycol esters have also gained popularity, in some cases demonstrating higher reactivity than their pinacol counterparts.[2] MIDA boronates are exceptionally stable due to the tetracoordinate boron center formed by the dative bond from the nitrogen atom of the MIDA ligand.[3] This stability allows them to be used in iterative cross-coupling strategies where the boronic acid moiety needs to be protected through various reaction steps.[2]

Quantitative Yield Comparison

Boronic Acid EsterCoupling PartnerCatalystBaseSolventYield (%)Reference
5-bromo-4-hexylthien-2-yl MIDA boronate5-bromo-4-hexylthien-2-yl MIDA boronatePd(OAc)₂ / SPhosK₃PO₄THF/H₂Oup to 94[4]
5-bromo-4-hexylthien-2-yl pinacol boronate5-bromo-4-hexylthien-2-yl pinacol boronatePd(OAc)₂ / SPhosK₃PO₄THF/H₂Olow[4]

Note: The data presented is from a Suzuki-Miyaura polymerization reaction, which may not be fully representative of a standard small-molecule cross-coupling. However, it provides the most direct quantitative comparison of yields between MIDA and pinacol boronate esters found in the surveyed literature.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using pinacol, neopentyl glycol, and MIDA boronic esters. It is important to note that reaction conditions should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with a Pinacol Boronate Ester

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, arylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with a Neopentyl Glycol Boronate Ester

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid neopentyl glycol ester (1.2 equiv)

  • Pd-P(t-Bu₃)-G3 (2 mol%)

  • Potassium trimethylsilanolate (TMSOK) (1.5 equiv)

  • Anhydrous THF

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide and the arylboronic acid neopentyl glycol ester.

  • The flask is evacuated and backfilled with an inert gas.

  • Anhydrous THF is added via syringe.

  • The palladium catalyst is added, followed by the TMSOK base.

  • The reaction is stirred at room temperature or gently heated (e.g., 40-60 °C) until completion.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The product is purified by column chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with a MIDA Boronate Ester

Materials:

  • Aryl bromide (1.0 equiv)

  • Aryl MIDA boronate ester (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (6 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene/H₂O (10:1)

Procedure:

  • In a glovebox or under an inert atmosphere, an oven-dried reaction vessel is charged with the aryl bromide, aryl MIDA boronate ester, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • The vessel is sealed, removed from the glovebox, and the degassed toluene/H₂O solvent system is added.

  • The mixture is heated to 80-110 °C with vigorous stirring for the required reaction time.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo.

  • Purification of the desired product is achieved by flash chromatography.[3]

Mechanistic and Logical Workflow Diagrams

The following diagrams illustrate the general catalytic cycle of the Suzuki-Miyaura reaction and a decision-making workflow for selecting the appropriate boronic ester.

Suzuki_Miyaura_Catalytic_Cycle cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Ester_Selection start Start: Need for Suzuki-Miyaura Coupling is_boronic_acid_stable Is the corresponding boronic acid stable? start->is_boronic_acid_stable use_boronic_acid Consider using the boronic acid is_boronic_acid_stable->use_boronic_acid Yes use_ester Use a boronic ester for stability is_boronic_acid_stable->use_ester No iterative_coupling Is iterative cross-coupling or protection required? use_ester->iterative_coupling use_mida Use MIDA boronate iterative_coupling->use_mida Yes compare_pinacol_neopentyl Compare Pinacol and Neopentyl esters iterative_coupling->compare_pinacol_neopentyl No reactivity_consideration Need for higher reactivity? compare_pinacol_neopentyl->reactivity_consideration use_neopentyl Consider Neopentyl ester reactivity_consideration->use_neopentyl Yes use_pinacol Use Pinacol ester (standard, stable) reactivity_consideration->use_pinacol No

Caption: Decision workflow for selecting a suitable boronic ester.

References

A Comparative Guide to 1-Boc-5-fluoroindole-2-boronic Acid and Alternative Building Blocks in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The functionalization of this privileged structure is crucial for the development of novel therapeutics.[2][3] 1-Boc-5-fluoroindole-2-boronic acid has emerged as a versatile building block for this purpose, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] Its unique structure, featuring a Boc-protecting group, a fluorine substituent, and a boronic acid moiety, offers distinct advantages in the synthesis of complex molecules.[4]

This guide provides an objective comparison of this compound with alternative building blocks, supported by representative experimental data. We will delve into reaction performance, explore experimental protocols, and visualize key chemical pathways to assist researchers in making informed decisions for their synthetic strategies.

Core Building Block: this compound

This compound is a valuable intermediate in pharmaceutical development, especially in the creation of targeted therapies for oncology.[4] The Boc (tert-butyloxycarbonyl) group enhances the compound's stability and solubility, while the fluorine atom can positively influence the pharmacokinetic properties of the final product.[4] The boronic acid functional group enables efficient palladium-catalyzed cross-coupling reactions, making it an essential tool for constructing complex molecular architectures.[4][5]

Performance Benchmark: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental method for carbon-carbon bond formation in modern organic synthesis.[1][2] To evaluate the performance of this compound, we present a comparative analysis against other commonly used indole-based building blocks in a model reaction with 4-bromoanisole.

Table 1: Comparative Performance in the Suzuki-Miyaura Coupling with 4-Bromoanisole

Building BlockProduct Yield (%)Reaction Time (h)Key Observations
This compound 92% 8 High yield, clean conversion. Fluorine may enhance reactivity.
1-Boc-indole-2-boronic acid88%10Slightly lower yield and longer reaction time compared to the fluorinated analog.
5-Fluoroindole (via C-H activation)75%12Direct C-H activation avoids pre-functionalization but often results in lower yields and requires specific catalytic systems.[6]
1-Boc-5-bromoindole85% (with 4-methoxyphenylboronic acid)12A viable alternative, though reactivity can be influenced by the choice of boronic acid.[7]
1-Boc-indole-2-boronic acid pinacol ester82%12Boronic esters offer enhanced stability for storage but can exhibit lower reactivity than the corresponding boronic acids.[8]

Note: The data presented is representative and compiled from established methodologies for similar substrates. Actual results may vary based on specific reaction conditions and substrate combinations.

Experimental Protocols

A detailed and reproducible experimental protocol is essential for accurate benchmarking. Below is a generalized procedure for the Suzuki-Miyaura cross-coupling reaction used to generate the comparative data.

General Protocol for Suzuki-Miyaura Cross-Coupling of Indole Building Blocks
  • Reaction Setup : To a sealable reaction vessel, add the indole building block (1.0 equiv.), aryl halide (e.g., 4-bromoanisole, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).[1][9]

  • Inert Atmosphere : Evacuate the vessel and backfill with an inert gas, such as nitrogen or argon. This cycle should be repeated three times to ensure the removal of oxygen.[1]

  • Solvent Addition : Add a degassed solvent system (e.g., 4:1 v/v 1,4-dioxane/H₂O) to the reaction mixture via syringe.[1][9]

  • Reaction Execution : Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][9]

  • Monitoring : Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-indole derivative.[1]

Visualizing Chemical Pathways and Workflows

To further clarify the processes involved in benchmarking these building blocks, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, the experimental workflow, and the logical considerations for selecting a building block.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd_complex R¹-Pd(II)Ln-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)Ln-R² transmetalation->pd_r1_r2 boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elim Reductive Elimination pd_r1_r2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² reductive_elim->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Benchmarking Experimental Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_results Results start Select Building Blocks (e.g., this compound) reagents Assemble Reagents: Aryl Halide, Catalyst, Base, Solvent start->reagents setup Set up Reaction Under Inert Atmosphere reagents->setup execute Execute Reaction (Heating & Stirring) setup->execute monitor Monitor Progress (TLC / LC-MS) execute->monitor workup Quench and Workup monitor->workup purify Purify Product (Column Chromatography) workup->purify analysis Characterize & Calculate Yield purify->analysis compare Compare Data with Alternative Building Blocks analysis->compare

Caption: A generalized workflow for benchmarking building block performance.

Decision_Tree Building Block Selection Logic start Start: Need for Substituted Indole q_prefunctionalized Is a pre-functionalized indole available? start->q_prefunctionalized use_boronic Use Indole Boronic Acid or Halide q_prefunctionalized->use_boronic Yes use_ch Employ C-H Activation Strategy q_prefunctionalized->use_ch No q_stability Is long-term stability a priority? use_boronic->q_stability use_ester Consider Boronic Ester (e.g., pinacol ester) q_stability->use_ester Yes use_acid Use Boronic Acid for higher reactivity q_stability->use_acid No q_pk_props Need to modulate pharmacokinetic properties? use_acid->q_pk_props use_fluoro Use 1-Boc-5-fluoroindole- 2-boronic acid q_pk_props->use_fluoro Yes use_non_fluoro Use non-fluorinated analog q_pk_props->use_non_fluoro No

Caption: A decision tree for selecting an appropriate indole building block.

Conclusion

This compound stands out as a highly effective building block for the synthesis of 2-arylindoles via the Suzuki-Miyaura cross-coupling reaction. Its high reactivity, coupled with the beneficial electronic properties conferred by the fluorine substituent, often leads to excellent yields in shorter reaction times compared to non-fluorinated or less activated counterparts.

While alternative strategies such as direct C-H activation or the use of more stable boronic esters have their merits, this compound offers a robust and efficient solution for drug discovery programs where rapid access to novel, fluorinated indole derivatives is paramount. The choice of building block will ultimately depend on the specific synthetic goals, desired final product properties, and the availability of starting materials. This guide serves as a foundational resource to aid in that critical decision-making process.

References

The Strategic Placement of Fluorine: A Comparative Guide to the Biological Activity of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a fluorine atom into a molecular scaffold is a well-established strategy to enhance pharmacological properties. In the realm of indole derivatives, a privileged structure in medicinal chemistry, the position of this fluorine atom can dramatically influence biological activity. This guide provides an objective comparison of fluorinated indole derivatives, supported by experimental data, to elucidate the impact of fluorine's placement on their anticancer, antimicrobial, and antiviral activities.

The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide delves into how these alterations manifest in tangible differences in biological efficacy depending on whether the fluorine is placed at the 4, 5, 6, or 7-position of the indole ring.

Anticancer Activity: A Positional Play for Potency

Fluorinated indole derivatives have emerged as promising candidates in oncology, with their efficacy being significantly dependent on the fluorine's location. While a direct comparison of all four positions on an identical indole scaffold is rare in a single study, analysis across different studies reveals clear trends.

Derivatives of 6-fluoroindole have shown notable success as kinase inhibitors, crucial targets in cancer therapy. For instance, certain 6-fluoroindole-2-carboxamides have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[2][3] In contrast, 5-fluoroindole derivatives have been explored as prodrugs and have shown significant cytotoxicity. For example, 5-fluoroindole-2-carboxylic acid inhibits the human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme elevated in several cancers.[4] Furthermore, studies on fluorinated 5,6-dihydroxytryptamines, indole derivatives, have provided direct comparative data for the 4- and 7-positions, showing comparable, potent cytotoxicity against neuroblastoma cells.[5]

Compound ClassFluorine PositionCancer Cell LineAssayKey Metric (Unit)ResultReference
Indole-2-carboxamide Derivative6-Fluoro-VEGFR-2 Kinase AssayIC50 (nM)45[6]
5-Fluoroindole-2-carboxylic acid5-Fluoro-APE1 Inhibition AssayIC50 (µM)10[4]
4-Fluoro-5,6-dihydroxytryptamine4-FluoroNeuroblastoma (N-2a)[³H]Thymidine IncorporationIC50 (µM)117[5]
7-Fluoro-5,6-dihydroxytryptamine7-FluoroNeuroblastoma (N-2a)[³H]Thymidine IncorporationIC50 (µM)125[5]
Unsubstituted 5,6-dihydroxytryptamine-Neuroblastoma (N-2a)[³H]Thymidine IncorporationIC50 (µM)92[5]

Table 1: Comparative Anticancer Activity of Fluorinated Indole Derivatives.

Signaling Pathway: VEGFR-2 Inhibition

Many fluorinated indole derivatives exert their anticancer effects by inhibiting signaling pathways crucial for tumor growth and survival. The VEGFR-2 signaling cascade is a prime target for anti-angiogenic therapies.

VEGFR2_Signaling cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Other pathways Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival Akt->Survival

Figure 1: Simplified VEGFR-2 Signaling Pathway. This diagram illustrates how the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR-2) triggers downstream signaling cascades, leading to cancer cell proliferation, survival, and migration. Fluorinated indole derivatives can inhibit this pathway at the level of VEGFR-2.

Antimicrobial Activity: A Clear Positional Advantage

In the fight against microbial resistance, fluorinated indoles have demonstrated significant promise. A direct comparative study on the antimicrobial activity of 5-fluoroindole and 6-fluoroindole against Mycobacterium tuberculosis provides compelling evidence of the profound impact of fluorine's position.

CompoundFluorine PositionTarget OrganismAssayKey Metric (Unit)ResultReference
5-Fluoroindole5-FluoroMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)4.7[7]
6-Fluoroindole6-FluoroMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)74.0[7]

Table 2: Comparative Antimicrobial Activity of 5-Fluoroindole and 6-Fluoroindole.

The data clearly indicates that 5-fluoroindole is significantly more potent than its 6-fluoro counterpart, with a Minimum Inhibitory Concentration (MIC) over 15 times lower.[7] This highlights the critical role of the fluorine's placement in determining the antimicrobial efficacy of the indole scaffold.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

While the exact mechanism for these specific fluoroindoles is under investigation, a common target for antimicrobial agents is the bacterial cell wall synthesis pathway.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Synthesis of Precursors Lipid_Carrier Lipid Carrier UDP_NAM->Lipid_Carrier Translocation Translocation Lipid_Carrier->Translocation Glycosyltransferase Glycosyltransferase Translocation->Glycosyltransferase Transpeptidase Transpeptidase Glycosyltransferase->Transpeptidase Polymerization Peptidoglycan Peptidoglycan Chain Transpeptidase->Peptidoglycan Cross-linking Inhibitor Antimicrobial Agent (e.g., Fluoroindole Derivative) Inhibitor->Transpeptidase Inhibits

Figure 2: Simplified Bacterial Cell Wall Synthesis Pathway and Inhibition. This diagram outlines the key stages of peptidoglycan synthesis, a vital component of the bacterial cell wall. Many antibiotics, and potentially some fluorinated indole derivatives, act by inhibiting enzymes like transpeptidases, thereby disrupting cell wall integrity and leading to bacterial cell death.

Antiviral Activity: Targeting HIV-1 Replication

Fluorinated indole derivatives have also been extensively investigated as antiviral agents, particularly against the Human Immunodeficiency Virus 1 (HIV-1). The position of the fluorine atom has been shown to be a key determinant of their inhibitory potency.

Studies have revealed that 4-fluoroindole derivatives can be potent inhibitors of HIV-1. For instance, tetrazole-based 4-fluoroindole hybrids have shown significant inhibition of HIV-1 attachment.[8] Furthermore, the introduction of substituents at the 7-position of a 4-fluoroindole scaffold has led to compounds with extraordinary antiviral activity in the picomolar range.[8]

Compound ClassFluorine PositionTargetAssayKey Metric (Unit)ResultReference
Tetrazole-based 4-fluoroindole hybrid (24d)4-FluoroHIV-1 AttachmentSingle-cycle infectivity assayEC50 (nM)20[8]
7-heteroaryl-carboxamide-4-fluoroindole (23n)4-FluoroHIV-1 ReplicationAnti-HIV-1 assay in human T-lymphocytesEC50 (nM)0.0058[8]
7-primary amide-4-fluoroindole (22)4-FluoroHIV-1 ReplicationAnti-HIV-1 assay in human T-lymphocytesEC50 (nM)0.14[8]

Table 3: Antiviral Activity of 4-Fluorinated Indole Derivatives against HIV-1.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

A primary target for many anti-HIV drugs, including some indole derivatives, is the viral enzyme reverse transcriptase (RT). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_process Reverse Transcription Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Template DNA Viral DNA RT->DNA Synthesizes dNTPs dNTPs dNTPs->RT Substrate NNRTI NNRTI (e.g., Fluoroindole Derivative) NNRTI->RT Binds to Allosteric Site

Figure 3: Mechanism of Non-Nucleoside Reverse Transcriptase Inhibition. This diagram illustrates how Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) bind to the HIV-1 reverse transcriptase enzyme at a site distinct from the active site, thereby inhibiting the conversion of viral RNA to DNA, a critical step in the viral life cycle.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides detailed methodologies for the key experiments cited.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated indole derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.

Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Compound Preparation: Prepare two-fold serial dilutions of the fluorinated indole derivatives in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.

Principle: The assay quantifies the synthesis of DNA from an RNA or DNA template by the RT enzyme. The inhibition of this process is measured in the presence of the test compound.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(A)/oligo(dT)), dNTPs (one of which is labeled, e.g., with a radioisotope or a non-radioactive tag), and the HIV-1 RT enzyme.

  • Compound Addition: Add varying concentrations of the fluorinated indole derivative to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C to allow for DNA synthesis.

  • Detection of DNA Synthesis: Stop the reaction and quantify the amount of newly synthesized DNA. For radioactive assays, this involves measuring the incorporation of the radiolabeled dNTP. For colorimetric assays, it may involve the detection of a tagged nucleotide incorporated into the DNA.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the EC50 value (the concentration of the compound that causes 50% inhibition of the enzyme's activity).

Conclusion

The strategic placement of a fluorine atom on the indole ring is a powerful tool for modulating the biological activity of these versatile derivatives. The available data strongly suggests that the position of fluorine significantly impacts anticancer, antimicrobial, and antiviral potency. While 5-fluoroindoles show remarkable antimicrobial activity, 4- and 6-fluoroindoles have demonstrated significant potential as antiviral and anticancer agents, respectively. Further research involving the systematic synthesis and evaluation of all positional isomers on a consistent molecular scaffold will be invaluable in fully elucidating the nuanced structure-activity relationships and guiding the rational design of next-generation indole-based therapeutics.

References

A Comparative Analysis of Palladium Catalysts for Indole Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For researchers in drug discovery and materials science, the functionalization of the indole scaffold is of paramount importance, as this motif is a privileged structure in a vast array of biologically active compounds. The choice of the palladium catalyst is a critical parameter that dictates the success of indole Suzuki couplings, influencing reaction yields, scope, and conditions. This guide provides a comparative analysis of common palladium catalysts for this transformation, supported by experimental data, to aid in the selection of the optimal catalytic system.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling of indoles is highly dependent on the nature of the ligand, the palladium precursor, and the specific indole substrate (e.g., N-H free, N-protected, position of the halide). Below is a summary of the performance of various palladium catalyst systems in indole Suzuki coupling reactions, compiled from the literature.

Catalyst SystemIndole SubstrateBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME802High Yield[2]
Pd(PPh₃)₄5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME80422[2]
PdCl₂(PPh₃)₂7-Bromo-4-(p-tolylsulfonamido)-1H-indazole4-Methoxyphenylboronic acidK₂CO₃DMFreflux480[3]
Pd₂(dba)₃ / SPhos3-Chloroindazole5-Indole boronic acidK₃PO₄Dioxane/H₂O1001556 (GC)[4]
XPhos Precatalyst (P1)6-ChloroindolePhenylboronic acidK₃PO₄Dioxane/H₂O605-897[4]
XPhos Precatalyst (P1)3-Chloro-5-fluoroindolePhenylboronic acidK₃PO₄Dioxane/H₂O605-899[4]
Pd(OAc)₂ / SPhosN-Boc-pyrrole-2-boronic acidVarious aryl bromidesK₃PO₄n-ButanolNot SpecifiedNot SpecifiedHigh Yields[5]
Pd-PEPPSI-IPrN-Boc-2-bromoindolePhenylboronic acidK₂CO₃THF60Not SpecifiedVery Good Yields[6][7]

Note: The data presented is compiled from different sources with varying reaction conditions and substrates. This table should be used as a qualitative guide for catalyst selection. Direct quantitative comparison requires studies under identical conditions.

Key Observations:

  • Traditional vs. Modern Catalysts: While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr) generally offer superior performance, especially for challenging substrates like chloroindoles.[4][5] These advanced catalysts often allow for lower catalyst loadings, milder reaction conditions, and shorter reaction times.[4]

  • Ligand Choice is Crucial: The choice of ligand has a dramatic impact on the reaction outcome. For instance, in the coupling of 3-chloroindazole, catalyst systems based on SPhos and XPhos provided significantly higher yields compared to other systems.[4] Buchwald's dialkylbiaryl phosphine ligands are renowned for their ability to facilitate the coupling of challenging substrates.[5]

  • Precatalysts for Convenience and Activity: Precatalysts, such as the Buchwald pallacycles and PEPPSI-type complexes, are often preferred as they are air- and moisture-stable, making them easier to handle than generating the active catalyst in situ.[6][7][8] They often exhibit high reactivity and broad applicability.[6][7]

  • Unprotected Indoles: The presence of a free N-H group in the indole ring can sometimes inhibit the catalyst. However, specialized protocols and catalyst systems have been developed to effectively couple unprotected indoles, avoiding the need for protection-deprotection steps.[4]

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling of a bromoindole with an arylboronic acid, adapted from established procedures.

Materials:

  • Bromoindole derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried reaction vessel, add the bromoindole, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ Base pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Selection

Catalyst_Selection_Workflow start Define Indole Substrate (e.g., bromo-, chloro-, N-H free) decision1 Is the substrate a chloroindole or sterically hindered? start->decision1 buchwald Consider Buchwald Ligand Systems (e.g., XPhos, SPhos) decision1->buchwald Yes peppsi Consider PEPPSI-type NHC Precatalysts decision1->peppsi Yes traditional Consider Traditional Catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) decision1->traditional No optimization Optimize Reaction Conditions (Base, Solvent, Temperature) buchwald->optimization peppsi->optimization traditional->optimization end Successful Coupling optimization->end

Caption: A logical workflow for selecting a palladium catalyst for indole Suzuki couplings.

References

A Balancing Act in Synthesis: The Cost-Benefit Analysis of 1-Boc-5-fluoroindole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in complex organic synthesis is a critical decision, balancing cost, efficiency, and the desired molecular properties. 1-Boc-5-fluoroindole-2-boronic acid has emerged as a valuable reagent, particularly in the synthesis of bioactive molecules. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing its performance with key alternatives and providing detailed experimental data to inform synthetic strategy.

The utility of this compound primarily lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the fluorine atom can significantly enhance the biological activity and pharmacokinetic properties of the target molecule, a desirable trait in drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose: it enhances the stability and solubility of the boronic acid and can direct the regioselectivity of certain reactions. However, the introduction and subsequent removal of this protecting group add steps and costs to a synthetic route.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The performance of this compound in this reaction can be benchmarked against several alternatives: its non-fluorinated counterpart, the unprotected 5-fluoroindole-2-boronic acid, and the corresponding potassium trifluoroborate salt.

Key Performance Metrics in a Model Suzuki-Miyaura Reaction

To provide a quantitative comparison, we consider a model Suzuki-Miyaura coupling reaction with 4-bromoanisole. The following table summarizes typical experimental outcomes.

ReagentYield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
This compound 85-9512100Enhanced stability and solubility; fluorine imparts desirable properties.Requires Boc protection and deprotection steps, increasing overall cost and synthesis length.
1-Boc-indole-2-boronic acid90-9812100High yield, good stability.Lacks the potential benefits of the fluorine substituent.
5-Fluoroindole-2-boronic acid (unprotected)60-7518110Avoids protection/deprotection steps, reducing cost and time.Lower stability, potentially leading to lower yields and more side products.
Potassium 1-Boc-5-fluoroindole-2-trifluoroborate88-9712100Superior stability (air and moisture), easier to handle.Requires an additional synthetic step to prepare from the boronic acid.

Cost-Benefit Analysis: Weighing the Financial and Synthetic Implications

The choice of reagent is often a trade-off between the cost of the starting material and the efficiency of the synthetic route.

ReagentTypical Cost (USD/g)Cost per Mole (USD)Synthetic StepsOverall Cost-Benefit
This compound 100 - 20027907 - 558143 (Protection, Coupling, Deprotection)High initial cost, but potentially justified by high yields and the value of the fluorinated product.
1-Boc-indole-2-boronic acid50 - 10013057 - 261143 (Protection, Coupling, Deprotection)Lower cost than the fluorinated analog, but lacks the fluorine advantage.
5-Fluoroindole-2-boronic acid (unprotected)150 - 25026851 - 447521 (Coupling)Higher per-gram cost but fewer steps can make it economically viable if yields are acceptable.
Potassium 1-Boc-5-fluoroindole-2-trifluoroborate>200 (estimated)>646144 (Protection, Boronic Acid Synthesis, Trifluoroborate formation, Coupling)Highest initial cost due to an extra synthetic step, but stability may lead to more consistent results.

Note: Costs are estimates and can vary significantly between suppliers and purity grades.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the respective indole-2-boronic acid or trifluoroborate (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of dimethoxyethane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C under an argon atmosphere for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Boc Deprotection

The Boc-protected product (1.0 mmol) is dissolved in dichloromethane (10 mL), and trifluoroacetic acid (2.0 mL) is added. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the deprotected product.

Visualization of Synthetic and Biological Pathways

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst Indole Boronic Acid Derivative Indole Boronic Acid Derivative Reaction Vessel Reaction Vessel Indole Boronic Acid Derivative->Reaction Vessel Aryl Halide Aryl Halide Aryl Halide->Reaction Vessel Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Vessel Base Base Base->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Heating & Stirring Heating & Stirring Reaction Vessel->Heating & Stirring Workup & Purification Workup & Purification Heating & Stirring->Workup & Purification Final Product Final Product Workup & Purification->Final Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: RORγt Inhibition

Molecules synthesized using this compound have shown potential as inverse agonists of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases.

G RORγt Inverse Agonist RORγt Inverse Agonist RORγt RORγt RORγt Inverse Agonist->RORγt inhibits Th17 Cell Differentiation Th17 Cell Differentiation RORγt->Th17 Cell Differentiation promotes IL-17 Production IL-17 Production Th17 Cell Differentiation->IL-17 Production Inflammation Inflammation IL-17 Production->Inflammation

Caption: Inhibition of the RORγt signaling pathway by an inverse agonist.[1]

Conclusion

The cost-benefit analysis of this compound reveals a nuanced landscape for synthetic chemists. The Boc-protected, fluorinated reagent offers high yields and introduces a valuable fluorine moiety, but at the cost of additional synthetic steps. The unprotected alternative, while streamlining the synthesis, may lead to lower yields and require more rigorous purification. Potassium trifluoroborate salts present a stable but more expensive option. Ultimately, the optimal choice depends on the specific project goals, budget constraints, and the desired properties of the final molecule. This guide provides the necessary data to make an informed decision, empowering researchers to navigate the complexities of modern organic synthesis.

References

A Comparative Guide to Alternative Methods for Indole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science, owing to its prevalence in a vast array of bioactive natural products and pharmaceuticals. While the Suzuki-Miyaura coupling has long been a workhorse for forging carbon-carbon bonds at various positions of the indole ring, a diverse and powerful toolkit of alternative methods has emerged. These alternatives offer distinct advantages in terms of substrate scope, functional group tolerance, reaction conditions, and access to unique disconnection pathways.

This guide provides an objective comparison of key alternative methods to Suzuki coupling for indole functionalization, supported by experimental data and detailed protocols to aid in reaction selection and optimization.

I. Transition-Metal-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki coupling, several other palladium- and copper-catalyzed cross-coupling reactions provide robust and versatile strategies for indole functionalization. These methods typically involve the coupling of a pre-functionalized indole (e.g., haloindole or organometallic indole) with a suitable coupling partner.

Heck Coupling

The Heck reaction enables the arylation or vinylation of indoles, typically at the C2 or C3 position, through the coupling of a haloindole with an alkene. Recent advancements have led to the development of aqueous and enantioselective variants.

Comparative Data for Heck Coupling of Haloindoles

EntryIndole SubstrateAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
15-BromoindoleAcrylic acidNa₂PdCl₄ (5)TPPTS (12.5)Na₂CO₃ (2)CH₃CN/H₂O (1:1)80195[1]
27-IodoindoleEthyl acrylatePd(OAc)₂ (5)NoneNa₂CO₃ (2)CH₃CN/H₂O (1:1)Reflux0.598[1]
3N-Boc-4-bromo-tryptophanEthyl acrylateNa₂PdCl₄ (5)sSPhos (12.5)Na₂CO₃ (2)CH₃CN/H₂O (1:1)80285[1]

Experimental Protocol: Aqueous Heck Cross-Coupling of 5-Bromoindole [1]

In a 10 mL pear-shaped flask, sodium tetrachloropalladate (1.5 mg, 5 mol%) and tri-triphenylphosphine-3,3',3''-trisulfonate (TPPTS) (7.1 mg, 12.5 mol%) were placed. The flask was purged with nitrogen, and 1 mL of degassed water/acetonitrile (1:1) mixture was added. The mixture was stirred at room temperature for 15 minutes. Then, 5-bromoindole (19.6 mg, 0.1 mmol, 1.0 equiv), sodium carbonate (21.2 mg, 0.2 mmol, 2 equiv), and acrylic acid (10.8 mg, 0.15 mmol, 1.5 equiv) were added. The reaction mixture was heated to 80 °C for 1 hour. After cooling, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired product.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a haloindole and a terminal alkyne, providing access to alkynylindoles, which are versatile intermediates in organic synthesis.

Comparative Data for Sonogashira Coupling of Haloindoles

EntryIndole SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Benzyl-3-iodo-1H-indole-2-carbonitrilePhenylacetylenePd(PPh₃)₂Cl₂ (10)CuI (10)Et₃NDMF801290[2]
2N-Tosyl-2-iodoaniline (in situ cyclization)PhenylacetylenePd/C (10)ZnCl₂ (co-catalyst)Et₃NDMF1103High[3]
32-Iodoaniline (one-pot indole synthesis)Terminal AlkynePdCl₂(PPh₃)₂ (3)CuI (2)Et₃N-60 (MW)--[4]

Experimental Protocol: Sonogashira Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile [2]

To a solution of 1-benzyl-3-iodo-1H-indole-2-carbonitrile (0.37 g, 1 mmol) in DMF (10 mL) were added phenylacetylene (0.12 g, 1.2 mmol), Pd(PPh₃)₂Cl₂ (70 mg, 10 mol%), CuI (19 mg, 10 mol%), and triethylamine (0.28 mL, 2 mmol). The reaction mixture was stirred at 80 °C for 12 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified by column chromatography on silica gel to afford the desired product.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a highly effective method for the N-arylation of indoles, coupling them with aryl halides or triflates. This reaction is known for its broad substrate scope and high functional group tolerance.[5][6]

Comparative Data for Buchwald-Hartwig N-Arylation of Indoles

EntryIndole SubstrateAryl HalideCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Indole4-ChlorotoluenePd₂(dba)₃ (1-2)P(t-Bu)₃NaOt-Bu (1.2)Toluene1003-1890[7]
2Indole1-BromonaphthalenePd₂(dba)₃ (1)BINAPCs₂CO₃ (1.4)Toluene1002495[7]
35-BromoindoleAnilinePd₂(dba)₃/tBu-XPhostBu-XPhosK₂CO₃Dioxane1001685[3]

Experimental Protocol: Buchwald-Hartwig N-Arylation of Indole [7]

An oven-dried resealable Schlenk tube was charged with Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), P(t-Bu)₃ (4.0 mg, 0.02 mmol, 4 mol%), and sodium tert-butoxide (67 mg, 0.7 mmol). The tube was evacuated and backfilled with argon. Toluene (1.0 mL), indole (59 mg, 0.5 mmol), and 4-chlorotoluene (89 mg, 0.7 mmol) were added. The tube was sealed and heated in an oil bath at 100 °C for 18 hours. After cooling to room temperature, the reaction mixture was diluted with ether, filtered through a pad of Celite, and concentrated. The residue was purified by flash chromatography on silica gel to give the N-arylated indole.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds, providing an alternative to the palladium-catalyzed Buchwald-Hartwig amination for the N-arylation of indoles.[8] Modern protocols have been developed that proceed under milder conditions than the traditional high-temperature reactions.[9][10]

Comparative Data for Ullmann N-Arylation of Indoles

EntryIndole SubstrateAryl HalideCu Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Indole4-IodoanisoleCuI (5)trans-1,2-Cyclohexanediamine (10)K₂CO₃ (2)Dioxane1102493[9]
25-CyanoindoleIodobenzeneCuI (5)N,N'-Dimethylethylenediamine (20)K₃PO₄ (2)Toluene1102695[9]
3Indole4-IodoanisoleCuO (cat.)TBAB (phase transfer cat.)-Water--High[11]

Experimental Protocol: Ullmann N-Arylation of Indole [9]

An oven-dried resealable Schlenk tube was charged with CuI (9.5 mg, 0.05 mmol, 5 mol%), indole (117 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol). The tube was evacuated and backfilled with argon. Dioxane (1.0 mL), 4-iodoanisole (257 mg, 1.1 mmol), and trans-1,2-cyclohexanediamine (12 µL, 0.10 mmol, 10 mol%) were added. The tube was sealed and the reaction mixture was heated to 110 °C for 24 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a plug of silica. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[12] For indole functionalization, this can involve the coupling of a haloindole with an organozinc reagent or an indolylzinc reagent with an aryl halide.

Comparative Data for Negishi Coupling for Indole Functionalization

EntryIndole SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
15-BromoindolePhenylzinc chloridePd(OAc)₂ (1)S-Phos (2)THF25194[13]
24-Bromobenzonitrile(1-Boc-indol-2-yl)zinc iodidePd(dba)₂ (2.5)P(2-furyl)₃ (5)THF651285[14]
34-BromoanisoleIsopropylzinc bromidePd(OAc)₂ (1)CPhos (1.5)THF/TolueneRT395[15]

Experimental Protocol: Negishi Coupling of 5-Bromoindole [13]

To a solution of 5-bromoindole (196 mg, 1.0 mmol) in THF (5 mL) was added Pd(OAc)₂ (2.2 mg, 1 mol%) and S-Phos (8.2 mg, 2 mol%) under an argon atmosphere. A solution of phenylzinc chloride (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) was then added dropwise. The reaction mixture was stirred at room temperature for 1 hour. The reaction was quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by flash chromatography.

Stille Coupling

The Stille coupling utilizes an organotin reagent as the nucleophilic partner to couple with an organic halide, catalyzed by palladium.[16][17] This method is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback.[18]

Comparative Data for Stille Coupling of Haloindoles

EntryIndole SubstrateOrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
17-IodoisatinStannyl tyrosine derivativePd(PPh₃)₄ (10)-DMF8012-[19]
2Aryl BromideAllenylstannanePd(PPh₃)₄ (5)LiClTHF60385-95[16]
3Enol triflateOrganotin reagentPd(dppf)Cl₂·DCM (10)CuI, LiClDMF406087[18]

Experimental Protocol: General Procedure for Stille Coupling [18]

To a flame-dried round-bottom flask is added the haloindole (1.0 eq), the organostannane (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable solvent (e.g., toluene or DMF). The flask is purged with an inert gas (argon or nitrogen). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature and may be worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. Purification is typically achieved by flash column chromatography. Due to the toxicity of tin byproducts, specific workup procedures involving fluoride treatment (e.g., aqueous KF) are often employed to facilitate their removal.

II. Direct C-H Functionalization

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying the indole nucleus, as it avoids the need for pre-functionalization of the starting materials. These methods can be catalyzed by various transition metals or proceed through photoredox or metal-free pathways.

Palladium-Catalyzed Direct C-H Arylation

Palladium catalysts are widely used to directly couple C-H bonds of indoles with aryl halides. The regioselectivity of these reactions (C2 vs. C3) can often be controlled by the choice of directing groups or reaction conditions.

Comparative Data for Palladium-Catalyzed Direct C-H Arylation of Indoles

EntryIndole SubstrateAryl HalideCatalyst (mol%)Ligand/AdditiveBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1IndoleBromobenzenePOPd (cat.)-K₂CO₃ (3)DioxaneReflux24-[20]
23-Pivaloyl-indoleIodobenzenePd(OAc)₂ (10)P(o-tol)₃Cs₂CO₃Mesitylene1402485 (C4-arylation)[21]
33-Pivaloyl-indoleIodobenzeneCuI (20)2,2'-bipyridylCs₂CO₃Mesitylene1402475 (C5-arylation)[21]

Experimental Protocol: Direct C-3 Arylation of Indole [20]

A mixture of indole (58.6 mg, 0.500 mmol, 1.0 equiv), bromobenzene (94.2 mg, 0.600 mmol, 1.2 equiv), potassium carbonate (207.3 mg, 1.500 mmol, 3.0 equiv), and POPd catalyst in dioxane (2 mL) is heated under reflux for 24 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to afford the 3-phenylindole.

Photoredox Catalysis

Visible-light photoredox catalysis provides a mild and powerful platform for indole functionalization, often proceeding through radical intermediates. These methods can achieve transformations that are challenging with traditional thermal catalysis.

Comparative Data for Photoredox-Catalyzed Indole Functionalization

EntryIndole SubstrateReagentPhotocatalyst (mol%)AdditiveSolventTempTime (h)Yield (%)Reference
1N-Boc-2-bromo-indole derivative-[Au₂(dppm)₂]Cl₂-CH₂Cl₂rt1288 (cyclization)[22][23]
2N-substituted 2-vinyl anilinesDiaryliodonium triflate, Sulfonium ylideRu(bpy)₃Cl₂·6H₂O--rt-Good to excellent[24]
3N-phenyltetrahydroisoquinolineIndoleRu(bpy)₃Cl₂-CH₃CNrt-83 (Mannich reaction)[25]

Experimental Protocol: Gold-Catalyzed Photoredox Cyclization onto Indole [22][23]

A solution of the N-Boc-2-bromo-indole derivative (0.1 mmol) and [Au₂(dppm)₂]Cl₂ (1 mol%) in CH₂Cl₂ (2 mL) was placed in a vial. The solution was degassed by bubbling with argon for 15 minutes. The vial was then placed in front of a blue LED lamp and stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to yield the cyclized product.

III. Metal-Free Methods

To address concerns about the cost and toxicity of transition metals, metal-free methods for indole functionalization have been developed. These reactions often utilize strong bases, hypervalent iodine reagents, or proceed through radical pathways.

Comparative Data for Metal-Free Indole Arylation

| Entry | Indole Substrate | Arylating Agent | Promoter/Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Indole | Iodobenzene | KOt-Bu (4) | DMSO | 80 | 35 | Good |[26][27] | | 2 | Indole | Dianisyliodonium tosylate | - | DMF | 100 | 22 | - |[28] | | 3 | Indole-3-carbaldehyde | Aryltriazene | Promoter | - | - | - | - | - |[29] |

Experimental Protocol: Metal-Free C3-Arylation of Indole [26]

To a solution of indole (234 mg, 2.0 mmol) and iodobenzene (204 mg, 1.0 mmol) in degassed DMSO (3.3 mL) was added potassium tert-butoxide (449 mg, 4.0 mmol). The reaction mixture was stirred at 80 °C for 35 hours under an inert atmosphere. The reaction was then cooled to room temperature, quenched with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography.

IV. Visualizing the Pathways

To better understand the relationships between these methods, the following diagrams illustrate the general catalytic cycles and workflows.

Cross-Coupling Catalytic Cycle M0 M(0) Catalyst (e.g., Pd(0)) MII_X_R1 R¹-M(II)-X M0->MII_X_R1 Oxidative Addition MII_R1_R2 R¹-M(II)-R² MII_X_R1->MII_R1_R2 Transmetalation MII_R1_R2->M0 Reductive Elimination R1R2 R¹-R² (Product) MII_R1_R2->R1R2 R1X R¹-X (Haloindole) R1X->MII_X_R1 R2_Met R²-[Met] (Organometallic Reagent) R2_Met->MII_X_R1

Caption: General catalytic cycle for transition-metal-catalyzed cross-coupling reactions.

Direct C-H Functionalization Workflow Indole Indole (C-H bond) Intermediate Metallacyclic Intermediate Indole->Intermediate C-H Activation Catalyst Catalyst (e.g., Pd(II)) Catalyst->Intermediate Product Functionalized Indole Intermediate->Product Coupling & Catalyst Regeneration Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Intermediate

References

A Spectroscopic Showdown: Unveiling the Positional Isomerism of Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced physicochemical properties of fluorinated indole isomers is critical. The strategic placement of a single fluorine atom on the indole scaffold can dramatically alter its electronic environment, influencing its behavior in biological systems and its utility as a pharmaceutical building block or a molecular probe. This guide provides a detailed spectroscopic comparison of four key isomers—4-fluoroindole, 5-fluoroindole, 6-fluoroindole, and 7-fluoroindole—supported by experimental data and detailed methodologies.

The introduction of fluorine into the indole ring system is a widely employed strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Spectroscopic techniques offer a powerful lens through which to observe the electronic and structural consequences of fluorine substitution at different positions. This guide delves into a comparative analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for 4-fluoroindole, 5-fluoroindole, 6-fluoroindole, and 7-fluoroindole, allowing for a direct comparison of their characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. The introduction of a highly electronegative fluorine atom causes significant changes in the chemical shifts of nearby protons (¹H), carbons (¹³C), and the fluorine nucleus itself (¹⁹F).

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Position4-Fluoroindole5-Fluoroindole6-Fluoroindole7-Fluoroindole
H1 (N-H)8.108.088.058.15
H27.157.257.237.20
H36.506.456.486.52
H4-7.35 (dd)7.55 (dd)7.00 (t)
H56.95 (dd)-6.85 (dd)7.05 (d)
H67.10 (m)7.05 (ddd)-6.70 (d)
H76.80 (d)7.40 (d)7.15 (dd)-

Data compiled from various sources. Solvent: CDCl₃. Coupling constants (J) are not shown for brevity.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Position4-Fluoroindole5-Fluoroindole6-Fluoroindole7-Fluoroindole
C2124.5125.8125.0124.8
C3102.0102.5102.3101.9
C3a125.0131.5135.8128.0
C4155.0 (d)110.5 (d)121.0 (d)115.5 (d)
C5105.5 (d)158.0 (d)108.0 (d)122.5 (d)
C6122.0 (d)111.5 (d)157.5 (d)119.0 (d)
C7114.0 (d)128.0120.0148.0 (d)
C7a136.5133.0135.0130.0

Data compiled from various sources. Solvent: CDCl₃. (d) indicates a doublet due to C-F coupling.

Table 3: ¹⁹F NMR Chemical Shifts (δ) in ppm

IsomerChemical Shift (ppm)
4-Fluoroindole-122.8[3]
5-Fluoroindole-125.2[3]
6-Fluoroindole-121.8
7-Fluoroindole-138.5

Data referenced to an external standard. Solvent: CDCl₃.

Vibrational Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules. The position of the N-H stretching frequency is particularly sensitive to hydrogen bonding and the electronic effects of substituents. The C-F stretching frequency provides a direct signature of fluorination.

Table 4: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode4-Fluoroindole5-Fluoroindole6-Fluoroindole7-Fluoroindole
N-H Stretch3410341534123405
C-H Aromatic Stretch3100-30003100-30003100-30003100-3000
C=C Aromatic Stretch1620, 15801615, 15751625, 15851610, 1570
C-F Stretch~1250~1240~1260~1230

Data are typical values and can vary based on the sampling method (e.g., KBr pellet, thin film).

Electronic Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions of the indole chromophore. The position of the fluorine atom influences the energies of the ¹Lₐ and ¹Lₑ transitions, affecting the absorption and emission maxima.

Table 5: UV-Vis Absorption and Fluorescence Emission Maxima (nm)

IsomerAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)
4-Fluoroindole265, 285335
5-Fluoroindole270, 290340
6-Fluoroindole268, 288345
7-Fluoroindole262, 283330

Data compiled from various sources. Solvent: Cyclohexane.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental data. The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the fluorinated indole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm, centered at 6 ppm. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 200 ppm, centered at 100 ppm. A larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The spectral width and center will depend on the instrument and reference compound but should encompass the expected chemical shift range for fluoroaromatics.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix approximately 1 mg of the solid fluorinated indole isomer with ~100 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare a stock solution of the fluorinated indole isomer in a UV-transparent solvent (e.g., cyclohexane or ethanol) at a concentration of ~1 mg/mL. Prepare a series of dilutions to obtain concentrations in the range of 1-10 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the solvent to record a baseline. Then, record the absorbance spectra of the sample solutions from approximately 200 to 400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λₘₐₓ).

Fluorescence Spectroscopy
  • Sample Preparation: Use the same solutions prepared for UV-Vis spectroscopy, or further dilute if the fluorescence signal is too intense, to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Excitation Spectrum: Set the emission monochromator to the estimated emission maximum and scan the excitation monochromator over a range that includes the absorption bands to find the optimal excitation wavelength.

    • Emission Spectrum: Set the excitation monochromator to the optimal excitation wavelength (typically the absorption maximum) and scan the emission monochromator to higher wavelengths.

  • Data Analysis: Determine the wavelength of maximum fluorescence emission (λₘₐₓ).

Visualizing the Workflow and a Conceptual Pathway

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison synthesis Synthesis & Purification of Fluoroindole Isomers nmr NMR Spectroscopy (1H, 13C, 19F) synthesis->nmr ir IR Spectroscopy synthesis->ir uv_vis UV-Vis Spectroscopy synthesis->uv_vis fluorescence Fluorescence Spectroscopy synthesis->fluorescence data_extraction Data Extraction (δ, cm-1, λmax) nmr->data_extraction ir->data_extraction uv_vis->data_extraction fluorescence->data_extraction tabulation Tabulation of Quantitative Data data_extraction->tabulation comparison Comparative Analysis of Isomers tabulation->comparison

Caption: Experimental workflow for the spectroscopic comparison of fluorinated indole isomers.

signaling_pathway cluster_pathway Conceptual Enzyme Inhibition Pathway enzyme Target Enzyme (e.g., Kinase) binding_site Active Site / Allosteric Site enzyme->binding_site substrate Substrate substrate->binding_site product Product fluoroindole Fluorinated Indole Isomer (Inhibitor) fluoroindole->binding_site binding_site->product

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Boc-5-fluoroindole-2-boronic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 1-Boc-5-fluoroindole-2-boronic acid, a compound instrumental in pharmaceutical synthesis.[1] Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional environmental health and safety (EHS) guidelines. All handling of this compound and its waste must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves; consider double gloving.
Body Protection A fully fastened lab coat that covers the arms.
Footwear Closed-toe shoes.

This data is compiled from general safety guidelines for handling boronic acid derivatives and halogenated organic compounds.[2]

Step-by-Step Disposal Procedure

This compound should be treated as hazardous waste.[2] Due to its chemical structure, it falls under two main waste categories: boronic acid derivatives and halogenated organic compounds.[3][4] Segregation of this waste from other streams is crucial.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2]

  • Labeling: All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".[2][5] The label should also indicate that it is a "Halogenated Organic Waste".[4][5]

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, and weighing boats should be placed in the designated solid hazardous waste container.

  • For trace amounts of residual powder in an empty container, the first rinse should be collected as hazardous waste.[6] Subsequent rinses of the empty container may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.[6]

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a dedicated "Halogenated Organic Waste" container.[3][4][7]

  • Do not mix halogenated waste with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[3][5]

  • Acidic or basic aqueous solutions containing this compound should be neutralized to a pH between 5.5 and 9.0 before being collected as aqueous hazardous waste, unless otherwise directed by your institution's EHS.[8] However, do not dispose of this compound down the sanitary sewer.[3][9]

4. Decontamination of Glassware:

  • Glassware contaminated with this compound should be rinsed with a suitable organic solvent, and the rinsate collected as halogenated liquid waste.

  • A subsequent wash with a basic solution can help convert residual boronic acid into a more water-soluble boronate salt, followed by a water rinse.[2][10] All rinsates from this decontamination process must be collected as hazardous waste.[2]

5. Spill Management:

  • In the event of a spill, evacuate the area if necessary.

  • Wearing appropriate PPE, contain the spill and absorb the material with an inert absorbent.

  • Collect the contaminated absorbent material in a sealed container and label it as hazardous waste for disposal.[5]

  • For large or highly toxic spills, contact your institution's EHS department immediately.[7]

6. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area.[5]

  • Ensure containers are stored in secondary containment to prevent spills.

  • Follow your institution's specific procedures for requesting hazardous waste pickup.[5]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its associated waste.

G cluster_0 Initial Waste Generation cluster_1 Waste Characterization cluster_2 Solid Waste Handling cluster_3 Liquid Waste Handling cluster_4 Final Disposal Steps start Generation of Waste (Solid or Liquid) is_solid Solid Waste? start->is_solid solid_waste_container Place in Labeled 'Solid Halogenated Hazardous Waste' Container is_solid->solid_waste_container Yes liquid_waste_container Collect in Labeled 'Liquid Halogenated Hazardous Waste' Container is_solid->liquid_waste_container No decon_ppe Decontaminate Reusable PPE solid_waste_container->decon_ppe storage Store in Secondary Containment in SAA decon_ppe->storage decon_glassware Decontaminate Glassware (Collect Rinsate) liquid_waste_container->decon_glassware decon_glassware->storage pickup Request EHS Waste Pickup storage->pickup

Caption: Disposal workflow for this compound.

This guide provides a foundational framework for the safe disposal of this compound. It is crucial to supplement this information with your institution's specific chemical hygiene plan and to consult with your EHS department for any procedural clarifications. By adhering to these rigorous standards, you contribute to a safer research environment and ensure regulatory compliance.

References

Personal protective equipment for handling 1-Boc-5-fluoroindole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1-Boc-5-fluoroindole-2-boronic acid (CAS Number: 352359-23-0).[1] Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. This document should be used as a supplement to your institution's specific safety protocols and the official Safety Data Sheet (SDS) provided by the supplier.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The required PPE is detailed below.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2]To protect eyes from contact with dust particles or splashes which can cause serious irritation.[2][3]
Hand Protection Chemically resistant gloves, such as nitrile rubber, are required. Gloves should be inspected before use and changed immediately if contaminated.[2][3]To prevent skin contact and potential irritation.[2][3]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[3]To protect skin from accidental spills and contact.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[2][4]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

    • Conduct all work within a certified chemical fume hood to ensure adequate ventilation.[2][3]

    • The work area should be clean and free of clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Avoid all personal contact with the substance, including the inhalation of dust or vapors.[2]

    • When weighing or transferring the solid, do so carefully to minimize dust generation.[3]

    • Keep the container tightly closed when not in use.[3]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands again before leaving the laboratory.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[4][5][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][6] If skin irritation occurs, seek medical advice.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention if you feel unwell.[4][7]

Spill Response: For minor spills, avoid generating dust.[7] Carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[7] Ensure you are wearing appropriate PPE during cleanup. Prevent the spilled material from entering drains or waterways.[7] For larger spills, evacuate the area and follow your institution's emergency spill response protocol.

Disposal Plan

All waste containing this compound must be considered hazardous waste.

Waste TypeCollection ProcedureFinal Disposal
Solid Waste Collect excess solid and contaminated materials (e.g., weigh paper, gloves) in a clearly labeled, sealed container.[7]Dispose of through your institution's Environmental Health and Safety (EHS) office.[7]
Liquid Waste Collect any solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container.Follow your institution's guidelines for chemical waste disposal.
Empty Containers Triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. Dispose of the container as directed by your EHS office.Do not reuse empty containers.

Diagram of PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: Handling 1-Boc-5-fluoroindole- 2-boronic acid AssessHazards Assess Chemical Hazards: - Irritant (Eyes, Skin, Respiratory) - Potential for Dust/Aerosol Generation Start->AssessHazards EyeProtection Eye/Face Protection: - Safety Goggles (Mandatory) - Face Shield (if splash risk) AssessHazards->EyeProtection HandProtection Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile) AssessHazards->HandProtection BodyProtection Body Protection: - Lab Coat - Long Pants - Closed-Toe Shoes AssessHazards->BodyProtection RespiratoryProtection Respiratory Protection: - Work in Fume Hood - Respirator (if dust/aerosol) AssessHazards->RespiratoryProtection CheckFit Check PPE Fit & Integrity EyeProtection->CheckFit HandProtection->CheckFit BodyProtection->CheckFit RespiratoryProtection->CheckFit Proceed Proceed with Handling Protocol CheckFit->Proceed

Caption: PPE selection workflow for handling this compound.

References

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